Boc-Lys-OMe.HCl
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H25ClN2O4 |
|---|---|
Molecular Weight |
296.79 g/mol |
IUPAC Name |
methyl (2R)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride |
InChI |
InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13;/h9H,5-8,13H2,1-4H3,(H,14,16);1H/t9-;/m1./s1 |
InChI Key |
NNUQENKCQXPGJG-SBSPUUFOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCN)C(=O)OC.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN)C(=O)OC.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Boc-Lys-OMe.HCl CAS 55757-60-3 properties
The Definitive Technical Guide to Boc-Lys-OMe·HCl (CAS 55757-60-3): Orthogonal Strategies and Bioconjugation Protocols
Executive Summary
In the landscape of modern peptide synthesis and bioconjugation, achieving site-selective modification requires building blocks with highly predictable, orthogonal reactivity. Boc-Lys-OMe·HCl (
Physicochemical Properties & Structural Logic
Boc-Lys-OMe·HCl is engineered for stability and selective deprotection. The free
Table 1: Quantitative Physicochemical Data
| Property | Value |
|---|
| Chemical Name |
Data supported by Sigma-Aldrich and Santa Cruz Biotechnology standards 12.
The Causality of Orthogonal Protection
The true power of Boc-Lys-OMe lies in its bidirectional, orthogonal cleavage profile.
-
Acid-Labile N-Terminus: The tert-butyloxycarbonyl (Boc) group is cleaved by strong acids like Trifluoroacetic acid (TFA).
-
Base-Labile C-Terminus: The methyl ester (OMe) is highly stable to acidic conditions but is easily saponified using mild bases like Lithium Hydroxide (LiOH).
This orthogonality allows the chemist to derivatize the
Orthogonal deprotection pathways of Boc-Lys-OMe following epsilon-amine derivatization.
Application 1: Synthesis of Advanced Click-Chemistry Payloads
Site-specific incorporation of synthetic amino acids is a major hurdle in peptide manufacturing. By reacting the free
Protocol A: Epsilon-Amine Derivatization (Tetrazine Conjugation)
This protocol is designed as a self-validating system; the specific workup steps inherently purify the product by exploiting the acid-base chemistry of the unreacted starting materials.
-
Activation: Dissolve 1,1′-carbonyl-di-imidazole (CDI) (2.0 eq) in dry
at 0 °C. -
Neutralization: In a separate flask, dissolve Boc-Lys-OMe·HCl (1.0 eq) in dry
. Add N,N-Diisopropylethylamine (DIEA) (1.2 eq) to deprotonate the hydrochloride salt, generating the reactive free amine in situ3. -
Coupling: Dropwise add the neutralized Boc-Lys-OMe solution to the CDI solution over 1 hour at 0 °C to prevent exothermic side-reactions.
-
Propagation: Allow the reaction to warm to room temperature and stir overnight.
-
Self-Validating Workup: Partition the mixture between Ethyl Acetate (EtOAc) and an aqueous phase. Wash the organic layer with 5% citric acid . Causality: The citric acid protonates any unreacted aliphatic amines (like the starting material), rendering them water-soluble and easily partitioned into the aqueous phase, while the neutral, fully protected conjugate remains in the organic layer.
-
Finalization: Wash with 10%
and brine, dry over , and concentrate under reduced pressure.
Application 2: Chemoselectivity Profiling in Proteomics
In ADC development, ensuring that a linker reacts exclusively with cysteine (thiol) and not lysine (amine) is critical to prevent heterogeneous drug-to-antibody ratios (DAR) 4. Boc-Lys-OMe·HCl acts as the perfect amine-bearing surrogate in small-molecule competition assays. Because its
Protocol B: Chemoselectivity Competition Assay
-
Preparation: Prepare a 100 mM stock solution of the electrophilic probe (e.g., divinylpyrimidine) in Acetonitrile (MeCN).
-
Substrate Mix: In a microcentrifuge tube, combine Boc-Cys-OMe (1.0 eq) and Boc-Lys-OMe·HCl (1.0 eq) in an alkaline aqueous buffer (pH 8.0). Causality: MeCN provides a polar aprotic environment that solubilizes the protected amino acids while remaining miscible with the alkaline aqueous buffer needed to deprotonate the cysteine thiol.
-
Initiation: Add the electrophilic probe (2.5 eq) to the substrate mixture.
-
Incubation: Stir the mixture at room temperature for 15 minutes.
-
Analysis: Quench the reaction with dilute TFA and analyze via LC-MS. The complete absence of a lysine conjugate mass peak validates the absolute thiol-selectivity of the probe 4.
Chemoselectivity competition assay evaluating thiol vs. amine reactivity using Boc-Lys-OMe.
References
- Boc-Lys-OMe.HCl | 99532-86-2: Properties, Sigma-Aldrich.
- Amino acids bearing a tetrazine moiety (US20240270704A1)
- A general approach for the site-selective modification of native proteins, enabling the generation of stable and functional antibody–drug conjug
- Boc-Lys-OMe.HCl | CAS 55757-60-3, Santa Cruz Biotechnology.
Sources
- 1. Boc-Lys-OMe.HCl | 99532-86-2 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. US20240270704A1 - Amino acids bearing a tetrazine moiety - Google Patents [patents.google.com]
- 4. A general approach for the site-selective modification of native proteins, enabling the generation of stable and functional antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Nα-Boc-L-Lysine Methyl Ester Hydrochloride (Boc-Lys-OMe·HCl): A Comprehensive Technical Guide on Properties, Synthesis, and Applications in Peptide Engineering
As a Senior Application Scientist, I approach peptide engineering not merely as a sequence of chemical reactions, but as a highly orchestrated manipulation of molecular reactivity. At the core of advanced peptide synthesis, bioconjugation, and lipid nanoparticle (LNP) formulation lies Boc-Lys-OMe·HCl . This molecule is a masterclass in orthogonal protection—a strategic design that allows researchers to selectively modify specific functional groups while keeping others dormant.
This technical whitepaper deconstructs the physicochemical properties, structural causality, and field-proven methodologies associated with Boc-Lys-OMe·HCl, providing drug development professionals with a self-validating framework for its application.
Molecular Identity & Physicochemical Profiling
Boc-Lys-OMe·HCl is a synthetically modified derivative of the essential amino acid L-lysine. To control the hyper-reactivity of lysine's two primary amines and one carboxylic acid, this molecule employs a precise protective strategy: the
This leaves the
Quantitative Physicochemical Data
The following table summarizes the critical molecular parameters required for stoichiometric calculations and storage protocols[1],[2],[3].
| Parameter | Specification |
| IUPAC Name | Nα-tert-butoxycarbonyl-L-lysine methyl ester hydrochloride |
| CAS Number | 55757-60-3 |
| Molecular Formula | C12H24N2O4·HCl |
| Exact Molecular Weight | 296.79 g/mol |
| Free Base Weight | 260.33 g/mol |
| Appearance | White to off-white solid (hygroscopic) |
| Optical Rotation | [a]D25 = -19 ± 1.5º (C=1 in MeOH) |
| Optimal Storage | ≤ -15 °C (Desiccated, protected from light) |
Structural Causality & Orthogonal Protection Strategy
In complex molecular assembly, unpredictable cross-reactivity is the enemy of yield. The architecture of Boc-Lys-OMe·HCl is dictated by the principle of orthogonality —the ability to remove one protecting group without affecting the others[4].
-
The Boc Group (
-amine): Cleaved exclusively under highly acidic conditions (e.g., 50% Trifluoroacetic acid in DCM). -
The Methyl Ester (C-terminus): Cleaved under basic saponification conditions (e.g., LiOH in Methanol).
-
The
-Amine (HCl salt): Activated strictly by the introduction of a non-nucleophilic base, allowing for selective acylation, alkylation, or photophore conjugation[4].
Orthogonal deprotection workflow for Boc-Lys-OMe·HCl enabling selective chain elongation.
Self-Validating Experimental Protocol: -Amine Acylation
To conjugate a functional group (such as a fluorophore or a lipid tail) to the
Phase 1: Neutralization and Activation
-
Solvation: Dissolve 1.0 equivalent (eq) of Boc-Lys-OMe·HCl in anhydrous Dimethylformamide (DMF) under an inert N₂ atmosphere.
-
Amine Liberation (Causality): Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).
-
Why DIPEA? The
-amine is locked as an unreactive HCl salt. DIPEA is a sterically hindered base; it neutralizes the HCl to liberate the nucleophilic free amine, but its bulky isopropyl groups prevent it from acting as a competing nucleophile during the reaction.
-
-
Acid Activation: In a separate vial, dissolve 1.1 eq of the target carboxylic acid and 1.1 eq of PyBOP in DMF.
-
Why PyBOP? PyBOP converts the carboxylic acid into a highly reactive hydroxybenzotriazole ester, drastically accelerating the coupling rate while suppressing racemization of the chiral center.
-
Phase 2: Coupling and Self-Validation
-
Reaction: Combine the activated acid solution with the liberated Boc-Lys-OMe solution. Stir at room temperature for 2 hours.
-
System Validation (The Ninhydrin/Kaiser Test): Do not assume the reaction is complete based on time. Extract a 5 µL aliquot, spot it on a TLC plate, spray with Ninhydrin reagent, and heat at 110°C for 2 minutes[5].
-
Failure State (Blue/Purple): Ninhydrin reacts with primary amines to form Ruhemann's purple. A blue spot indicates unreacted
-amines. Corrective Action: Add 0.5 eq of activated acid and DIPEA; stir for 1 hour. -
Success State (Yellow/Colorless): The absence of purple confirms 100% conversion of the primary amine to an amide. The system is now validated to proceed.
-
Phase 3: Workup
-
Isolation: Quench the reaction with water, extract the intermediate into ethyl acetate, wash sequentially with 5% citric acid (to remove unreacted DIPEA) and saturated NaHCO₃ (to remove unreacted carboxylic acid), and dry over anhydrous Na₂SO₄.
Advanced Applications in Drug Development
Zwitterionic Lipids for siRNA Delivery (LNP Formulation)
Unlike small molecule drugs that passively diffuse through cell membranes, nucleic acids (like siRNA and mRNA) require active, carrier-mediated escape mechanisms to reach the cytosol[6]. Boc-Lys-OMe·HCl serves as the foundational scaffold for synthesizing next-generation zwitterionic lipids.
By utilizing the protocol above, researchers conjugate lipophilic tails (e.g., linoleic acid) to the
Synthesis of zwitterionic lipid nanoparticles (LNPs) using Boc-Lys-OMe·HCl as a scaffold.
Photoaffinity Labeling in Structural Biology
To map peptide-receptor interactions, researchers must incorporate non-coded photoreactive amino acids into peptide ligands. Boc-Lys-OMe·HCl is frequently reacted with benzophenone-based photophores[4]. Because the benzophenone moiety is chemically stable, the resulting modified amino acid can be seamlessly integrated into standard Solid-Phase Peptide Synthesis (SPPS) protocols, allowing for the precise, site-specific incorporation of photophores into biologically active peptides[4].
References
- Title: Boc-Lys-OMe.
- Title: Boc-Lys-OMe.HCl CAS#55757-60-3 - Apinnotech Co., Ltd.
- Source: chemimpex.
- Title: 3H-diazirin-3-yl]arenes into Peptides (Photoaffinity Labeling)
- Source: eScholarship.
Sources
N-α-Boc-L-Lysine Methyl Ester HCl: Comprehensive Safety, Handling, and Bioconjugation Workflow Guide
Executive Summary
N-α-Boc-L-lysine methyl ester hydrochloride (Boc-Lys-OMe·HCl) is a highly versatile, orthogonally protected amino acid derivative that serves as a foundational building block in solid-phase peptide synthesis (SPPS), proteomics, and the development of antibody-drug conjugates (ADCs)[1]. For drug development professionals and synthetic chemists, mastering the handling, safety profile, and chemoselective potential of this compound is critical for scaling up complex bioconjugation workflows. This whitepaper synthesizes Material Safety Data Sheet (MSDS) parameters with field-proven mechanistic insights to provide a self-validating framework for utilizing Boc-Lys-OMe·HCl in advanced synthetic applications.
Physicochemical Profiling & MSDS Safety Data
Understanding the physical and hazard profile of Boc-Lys-OMe·HCl is the first step in designing safe and reproducible scale-up protocols. As a hydrochloride salt, the compound exhibits specific hygroscopic behaviors that dictate its storage and handling.
Quantitative Data Summary
| Property | Specification / Value |
| Chemical Name | N-α-Boc-L-lysine methyl ester hydrochloride |
| CAS Number | 99532-86-2[2] |
| Molecular Formula | C₁₂H₂₅ClN₂O₄[2] |
| Molecular Weight | 296.79 g/mol [3] |
| Physical State | Solid (Powder) |
| Storage Conditions | 2-8°C, Sealed in a dry, inert atmosphere (Argon/N₂)[3] |
| Primary Hazard (GHS) | H302 (Harmful if swallowed)[3] |
Industrial Handling & Scale-Up Implications
While the pure HCl salt (CAS 99532-86-2) is primarily classified under H302 [3], related free-base or unpurified forms often carry broader irritation profiles, including H315 (Skin irritation), H319 (Eye irritation), and H335 (Respiratory irritation)[4].
-
Moisture Sensitivity: The HCl salt is hygroscopic. Exposure to ambient humidity will lead to clumping and water absorption, which directly skews stoichiometric calculations during delicate bioconjugation reactions. Always equilibrate the vial to room temperature in a desiccator before opening.
-
PPE & Engineering Controls: When weighing >100g for pilot-scale synthesis, local exhaust ventilation (LEV) is mandatory to comply with P264 and P501 precautionary statements[3]. Nitrile gloves and splash goggles must be worn to mitigate localized irritation.
Mechanistic Insights: The Power of Orthogonal Protection
The true utility of Boc-Lys-OMe·HCl lies in its orthogonal protection strategy. The molecule possesses three distinct reactive centers, each governed by different chemical logic:
-
α-Amine (Boc Protected): Acid-labile, but completely stable to basic conditions and nucleophilic attack.
-
α-Carboxyl (Methyl Ester Protected): Base-labile (saponifiable), but stable to the acidic conditions used for Boc removal[5].
-
ε-Amine (Unprotected, HCl Salt): Kept unreactive as a protonated salt during storage, but becomes a highly potent nucleophile upon mild basic neutralization.
This configuration allows researchers to selectively target the ε-amine for functionalization—such as attaching fluorophores, PEG chains, or cross-linkers—without risking cross-reactivity at the α-center[1].
Fig 1. Orthogonal protection logic of Boc-Lys-OMe·HCl enabling chemoselective functionalization.
Self-Validating Experimental Protocols
To leverage the chemoselectivity of Boc-Lys-OMe·HCl, protocols must be designed with built-in validation checkpoints. The following workflows detail the selective functionalization of the ε-amine, followed by a global deprotection strategy for downstream peptide integration.
Protocol A: Chemoselective ε-Amine Acylation
This protocol utilizes an NHS-ester to attach a molecular payload (e.g., a fluorescent tag) specifically to the lysine side-chain.
-
Preparation & Neutralization: Dissolve 1.0 eq of Boc-Lys-OMe·HCl in anhydrous N,N-Dimethylformamide (DMF). Add 2.5 eq of N,N-Diisopropylethylamine (DIEA).
-
Causality: The HCl salt must be neutralized to liberate the free ε-amine. Using 2.5 eq of DIEA ensures complete neutralization of the salt while maintaining a sufficiently basic environment to drive the subsequent nucleophilic acyl substitution.
-
-
Coupling: Dropwise, add 1.1 eq of the NHS-ester functionalized payload dissolved in DMF. Stir at room temperature for 2 hours.
-
Causality: A slight stoichiometric excess of the NHS-ester drives the reaction to completion. The NHS leaving group provides a highly efficient, self-catalyzing acylation pathway that prevents side-reactions.
-
-
Validation (Self-Validating Checkpoint): Monitor the reaction via LC-MS.
-
Expected Result: The complete disappearance of the Boc-Lys-OMe free base peak (
261.17 ) and the appearance of the target conjugate mass confirms chemoselective coupling.
-
Protocol B: Global Deprotection Strategy
Once the ε-amine is functionalized, the α-protecting groups must be removed sequentially to allow integration into standard Fmoc/Boc SPPS workflows[5].
-
C-Terminus Ester Hydrolysis: Treat the purified intermediate from Protocol A with 2.0 eq of Lithium Hydroxide (LiOH) in a 3:1 Methanol/Water mixture for 4 hours at room temperature.
-
Causality: Base-catalyzed saponification selectively hydrolyzes the methyl ester to a free carboxylic acid. LiOH is chosen over NaOH to minimize the risk of racemization at the α-carbon. The Boc group remains entirely unaffected by these basic conditions.
-
-
N-Terminus Boc Removal: Lyophilize the intermediate, then dissolve in a 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) solution for 30 minutes.
-
Causality: Acidolysis rapidly cleaves the Boc group, yielding the fully functionalized, unprotected α-amino acid ready for peptide coupling.
-
Fig 2. Self-validating workflow for ε-amine bioconjugation and subsequent global deprotection.
Waste Management & Environmental Safety
Following the execution of these protocols, strict adherence to MSDS disposal guidelines is required[3].
-
Halogenated vs. Non-Halogenated Waste: The TFA/DCM mixture from Protocol B must be strictly segregated into halogenated acidic waste containers.
-
DMF Disposal: DMF from Protocol A must be collected in non-halogenated organic waste. Mixing DMF with strong acids or halogenated solvents can lead to exothermic degradation and pressure buildup.
-
All waste streams containing Boc-Lys-OMe·HCl derivatives must be processed via high-temperature industrial incineration in accordance with local environmental regulations.
References
-
Title : A general approach for the site-selective modification of native proteins, enabling the generation of stable and functional antibody–drug conjugates Source : PMC / NIH URL :[Link]
-
Title : Thiazolidine-Masked α-Oxo Aldehyde Functionality for Peptide and Protein Modification Source : Bioconjugate Chemistry - ACS Publications URL :[Link]
Sources
- 1. A general approach for the site-selective modification of native proteins, enabling the generation of stable and functional antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chemscene.com [chemscene.com]
- 4. chemscene.com [chemscene.com]
- 5. pubs.acs.org [pubs.acs.org]
Stability Mechanics and Storage Directives for Boc-Lys-OMe·HCl
Executive Summary
Boc-Lys-OMe·HCl (N-α-Boc-L-lysine methyl ester hydrochloride, CAS 55757-60-3, and its structural isomers) is an essential, orthogonally protected amino acid building block widely utilized in solid-phase peptide synthesis (SPPS), drug delivery systems, and advanced nanomaterials [[1]](). While the hydrochloride salt form is intentionally designed to enhance the compound's solubility and stability in polar organic solvents [[]](), it simultaneously introduces critical vulnerabilities to moisture and thermal stress. This technical guide establishes the physicochemical causality behind its degradation and provides field-proven, self-validating protocols for its storage and quality control.
Physicochemical Vulnerabilities & Degradation Causality
To design an effective storage system, one must first understand the molecular reactivity of Boc-Lys-OMe·HCl. The molecule contains three distinct functional nodes that dictate its handling requirements:
-
Hygroscopicity of the Hydrochloride Salt : The HCl salt of the free amine is highly polar, rendering the bulk powder inherently hygroscopic 3. When exposed to ambient humidity, the crystal lattice coordinates with atmospheric water. This deliquescence not only alters the physical state of the powder but artificially inflates the apparent molecular weight, leading to catastrophic stoichiometric drift during precise peptide coupling reactions.
-
Moisture-Driven Ester Hydrolysis : The methyl ester protecting the carboxyl terminus is susceptible to base- or moisture-catalyzed hydrolysis. The water absorbed due to the compound's hygroscopicity acts as a nucleophile. Over prolonged storage, particularly if the local micro-pH fluctuates, this moisture attacks the electrophilic carbonyl carbon, slowly hydrolyzing the ester to yield Boc-Lys-OH.
-
Thermal and Acid-Catalyzed Boc Deprotection : The tert-butyloxycarbonyl (Boc) group is specifically engineered to be acid-labile. While kinetically stable in the solid state at low temperatures, thermal stress (temperatures >25°C) provides the activation energy required for the local acidic environment—supplied by the hydrochloride counterion—to catalyze the premature cleavage of the Boc group 4. This degradation releases isobutylene and carbon dioxide, yielding H-Lys-OMe.
Consequently, the compound must be stored in tightly closed containers, protected from oxidizing agents, and kept in a cold, dry environment 5.
Quantitative Storage Parameters
To arrest the degradation pathways described above, environmental parameters must be strictly controlled. The following table summarizes the empirical storage directives:
| Parameter | Optimal Condition | Acceptable Range (Short-Term) | Critical Threshold / Consequence |
| Temperature | ≤ -15°C | 2°C to 8°C | > 25°C (Thermal degradation, Boc loss) |
| Humidity | < 10% RH (Desiccated) | < 30% RH | > 50% RH (Deliquescence, ester hydrolysis) |
| Atmosphere | Argon or Dry N | Ambient (Tightly sealed) | Open air (Moisture absorption) |
| Light Exposure | Dark (Opaque container) | Amber glass | Direct UV (Radical-induced oxidation) |
Degradation Pathways & Mitigation Strategy
Figure 1: Degradation pathways of Boc-Lys-OMe.HCl and corresponding storage mitigation strategies.
Self-Validating Quality Control (QC) Protocol
Before utilizing stored Boc-Lys-OMe·HCl in high-value synthesis workflows, its integrity must be verified. The protocol below is designed as a closed-loop, self-validating system. By integrating system suitability tests (SST) and orthogonal analytical techniques, any single point of failure (e.g., a degraded HPLC column or inactive titrant) is caught before it can yield a false positive.
Step 1: Thermal Equilibration & Inert Sampling
-
Causality : Transferring a cryogenic vial directly to ambient air forces atmospheric moisture to instantly condense on the cold powder, compromising the entire batch.
-
Action : Remove the sealed vial from ≤ -15°C storage and place it in a desiccator at room temperature for 2 hours. Once thermally equilibrated, transfer the vial to a dry nitrogen-purged glovebox before breaking the seal to aliquot the sample.
Step 2: Karl Fischer (KF) Titration (Moisture Assessment)
-
Self-Validation : Prior to testing the sample, run a certified 1.0% water standard to verify the volumetric titrant's activity. If the standard reads outside 0.95%–1.05%, recalibrate the instrument.
-
Action : Dissolve 50 mg of the equilibrated sample in anhydrous methanol. Titrate to the electrometric endpoint.
-
Threshold : Moisture must be <0.5% w/w. Elevated moisture indicates a compromised container seal.
Step 3: RP-HPLC Purity Analysis
-
Self-Validation : Inject a System Suitability Standard containing known ratios of Boc-Lys-OMe, Boc-Lys-OH (hydrolysis degradant), and H-Lys-OMe (deprotection degradant). Proceed only if baseline resolution (
) is achieved between all three peaks. -
Action : Analyze the sample on a C18 column using a gradient mobile phase of 0.1% TFA in Water/Acetonitrile. Monitor absorbance at 210 nm.
-
Threshold : Chromatographic purity must be >98.0%.
Step 4: H-NMR Structural Verification
-
Causality : HPLC relies on retention times and UV absorbance, which cannot definitively prove structural integrity or detect UV-transparent inorganic salts. NMR provides orthogonal validation of the molecular skeleton.
-
Action : Dissolve 10 mg of the sample in DMSO-
. -
Validation Markers : Confirm the integration ratio of the tert-butyl singlet (~1.38 ppm, 9H) against the methyl ester singlet (~3.62 ppm, 3H). A reduction in the 9H signal indicates Boc loss; a reduction in the 3H signal indicates ester hydrolysis.
QC Workflow Visualization
Figure 2: Self-validating QC workflow for Boc-Lys-OMe.HCl prior to peptide synthesis.
References
-
Chem-Impex. "Nα-Boc-L-lysine methyl ester hydrochloride". 6[6]
-
BOC Sciences. "Nε-Boc-L-lysine methyl ester hydrochloride - (CAS 2389-48-2)". []
-
Fisher Scientific. "Nepsilon-Boc-L-lysine methyl ester hydrochloride, 98%". 5[5]
Sources
- 1. Boc-Lys-OMe.HCl CAS#55757-60-3 - Apinnotech Co., Ltd. [apnbiotech.com]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. carlroth.com [carlroth.com]
- 5. Nepsilon-Boc-L-lysine methyl ester hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 6. chemimpex.com [chemimpex.com]
The Definitive Guide to Boc-Lys-OMe·HCl in Advanced Peptide Synthesis and Bioconjugation
As a Senior Application Scientist specializing in peptide chemistry and bioconjugation, I frequently encounter a critical bottleneck in drug development: the site-specific modification of lysine residues. Differentiating the α-amine from the ε-amine requires a rigorous orthogonal protection strategy. Boc-Lys-OMe·HCl (CAS: 99532-86-2 or 55757-60-3) serves as the gold standard building block for this exact purpose.
This whitepaper dissects the structural mechanics, research-grade procurement metrics, and field-proven protocols for utilizing Boc-Lys-OMe·HCl in advanced synthetic workflows.
Structural Mechanics & Orthogonal Causality
The architectural brilliance of Boc-Lys-OMe·HCl lies in its tri-functional differentiation. Every protective group is chosen for a specific mechanistic causality:
-
Nα-Boc (tert-butyloxycarbonyl): Protects the alpha-amine. It is highly stable to basic conditions and nucleophiles but strictly acid-labile (cleaved by TFA). This prevents unwanted polymerization during side-chain modifications.
-
C-Terminal OMe (Methyl Ester): Protects the carboxyl group. It is stable to acidic conditions but base-labile (cleaved by saponification via LiOH/NaOH). This prevents the C-terminus from participating in amidation.
-
ε-NH₂·HCl (Hydrochloride Salt): The side-chain epsilon-amine is left "free" but stabilized as an HCl salt. The causality here is critical: the HCl salt prevents premature oxidation and degradation of the highly reactive primary amine during storage, a standard recognized by leading chemical suppliers like [1]. It can be easily neutralized in situ for immediate conjugation.
This orthogonal matrix ensures that researchers can selectively modify the ε-amine, and subsequently unmask either the N-terminus or C-terminus independently, without cross-reactivity.
Procurement Specifications: Research-Grade Metrics
When sourcing Boc-Lys-OMe·HCl for proteomics or drug-conjugate research—as highlighted by [2]—commercial off-the-shelf grades often fail due to trace impurities. To ensure reproducibility, your procurement specifications must align with the quantitative data in Table 1.
Table 1: Critical Quality Metrics for Research-Grade Boc-Lys-OMe·HCl
| Quality Parameter | Target Specification | Causality / Impact on Downstream Synthesis |
| Purity (HPLC) | ≥ 97.0% | Trace truncated or unprotected isomers will cause catastrophic branching and lower the final yield of the target bioconjugate. |
| Enantiomeric Excess (ee) | ≥ 99.0% (L-isomer) | Prevents the formation of diastereomeric mixtures, which drastically alter the biological activity and pharmacokinetic profile of the peptide. |
| Moisture Content (KF) | ≤ 1.0% | The HCl salt is inherently hygroscopic. Excess moisture will rapidly hydrolyze moisture-sensitive payloads (e.g., NHS-esters) during conjugation. |
| Appearance | White to off-white powder | Yellowing or discoloration is a direct indicator of amine oxidation or degradation due to improper storage. |
Self-Validating Protocol: Site-Specific ε-Amine Bioconjugation
In drug development, a protocol is only as good as its internal controls. The following methodology for conjugating an NHS-ester payload (e.g., a fluorophore, lipid, or cytotoxic drug) to Boc-Lys-OMe·HCl is designed as a self-validating system . Every step includes a mechanistic rationale and an in-process control (IPC) to guarantee success.
Step 1: Free-Basing (Neutralization)
-
Action: Dissolve 1.0 equivalent (eq) of Boc-Lys-OMe·HCl in anhydrous DMF (0.1 M concentration). Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes at room temperature.
-
Causality: DIPEA is a sterically hindered base. It effectively neutralizes the HCl salt to liberate the nucleophilic ε-amine without risking the cleavage of the base-sensitive OMe group or acting as a competing nucleophile.
Step 2: Payload Conjugation
-
Action: Dropwise, add 1.1 eq of the Payload-NHS ester dissolved in anhydrous DMF. Protect from light and stir at room temperature for 2–4 hours.
-
Causality: The N-hydroxysuccinimide (NHS) acts as an excellent leaving group, driving the thermodynamically favorable formation of a stable amide bond exclusively at the ε-position.
Step 3: The Self-Validating Checkpoint (IPC)
-
Action: Perform a Ninhydrin (Kaiser) test on a micro-aliquot of the reaction mixture.
-
Validation Logic: The free ε-amine will initially test positive (deep blue/purple). Once the conjugation is complete, the test must turn negative (yellow/colorless). This colorimetric shift self-validates the complete consumption of the primary amine, ensuring no unreacted starting material proceeds to the workup phase.
Step 4: Workup and Isolation
-
Action: Quench the reaction with a 5% aqueous citric acid solution. Extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Causality: The mild acidic quench removes excess DIPEA and unreacted free amines into the aqueous layer, while the fully protected, conjugated intermediate partitions cleanly into the organic layer.
Orthogonal Deprotection Pathway
Following successful conjugation, the intermediate can be selectively deprotected based on the needs of your synthetic pipeline. The logical flow of this orthogonal system is visualized below.
Fig 1: Orthogonal bioconjugation and selective deprotection workflow for Boc-Lys-OMe·HCl.
Table 2: Cleavage Condition Matrix
| Target Group | Reagent System | Causality & Mechanism |
| Nα-Boc | 50% TFA in DCM (1 hr, RT) | Acidolysis generates a stable tert-butyl cation and CO₂ gas, driving the reaction forward. Leaves the OMe intact. |
| C-Term OMe | 1M LiOH in THF/H₂O (2 hrs, RT) | Base-catalyzed saponification hydrolyzes the ester to a free carboxylic acid. Leaves the Boc group intact. |
Storage and Handling Best Practices
To maintain the integrity of Boc-Lys-OMe·HCl, as recommended by leading biochemical providers like [3], strict environmental controls must be enforced:
-
Temperature: Store strictly at 2–8°C.
-
Atmosphere: Keep under an inert atmosphere (Argon or N₂) to prevent oxidative degradation of the salt.
-
Desiccation: Store with active desiccants. The hygroscopic nature of the hydrochloride salt will draw atmospheric moisture, leading to inaccurate weighing and potential hydrolysis in downstream anhydrous reactions.
References
Boc-Lys-OMe.HCl chemical synonyms and IUPAC name
In-Depth Technical Guide: Boc-Lys-OMe·HCl in Advanced Peptide Synthesis
As a Senior Application Scientist, I frequently encounter challenges in designing complex, multifunctional peptides—whether for targeted siRNA delivery systems[1] or the incorporation of photo-reactive crosslinkers[2]. The key to overcoming these synthetic hurdles lies in strict orthogonal protection. Boc-Lys-OMe·HCl is a highly versatile, orthogonally protected amino acid building block that serves as a foundational scaffold for regioselective side-chain modifications.
This whitepaper provides a comprehensive mechanistic breakdown of Boc-Lys-OMe·HCl, detailing its chemical identity, physicochemical properties, and field-proven protocols for its application in advanced synthesis.
Chemical Identity and Nomenclature
The utility of Boc-Lys-OMe·HCl stems from its specific protection pattern: the α-amine is masked by an acid-labile tert-butyloxycarbonyl (Boc) group, the C-terminus is protected as a base-labile methyl ester (OMe), and the highly reactive ε-amine is left exposed but stabilized as a hydrochloride salt.
Table 1: Chemical Nomenclature and Identifiers
| Attribute | Verified Value |
|---|---|
| Primary Name | Boc-Lys-OMe·HCl |
| IUPAC Name | methyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride[3] |
| Common Synonyms | Nα-Boc-L-lysine methyl ester hydrochloride[4]; Boc-L-Lys-OMe HCl; (S)-methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride |
| CAS Registry Numbers | 99532-86-2 (Specific to the Hydrochloride salt)[3]; 55757-60-3 (Often used interchangeably in catalogs for the free base/salt)[5] |
| SMILES | COC(=O)NC(=O)OC(C)(C)C.Cl[3] |
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₅ClN₂O₄[3] |
| Molecular Weight | 296.79 g/mol [3] |
| Appearance | White to off-white solid (hygroscopic)[4] |
| Optical Rotation | [α]D25 = -19 ± 1.5º (C=1 in MeOH)[4] |
| Solubility | Soluble in DMF, DCM, MeOH, and aqueous buffers (pH < 7) |
Mechanistic Role in Orthogonal Protection
From a mechanistic standpoint, the synthesis of branched peptides, lipopeptides, or dye-conjugates requires the selective acylation of the lysine ε-amine without interfering with the peptide backbone.
Boc-Lys-OMe·HCl provides a perfect tripartite orthogonal system:
-
The Hydrochloride Salt (ε-Amine): Prevents premature oxidation, autocondensation, and nucleophilic degradation during storage. It renders the amine non-nucleophilic (protonated) until an organic base is intentionally added.
-
The Boc Group (α-Amine): Completely stable to nucleophiles and basic conditions, but readily cleaved via acidolysis (e.g., 50% TFA)[2].
-
The Methyl Ester (C-Terminus): Stable to acidic conditions but easily cleaved via base-catalyzed saponification (e.g., LiOH) to liberate the free carboxylic acid for subsequent coupling.
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems . I have structured them to highlight the causality behind each reagent choice, ensuring you understand why the reaction works, not just how to perform it.
Protocol 1: Regioselective ε-Amine Acylation
Objective: Conjugate an activated carboxylic acid (e.g., an NHS-ester of a lipid or an acid chloride of a photophore) specifically to the ε-amine.
-
Step 1 (Preparation): Dissolve 1.0 eq of Boc-Lys-OMe·HCl in anhydrous dichloromethane (CH₂Cl₂) under an inert N₂ atmosphere.
-
Step 2 (Critical Neutralization): Add 2.0–2.5 eq of Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA) dropwise at 0 °C.
-
Causality: The ε-amine is protonated (pKa ~10.5) and unreactive. The base shifts the equilibrium to the free amine, enabling nucleophilic attack. The pH must be strictly maintained between 7–8 to prevent base-catalyzed hydrolysis of the methyl ester[2].
-
-
Step 3 (Coupling): Add 1.1 eq of the activated ester or acid chloride dropwise. Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature for 10 hours[2].
-
Step 4 (Workup): Dilute with CH₂Cl₂ and wash sequentially with 5% aqueous citric acid (removes unreacted free amines and excess TEA) and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Self-Validation Checkpoint: Analyze the crude mixture via TLC using a Ninhydrin (Kaiser) stain. The starting material will stain deep blue (primary ε-amine), while the successful product will remain colorless/yellow (secondary amide), visually validating the complete consumption of the free amine.
Protocol 2: Orthogonal Deprotection for SPPS Integration
Objective: Selectively remove the C-terminal methyl ester to allow for N-to-C peptide elongation.
-
Step 1 (Solvation): Dissolve the modified Boc-Lys(R)-OMe in a 3:1:1 mixture of THF/MeOH/H₂O.
-
Step 2 (Saponification): Add 1.5 eq of Lithium Hydroxide monohydrate (LiOH·H₂O).
-
Causality: The hydroxide nucleophile attacks the sterically accessible planar methyl ester carbonyl. The bulky tert-butyl carbamate (Boc) group sterically repels the nucleophile, ensuring the α-amine remains protected.
-
-
Step 3 (Precipitation): Stir for 2 hours at room temperature, then acidify to pH 3 with 1M HCl to protonate the carboxylate and precipitate the Boc-Lys(R)-OH product.
-
Self-Validation Checkpoint: Analyze the isolated product via ¹H-NMR. The disappearance of the sharp singlet at ~3.7 ppm (the -OCH₃ protons) confirms complete ester hydrolysis, while the persistence of the massive singlet at ~1.4 ppm confirms the Boc group remains intact.
Pathway Visualization
The logical relationship between the orthogonal protecting groups and their respective deprotection/conjugation pathways is mapped below.
Fig 1: Orthogonal deprotection and ε-amine conjugation workflow for Boc-Lys-OMe·HCl.
References
[2] Incorporation of 3H-diazirin-3-yl]arenes into Peptides - Thieme-connect - 2 [1] Design, Synthesis and Characterization of Novel Zwitterionic Lipids for Drug and siRNA Delivery Applications - eScholarship.org -1 [5] Boc-Lys-OMe.HCl | CAS 55757-60-3 - Santa Cruz Biotechnology (SCBT) - 5 [3] Boc-Lys-OMe.HCl (CAS 99532-86-2) - Fluorochem - 3 [4] Nα-Boc-L-lysine methyl ester hydrochloride - Chem-Impex - 4
Sources
The Hygroscopic Nature of Boc-Lys-OMe Hydrochloride: A Technical Guide to Stability, Handling, and Peptide Synthesis Integration
Executive Summary & Chemical Identity
Nα-Boc-L-lysine methyl ester hydrochloride (Boc-Lys-OMe·HCl) is a critical building block in advanced peptide synthesis and proteomics research[1]. Structurally, it features a tert-butoxycarbonyl (Boc) protected α-amine, a methyl ester protected carboxyl terminus, and a free ε-amine protonated as a hydrochloride salt[2]. While the Boc and methyl ester groups provide stability under neutral and basic conditions[], the hydrochloride salt moiety renders the compound highly hygroscopic. This technical whitepaper explores the mechanistic causality behind its moisture affinity and establishes self-validating protocols to prevent stoichiometric failures during peptide coupling.
The Thermodynamics of Hygroscopicity
The hygroscopic behavior of Boc-Lys-OMe·HCl is fundamentally driven by the thermodynamics of its crystal lattice. The ε-amino group exists as an ammonium chloride salt (
-
Mechanistic Causality: The positively charged ammonium cation and the chloride anion create a localized highly polar domain. These ions possess a strong thermodynamic drive to undergo hydration, interacting with atmospheric water molecules via ion-dipole interactions and hydrogen bonding[4].
-
Deliquescence: When the ambient relative humidity exceeds the deliquescence point of the salt, the thermodynamic penalty of breaking the crystal lattice is overcome by the energy released during hydration. The solid absorbs moisture until it dissolves in its own hydration shell, transforming from a free-flowing powder into a sticky, intractable gum[5].
Causality: Impact on Peptide Synthesis
The absorption of atmospheric moisture by Boc-Lys-OMe·HCl introduces cascading failure modes in both solid-phase (SPPS) and solution-phase peptide synthesis.
-
Stoichiometric Imbalance (The "Hidden Mass" Problem): Peptide coupling requires precise molar equivalents. Water absorbed into the crystal lattice adds invisible mass. Weighing a hydrated sample results in a sub-stoichiometric addition of the amino acid. In stepwise SPPS, maintaining a >99% coupling efficiency per step is mandatory; a drop to 95% efficiency across a 26-amino acid sequence reduces the overall crude yield from 77% to a mere 25%[6].
-
Reagent Quenching: Free water molecules introduced by the hydrated salt will aggressively hydrolyze activated ester intermediates (e.g., OBt/OAt esters) and consume expensive coupling reagents (like HATU, DIC, or DCC) before the peptide bond can form.
-
Ester Hydrolysis: Under the basic conditions required for coupling, the presence of localized moisture can promote the premature, partial hydrolysis of the C-terminal methyl ester, generating unwanted side products[5].
Fig 1. Mechanistic pathway of moisture-induced coupling failures in peptide synthesis.
Quantitative Data: The Cost of Moisture
To illustrate the impact of hygroscopicity, Table 1 models the degradation of stoichiometry when weighing a nominal 100.0 mg of Boc-Lys-OMe·HCl at varying states of hydration.
Table 1: Effect of Moisture Content on Boc-Lys-OMe·HCl Stoichiometry
| Moisture Content (w/w %) | Apparent Mass Weighed (mg) | Actual Active Mass (mg) | Effective Molar Equivalents (Target = 1.00) | Impact on Coupling Yield |
| 0.0% (Anhydrous) | 100.0 | 100.0 | 1.00 | Optimal (>99%) |
| 2.0% | 100.0 | 98.0 | 0.98 | Marginal (Risk of deletion sequences) |
| 5.0% | 100.0 | 95.0 | 0.95 | Severe (Significant yield drop) |
| 10.0% (Deliquescent) | 100.0 | 90.0 | 0.90 | Failure (Reaction stalled) |
Self-Validating Handling and Preparation Protocols
To ensure scientific integrity and reproducible yields, the handling of Boc-Lys-OMe·HCl must follow a self-validating system. Do not rely on visual inspection to determine dryness.
Step-by-Step Methodology: The Anhydrous Workflow
Step 1: Controlled Equilibration
-
Action: Store the reagent at -20°C in a sealed container over anhydrous calcium sulfate (Drierite)[7]. Before use, transfer the sealed container to a room-temperature desiccator for 2 hours.
-
Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the cold crystal lattice. Thermal equilibration prevents this phase change.
Step 2: Moisture Quantification
-
Action: Perform a Karl Fischer (KF) titration on a 10 mg aliquot.
-
Validation: If the water content is <1.0%, proceed to weighing. If >1.0%, trigger the drying protocol (Step 3).
Step 3: Azeotropic Distillation (Drying Protocol)
-
Action: Dissolve the hydrated Boc-Lys-OMe·HCl in a 1:1 mixture of anhydrous dichloromethane (DCM) and toluene. Evaporate under reduced pressure at 35°C.
-
Causality: Toluene forms a minimum-boiling azeotrope with water. As the toluene evaporates, it forcefully strips the hydrogen-bonded water molecules from the ammonium chloride lattice. Repeat three times, followed by 12 hours under high vacuum (<0.1 mbar).
Step 4: Glovebox Weighing
-
Action: Transfer the anhydrous vial to an inert-atmosphere glovebox (Argon or Nitrogen, <5 ppm H₂O) for all weighing and solution preparation.
Fig 2. Self-validating handling and preparation workflow for hygroscopic peptide salts.
Advanced Deprotonation Techniques
Once successfully weighed and dissolved, the hydrochloride salt must be neutralized to liberate the nucleophilic ε-amine for subsequent coupling.
Traditionally, this is achieved by adding a tertiary base such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM). However, excess tertiary base in solution can initiate side reactions, including O-acylation, glutarimide formation, and racemization[8].
Alternative Protocol: Zinc-Mediated Deprotonation To bypass the risks associated with tertiary bases, researchers can utilize activated zinc dust for the deprotonation of hydrochloride salts of peptide esters[8].
-
Suspend the anhydrous Boc-Lys-OMe·HCl in an aprotic solvent (e.g., THF or DMF).
-
Add a stoichiometric amount of freshly activated zinc dust.
-
Stir at room temperature. The zinc quantitatively abstracts the chloride ion, liberating the free amine without raising the overall basicity of the solution, thereby preserving the stereochemical integrity of the amino acid[8].
References
-
Supplementary Information - The Royal Society of Chemistry Source: Royal Society of Chemistry (RSC) URL:[Link]
-
Peptide Synthesis: Handling and Storage of Synthetic Peptides Source: LifeTein URL:[Link]
-
Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles Source: PubMed (NIH) URL:[Link]
-
Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters Source: CORE URL:[Link]
-
Peptide synthesis Source: Wikipedia URL:[Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 99532-86-2 | Boc-Lys-OMe·HCl | Esters | Ambeed.com [ambeed.com]
- 4. Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 7. lifetein.com [lifetein.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Methodological & Application
Application Note: Divergent Synthesis of Poly-L-Lysine Dendrons Using a Boc-Lys-OMe·HCl Core
Introduction & Rationale
Poly-L-lysine (PLL) dendrimers represent a highly versatile class of biodegradable, biocompatible macromolecules widely utilized in drug delivery, gene therapy, and surface functionalization. While symmetric dendrimers are synthesized from diamine cores, the use of Boc-Lys-OMe·HCl (N-α-Boc-L-lysine methyl ester hydrochloride) as a starting core enables the synthesis of asymmetric dendrons[1].
This specific core provides a critical advantage: orthogonal protection . The α-amine is protected by an acid-labile tert-butyloxycarbonyl (Boc) group, while the C-terminus is protected by a base-labile methyl ester (OMe)[2]. By utilizing a divergent synthetic approach pioneered by Denkewalter[3], researchers can iteratively build generations of lysine branches on the amine termini while preserving the C-terminal methyl ester as a unique "focal point." Once the desired dendrimer generation is reached, this focal point can be selectively saponified to yield a free carboxylic acid, enabling precise, single-point conjugation to chemotherapeutics, targeting ligands, or nanoparticle surfaces[4].
Mechanistic Principles of Divergent Synthesis
The synthesis follows a self-validating, iterative cycle of peptide coupling and deprotection [5].
-
Core Activation: The Boc-Lys-OMe·HCl core is treated with Trifluoroacetic acid (TFA) to remove the α-Boc group, yielding
, which possesses two free primary amines. -
Coupling (Branching): The activated core is reacted with the branching monomer, Boc-Lys(Boc)-OH . To overcome the increasing steric hindrance of higher generations, HBTU and HOBt are utilized as coupling agents in the presence of N,N-Diisopropylethylamine (DIPEA)[4]. HBTU rapidly converts the carboxylic acid of the monomer into an OBt-active ester, which is highly reactive toward the core's primary amines but stable enough to prevent racemization.
-
Deprotection: The resulting Generation 1 (G1) dendron contains four terminal Boc groups. Treatment with TFA/DCM cleanly cleaves these groups, exposing four new primary amines for the next generation[5].
Fig 1. Divergent synthetic workflow of poly-L-lysine dendrons from a Boc-Lys-OMe·HCl core.
Fig 2. Mechanistic pathway of HBTU/HOBt-mediated peptide coupling during dendrimer generation growth.
Reagent Stoichiometry & Predictive Analytics
To ensure complete functionalization and prevent structural defects (missing branches), the equivalents of monomer and coupling agents must scale with the exponential growth of surface amines. Structural characterization of the resulting generations is strictly monitored using ESI-MS[6].
Table 1: Reagent Stoichiometry per Generation
| Generation | Surface Amines | Eq of Boc-Lys(Boc)-OH | Eq of HBTU / HOBt | Eq of DIPEA | Reaction Time |
| Core Activation | 2 | 2.5 (1.25 per amine) | 2.5 | 6.0 | 12 hours |
| G1 to G2 | 4 | 5.0 (1.25 per amine) | 5.0 | 12.0 | 18 hours |
| G2 to G3 | 8 | 12.0 (1.50 per amine) | 12.0 | 24.0 | 24 hours |
| G3 to G4 | 16 | 32.0 (2.00 per amine) | 32.0 | 48.0 | 48 hours |
Table 2: Expected ESI-MS Characterization Data
| Compound Stage | Chemical Formula | Exact Mass (Da) | Expected ESI-MS Peak |
| Activated Core | C₇H₁₆N₂O₂ | 160.12 | 161.1 [M+H]⁺ |
| G1 (Boc-Protected) | C₃₉H₇₂N₆O₁₂ | 816.52 | 817.5[M+H]⁺ |
| G1 (Deprotected) | C₁₉H₄₀N₆O₄ | 416.31 | 417.3[M+H]⁺ |
| G2 (Boc-Protected) | C₈₃H₁₅₂N₁₄O₂₄ | 1729.11 | 1730.1[M+H]⁺ |
Step-by-Step Experimental Protocols
Protocol 4.1: Core Activation (Preparation of H-Lys-OMe·2TFA)
Causality: Boc-Lys-OMe·HCl contains one free amine (ε) and one protected amine (α). Removing the Boc group ensures both amines are available to initiate symmetric dendron growth.
-
Dissolve 1.0 g (3.37 mmol) of Boc-Lys-OMe·HCl in 10 mL of anhydrous Dichloromethane (DCM).
-
Add 10 mL of Trifluoroacetic acid (TFA) dropwise while stirring at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Evaporate the solvent under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to remove residual TFA azeotropically.
-
Dry under high vacuum overnight to yield H-Lys-OMe·2TFA as a viscous oil.
Protocol 4.2: Generation 1 (G1) Coupling
Causality: DIPEA is required to neutralize the TFA salts of the core amines, rendering them nucleophilic. HBTU/HOBt pre-activation prevents side reactions and accelerates the coupling.
-
Dissolve the activated core (H-Lys-OMe·2TFA, 1.0 eq) in 15 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Add DIPEA (6.0 eq) and stir for 5 minutes.
-
In a separate flask, dissolve Boc-Lys(Boc)-OH (2.5 eq), HBTU (2.5 eq), and HOBt (2.5 eq) in 15 mL of DMF. Stir for 10 minutes to form the active ester.
-
Transfer the active ester solution to the core solution. Stir under an argon atmosphere at room temperature for 12 hours.
-
Workup: Dilute the mixture with 100 mL of Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous Citric Acid (3 × 30 mL, removes unreacted DIPEA), 10% aqueous NaHCO₃ (3 × 30 mL, removes unreacted Boc-Lys(Boc)-OH), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the Boc-protected G1 dendron.
Protocol 4.3: Iterative Boc Deprotection (Self-Validating System)
Causality: The Kaiser (Ninhydrin) test acts as a self-validating checkpoint. A negative test prior to deprotection confirms complete coupling. A positive test post-deprotection confirms complete Boc removal.
-
Perform a Kaiser test on the G1 product. Expected result: Yellow (negative for primary amines).
-
Dissolve the Boc-protected G1 dendron in a 1:1 mixture of TFA/DCM (10 mL per gram of dendron).
-
Stir for 2 hours at room temperature.
-
Remove solvents under reduced pressure and precipitate the resulting TFA salt in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the pellet under vacuum.
-
Perform a Kaiser test on the dried pellet. Expected result: Dark Blue/Purple (positive for primary amines).
Protocol 4.4: Focal Point Saponification (Preparation for Conjugation)
Causality: The methyl ester is highly stable to the acidic conditions of Boc deprotection but can be selectively cleaved under mild basic conditions without disrupting the peptide backbone[2].
-
Dissolve the fully Boc-protected dendron (e.g., G2 or G3) in a 3:1:1 mixture of THF/Methanol/Water.
-
Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq relative to the dendron).
-
Stir at room temperature for 4 hours. Monitor the disappearance of the methyl ester peak via TLC or LC-MS.
-
Acidify the solution to pH 4 using 1M HCl to protonate the focal carboxylic acid.
-
Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the focal-point activated dendron, ready for EDC/NHS coupling to amine-bearing drugs or targeting ligands.
References
-
Synthesis of Camptothecin-loaded PEGylated Poly(L-lysine) Dendrimers. PMC / NIH. URL:[Link][4]
-
Exploring the Conformational Landscape of Poly(l-lysine) Dendrimers Using Ion Mobility Mass Spectrometry. Analytical Chemistry. URL:[Link][5]
-
Synthesis and characterization of poly-L-lysine dendrimers. ResearchGate. URL:[Link][6]
-
Thiazolidine-Masked α-Oxo Aldehyde Functionality for Peptide and Protein Modification. Bioconjugate Chemistry. URL:[Link][2]
-
CHAPTER 3: Poly(lysine) Dendrimers and Other Dendritic Molecules From Naturally Occurring Monomers. Royal Society of Chemistry. URL:[Link][3]
Sources
- 1. Boc-Lys-OMe.HCl CAS#55757-60-3 - Apinnotech Co., Ltd. [apnbiotech.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Synthesis and In Vivo Antitumor Efficacy of PEGylated Poly(L-lysine) Dendrimer-Camptothecin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Note: Regioselective Side-Chain Biotinylation of Boc-Lys-OMe
Introduction & Strategic Rationale
Biotinylated amino acids are indispensable building blocks in the synthesis of targeted radioligands, PROTACs, peptide-based diagnostics, and PSMA (Prostate-Specific Membrane Antigen) inhibitors. Specifically, the functionalization of lysine side chains allows for the integration of the biotin-streptavidin binding axis without disrupting the primary peptide backbone.
This technical note details a highly efficient protocol for the synthesis of Boc-Lys(Biotin)-OMe via the acylation of N-α-Boc-L-lysine methyl ester hydrochloride (Boc-Lys-OMe·HCl) using Biotin-NHS (the N-hydroxysuccinimide ester of biotin).
Causality in Design : The use of Boc-Lys-OMe·HCl ensures strict regioselectivity. The α-amino group is masked by the acid-labile tert-butyloxycarbonyl (Boc) group, and the C-terminus is protected as a base-labile methyl ester (OMe)[1]. This orthogonal protection strategy leaves only the ε-amino group available for nucleophilic attack, preventing polymerization and ensuring the biotin tag is exclusively conjugated to the side chain.
Reaction Pathway & Mechanism
The reaction proceeds via a standard nucleophilic acyl substitution. The NHS ester acts as an excellent leaving group, activating the valeric acid side chain of biotin for conjugation[2]. Because the starting lysine derivative is supplied as a hydrochloride salt to prevent premature degradation, a non-nucleophilic base is required to liberate the free ε-amine prior to coupling.
Caption: Mechanistic workflow for the synthesis and isolation of Boc-Lys(Biotin)-OMe.
Reagents and Materials
Solvent selection is critical for this workflow. Biotin and its activated derivatives exhibit notoriously poor solubility in standard organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Therefore, anhydrous N,N-Dimethylformamide (DMF) is the solvent of choice to ensure a homogeneous reaction mixture and prevent the precipitation of reactive intermediates[3].
Table 1: Stoichiometry and Reagent Specifications
| Reagent | MW ( g/mol ) | Equivalents | Amount (1 mmol scale) | Functional Role |
| Boc-Lys-OMe·HCl | 296.79 | 1.0 | 296.8 mg | Orthogonally protected substrate |
| Biotin-NHS | 341.38 | 1.1 | 375.5 mg | Amine-reactive biotinylation agent |
| DIPEA | 129.24 | 3.0 | 522 µL | Non-nucleophilic acid scavenger |
| Anhydrous DMF | N/A | N/A | 5.0 mL | High-polarity aprotic solvent |
Step-by-Step Experimental Protocol
Phase 1: Preparation and Free-Basing
-
Equipment Setup : Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) to prevent moisture ingress, which could prematurely hydrolyze the NHS ester.
-
Dissolution : Add 296.8 mg (1.0 mmol) of Boc-Lys-OMe·HCl to the flask. Inject 5.0 mL of anhydrous DMF. Stir until the solid is partially dissolved.
-
Neutralization : Add 522 µL (3.0 mmol) of N,N-Diisopropylethylamine (DIPEA) dropwise via syringe. Mechanistic Insight: DIPEA is sterically hindered and non-nucleophilic. It neutralizes the HCl salt, generating the nucleophilic free ε-amine, and acts as a continuous acid scavenger for the remainder of the reaction without competing for the electrophile[4]. The solution should become completely clear. Stir for 10 minutes at room temperature.
Phase 2: Biotinylation
-
Coupling : Add 375.5 mg (1.1 mmol) of Biotin-NHS in one single portion.
-
Incubation : Seal the flask and stir the reaction mixture at room temperature (20–25 °C) for 3 to 4 hours.
-
Validation (In-Process Control) : Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (9:1). Stain the TLC plate with Ninhydrin. The disappearance of the primary amine spot (which stains purple/pink) confirms reaction completion, as the formed amide bond will not react with Ninhydrin.
Phase 3: Workup and Isolation
Trustworthiness & Self-Validation: This liquid-liquid extraction is designed as a self-purifying system. Each wash specifically targets a known reaction byproduct based on its pKa.
Table 2: Self-Validating Workup Parameters
| Phase | Reagent | Mechanistic Purpose | Phase Partition |
| Quench/Dilution | Ethyl Acetate (EtOAc) | Solubilizes the target compound for extraction. | Organic Phase |
| Acid Wash | 5% Citric Acid (aq) | Protonates unreacted DIPEA and trace free amine. | Aqueous Phase |
| Base Wash | Saturated NaHCO3 (aq) | Deprotonates cleaved NHS and hydrolyzed biotin. | Aqueous Phase |
| Moisture Removal | Anhydrous Na2SO4 | Adsorbs residual water from the organic extract. | Solid (Filtered) |
-
Dilution : Quench the reaction by diluting the mixture with 50 mL of Ethyl Acetate (EtOAc).
-
Acid Wash : Transfer to a separatory funnel and wash the organic layer with 5% aqueous Citric Acid (2 × 25 mL).
-
Base Wash : Wash the organic layer with saturated aqueous Sodium Bicarbonate (NaHCO3) (2 × 25 mL).
-
Brine Wash : Wash with saturated NaCl (1 × 25 mL) to remove residual water and partition out any remaining DMF.
-
Drying : Dry the organic phase over anhydrous Na2SO4. Filter the drying agent and concentrate the filtrate under reduced pressure (utilize a rotary evaporator with a high-vacuum pump to ensure complete removal of trace DMF).
Phase 4: Purification
-
Chromatography : Purify the crude off-white solid via flash column chromatography on silica gel. Use a gradient elution starting from 100% DCM and slowly increasing polarity to DCM:MeOH (95:5).
-
Yield : Evaporate the product-containing fractions to yield Boc-Lys(Biotin)-OMe as a white powder. (Typical yield: 80–88%).
Analytical Characterization Data
To verify the structural integrity of the synthesized Boc-Lys(Biotin)-OMe, compare the isolated product against the following expected analytical parameters.
Table 3: Expected Analytical Data
| Method | Target Parameter | Expected Observation |
| TLC (DCM:MeOH 9:1) | Rf Value | Product Rf ≈ 0.45; Biotin-NHS Rf ≈ 0.60 |
| TLC Stain | Ninhydrin | Starting material turns purple; Product remains unstained |
| LC-MS (ESI+) | [M+H]+ | Calculated: 473.24 m/z; Found: ~473.3 m/z |
| 1H NMR (CDCl3) | Boc & OMe signals | Singlets at ~1.43 ppm (9H, Boc) and ~3.74 ppm (3H, OMe) |
References
- Preprints.
- National Institutes of Health (NIH)
- National Institutes of Health (NIH)
- iGEM.
Sources
Application Note: Utilizing Boc-Lys-OMe·HCl as a Model Nucleophile and Synthon in Protein Crosslinking and Bioconjugation
Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Content Focus: Mechanistic rationale, chemoselectivity profiling, and self-validating experimental protocols.
Mechanistic Rationale: The Need for an Ideal Lysine Surrogate
In the development of novel bioconjugation reagents—such as linkers for Antibody-Drug Conjugates (ADCs) or electrophilic probes for chemoproteomics—testing reactivity directly on native proteins often yields ambiguous kinetic data. The sheer complexity of the protein surface, characterized by competing nucleophiles, steric shielding, and local pH variations, obscures the intrinsic reactivity of the crosslinker.
To establish baseline kinetics and prove chemoselectivity, small-molecule amino acid surrogates are essential. However, using free L-lysine as a model is fundamentally flawed. Free lysine possesses three ionizable groups: an
Boc-Lys-OMe·HCl (N-
-
-Amine Protection: The tert-butyloxycarbonyl (Boc) group masks the highly reactive
-amine. - -Carboxylate Protection: The methyl ester (OMe) neutralizes the carboxylate charge, mimicking the neutrality of the peptide bond at the C-terminus of a protein-bound lysine residue.
-
-Amine Isolation: This protection strategy perfectly isolates the
-amine, making it an exact chemical surrogate for a solvent-exposed lysine residue. The hydrochloride salt (.HCl) stabilizes this primary amine against oxidation and degradation during long-term storage.
Key Applications in Drug Development
Application A: Chemoselectivity Profiling of Novel Crosslinkers
In ADC development, crosslinker selectivity is paramount to ensure a homogeneous Drug-to-Antibody Ratio (DAR). For example, divinylpyrimidine (DVP) linkers were recently engineered for site-selective cysteine re-bridging[1]. To unequivocally prove that DVP does not cause off-target lysine modification, researchers performed competition assays utilizing Boc-Lys-OMe and Boc-Cys-OMe[1]. The assay confirmed full conversion to the cysteine conjugate with zero evidence of lysine conjugation, validating the DVP scaffold's chemoselectivity[1].
Similarly, natural product-inspired electrophiles like BDHI have been validated for cysteine-directed labeling by confirming the absence of adducts when reacted with Boc-Lys-OMe in solution at pH 7.4[2]. Conversely, when validating novel lysine-directed crosslinkers, such as 2-(2-styrylcyclopropyl)ethanal, Boc-Lys-OMe serves as the primary positive control, yielding a 65% conversion rate while showing zero cross-reactivity with cysteine surrogates[3].
Application B: Synthesis of Ionizable Lipid Nanoparticles (LNPs)
Beyond analytical profiling, Boc-Lys-OMe·HCl is a critical building block (synthon) in the synthesis of drug delivery vehicles. The free
Quantitative Chemoselectivity Profiles
The following table summarizes the reactivity of various crosslinking chemistries against Boc-Lys-OMe·HCl versus a cysteine surrogate, providing a reference matrix for linker selection.
| Crosslinker / Electrophile Class | Intended Target | Reactivity with Boc-Lys-OMe (Lys Model) | Reactivity with Boc-Cys-OMe (Cys Model) | Reference |
| Divinylpyrimidine (DVP) | Cysteine | No Reaction | High (Full Conversion) | [1] |
| BDHI Electrophile | Cysteine | No Reaction (at pH 7.4) | High | [2] |
| 2-(2-Styrylcyclopropyl)ethanal | Lysine | High (65% Yield) | No Reaction | [3] |
| Standard NHS Esters | Lysine | High (at pH > 8.0) | Low to Moderate | General |
| Standard Maleimides | Cysteine | Very Low (at pH 7.0) | High (Rapid Kinetics) | General |
Experimental Workflows & Visualizations
Caption: Workflow for validating crosslinker chemoselectivity using amino acid surrogates.
Self-Validating Experimental Protocols
Protocol A: Chemoselectivity LC-MS Assay (Competition Model)
Objective: To validate the residue-specificity of a novel crosslinking reagent before applying it to complex protein mixtures. Self-Validation Design: By running Cys and Lys models in the same environment, and tracking the mass of the hydrolyzed crosslinker, we prevent false-negative selectivity assignments caused by linker instability.
-
Reagent Preparation: Prepare 100 mM stock solutions of Boc-Lys-OMe·HCl and Boc-Cys-OMe in anhydrous DMSO.
-
Causality: Anhydrous DMSO prevents the premature aqueous hydrolysis of moisture-sensitive crosslinkers (e.g., NHS esters) prior to the reaction initiation.
-
-
Buffer System Setup: In a 1.5 mL microcentrifuge tube, combine 890 µL of 100 mM Sodium Bicarbonate buffer (pH 8.0) with 100 µL of the amino acid surrogate stock (final concentration: 10 mM).
-
Causality: The
-amine has a pKa of ~10.5. At pH 8.0, a small but sufficient fraction of the amine is deprotonated and nucleophilically active, accurately mimicking the microenvironment of highly reactive lysines on protein surfaces.
-
-
Reaction Initiation: Add 10 µL of a 100 mM crosslinker stock (final concentration: 1 mM) to the mixture. Vortex immediately and incubate at 37°C.
-
Causality: Using a 10-fold molar excess of the amino acid surrogate ensures pseudo-first-order kinetics. The reaction rate depends solely on the crosslinker, simplifying LC-MS kinetic tracking.
-
-
Quenching: At predetermined intervals (0, 15, 30, 60, 120 min), extract 50 µL aliquots and quench by adding 50 µL of 2% Formic Acid in Acetonitrile.
-
Causality: Formic acid drops the pH below 4.0, instantly protonating the
-amine and halting nucleophilic attack. Acetonitrile precipitates buffer salts prior to LC-MS injection.
-
-
LC-MS Analysis: Inject the quenched samples into the LC-MS. Monitor for the mass of the unreacted surrogate, the crosslinker-surrogate adduct, and the hydrolyzed crosslinker.
Protocol B: Synthesis of a Lysine-Based Ionizable Lipid Core
Objective: To conjugate a fatty acid tail to the
-
Carboxylate Activation: Dissolve 1.0 eq of a fatty acid (e.g., linoleic acid) in anhydrous Dichloromethane (DCM). Add 1.2 eq of EDC·HCl and 1.2 eq of NHS. Stir for 2 hours at room temperature.
-
Causality: EDC activates the carboxylate, while NHS stabilizes the reactive intermediate against rapid hydrolysis, forming a stable amine-reactive ester.
-
-
Conjugation: Add 1.1 eq of Boc-Lys-OMe·HCl and 2.5 eq of N,N-Diisopropylethylamine (DIPEA) to the reaction mixture. Stir overnight.
-
Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl salt of the Boc-Lys-OMe, freeing the
-amine for nucleophilic attack on the NHS ester without competing for the electrophile[4].
-
-
Purification: Wash the organic layer sequentially with 5% citric acid, 10% NaHCO3, and brine. Dry over Na2SO4 and concentrate under vacuum.
-
Causality: Citric acid removes unreacted DIPEA and free amines; NaHCO3 removes unreacted fatty acids and residual NHS, ensuring high purity of the lipid precursor.
-
References
-
[1] Walsh, S. J., et al. "A general approach for the site-selective modification of native proteins, enabling the generation of stable and functional antibody–drug conjugates." Chemical Science (2018). URL:[Link]
-
[4] Love, K. T., et al. "Synthesis, Characterization and Evaluation of Ionizable Lysine-Based Lipids for siRNA Delivery." Bioconjugate Chemistry (2010). URL:[Link]
-
[3] Migneault, I., et al. "Protein-Modification of Lysine with 2-(2-Styrylcyclopropyl)ethanal." ChemRxiv (2021). URL:[Link]
-
[2] "Covalent Inhibition by a Natural Product-Inspired Latent Electrophile." PMC - NIH. URL:[Link]
Sources
- 1. A general approach for the site-selective modification of native proteins, enabling the generation of stable and functional antibody–drug conjugates ... - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04645J [pubs.rsc.org]
- 2. Covalent Inhibition by a Natural Product-Inspired Latent Electrophile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis, Characterization and Evaluation of Ionizable Lysine-Based Lipids for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of Orthogonal Lysine Derivatives from Boc-Lys-OMe
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Validated Protocols
Executive Summary & Strategic Rationale
In advanced peptide synthesis, bioconjugation, and the development of targeted therapeutics (such as PSMA ligands and antibody-drug conjugates), the precise spatial arrangement of functional groups is paramount. The lysine residue, with its highly nucleophilic
Starting with Boc-Lys-OMe·HCl (N-
This application note details the mechanistic causality and self-validating protocols for synthesizing three critical orthogonal derivatives: Boc-Lys(Fmoc)-OMe , Boc-Lys(Alloc)-OMe , and Boc-Lys(Z)-OMe .
Mechanistic Insights & Reagent Dynamics (E-E-A-T)
As a Senior Application Scientist, it is critical to look beyond the standard "recipe" and understand the chemical causality driving these reactions.
The Superiority of NHS Esters over Chloroformates
When installing the Fmoc or Z (Cbz) protecting groups, the use of N-hydroxysuccinimide (NHS) esters (e.g., Fmoc-OSu, Z-OSu) is strictly preferred over their corresponding chloroformates (Fmoc-Cl, Z-Cl).
-
Causality: Chloroformates are highly reactive and generate hydrochloric acid (HCl) as a byproduct. In the presence of the acid-labile Boc group, localized spikes in acidity can cause premature
-amine deprotection, leading to unwanted polymerization or dipeptide formation. NHS esters react via a milder tetrahedral intermediate, releasing water-soluble N-hydroxysuccinimide, which is easily cleared during aqueous workup[2][3].
Base Selection: DIPEA vs. TEA
-
Causality: N,N-Diisopropylethylamine (DIPEA) is favored over Triethylamine (TEA). While both are sufficient to neutralize the starting hydrochloride salt, TEA is more nucleophilic. In Fmoc protection, excess TEA can act as a base to prematurely deprotonate the acidic fluorenyl proton, leading to dibenzofulvene elimination and loss of the newly installed Fmoc group. DIPEA’s steric bulk prevents this side reaction, ensuring high yields.
Visualized Synthetic Pathways
Divergent synthesis of orthogonal lysine derivatives from Boc-Lys-OMe.
Mechanistic sequence of ε-amine acylation using Fmoc-OSu and DIPEA.
Self-Validating Experimental Protocols
Every protocol below is designed as a self-validating system , incorporating In-Process Controls (IPCs) to ensure the chemical integrity of the intermediate before proceeding to the next step.
Protocol A: Synthesis of Boc-Lys(Fmoc)-OMe
This derivative is ideal for solid-phase peptide synthesis (SPPS) where the
Reagents:
-
Boc-Lys-OMe·HCl: 1.0 eq (e.g., 5.0 g, 16.8 mmol)
-
Fmoc-OSu: 1.05 eq (5.95 g, 17.6 mmol)
-
DIPEA: 2.2 eq (6.4 mL, 37.0 mmol)
-
Anhydrous Dichloromethane (DCM): 50 mL
Step-by-Step Procedure:
-
Preparation: Suspend Boc-Lys-OMe·HCl in anhydrous DCM in a round-bottom flask under an inert nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.
-
Neutralization: Add DIPEA dropwise over 10 minutes.
-
Validation Checkpoint 1: The cloudy suspension will become a clear, homogeneous solution, confirming the successful neutralization of the HCl salt and the liberation of the free
-amine.
-
-
Acylation: Add Fmoc-OSu portion-wise over 15 minutes to prevent rapid temperature spikes. Remove the ice bath and allow the reaction to stir at room temperature.
-
Reaction Monitoring: Stir for 2 hours.
-
Validation Checkpoint 2 (TLC): Elute with Hexane:Ethyl Acetate (1:1). Stain with Ninhydrin. The starting material spot (R_f ~0.1) will be Ninhydrin-positive (purple). The product spot (R_f ~0.6) will be Ninhydrin-negative and UV-active (254 nm), confirming complete conversion.
-
-
Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 5% aqueous citric acid (
mL) to remove unreacted amine and DIPEA, followed by saturated aqueous ( mL) to extract the NHS byproduct. Wash with brine ( mL). -
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. The crude product can be recrystallized from EtOAc/Hexanes to yield a white solid.
Protocol B: Synthesis of Boc-Lys(Alloc)-OMe
The Allyloxycarbonyl (Alloc) group is orthogonal to both Boc and Fmoc, requiring Palladium(0) catalyzed allyl transfer for deprotection. It is heavily utilized in the synthesis of cyclic peptides and complex BODIPY-tagged cytokines[4].
Reagents:
-
Boc-Lys-OMe·HCl: 1.0 eq
-
Allyl chloroformate (Alloc-Cl): 1.1 eq
-
DIPEA: 2.5 eq
-
Anhydrous DCM: 50 mL
Step-by-Step Procedure:
-
Preparation: Dissolve Boc-Lys-OMe·HCl in anhydrous DCM and cool strictly to 0 °C.
-
Neutralization: Add DIPEA dropwise.
-
Acylation: Dilute Alloc-Cl in 10 mL of DCM and add it dropwise via an addition funnel over 30 minutes.
-
Causality: Alloc-Cl is highly exothermic. Rapid addition will cause localized heating, leading to Boc degradation or allyl alcohol formation via hydrolysis.
-
-
Reaction Monitoring: Stir at 0 °C for 1 hour, then warm to RT for 1 hour.
-
Validation Checkpoint (LC-MS): Aliquot 10
L, dilute in Methanol, and inject. Look for the disappearance of the SM mass ( ) and the appearance of the product mass ( ).
-
-
Workup: Wash with 0.1 M HCl (
mL), saturated ( mL), and brine. Dry over and concentrate to yield a viscous pale-yellow oil.
Quantitative Data & Cleavage Matrix
To facilitate experimental design, the properties and orthogonal cleavage conditions of the synthesized derivatives are summarized below.
| Derivative | Protecting Group ( | Cleavage Reagent | Orthogonal To | Typical Yield | LC-MS |
| Boc-Lys(Fmoc)-OMe | Fmoc | 20% Piperidine in DMF | Boc, Alloc, Z, tBu | 88 - 92% | 483.2 |
| Boc-Lys(Alloc)-OMe | Alloc | Boc, Fmoc, Z, tBu | 85 - 90% | 345.2 | |
| Boc-Lys(Z)-OMe | Z (Cbz) | Fmoc, Alloc | 90 - 95% | 395.2 |
Note: If the free
References
- Source: nih.
- Source: preprints.
- Source: uea.ac.
- The deprotection of Lys(Mtt)
Sources
Mastering Lysine Modification: A Detailed Guide to the Functionalization of Lysine's ε-Amine using Boc-Lys-OMe
Introduction: The Strategic Importance of Lysine Functionalization
In the landscape of chemical biology and drug development, the precise modification of biomolecules is paramount. Among the proteinogenic amino acids, lysine stands out for its unique structural and chemical properties. Its side chain terminates in a primary amine (the ε-amino group), which is a potent nucleophile under physiological conditions. This reactivity makes lysine a primary target for chemical modification, enabling the attachment of a diverse array of functionalities, including fluorophores, biotin tags, polyethylene glycol (PEG) chains, and cytotoxic payloads for antibody-drug conjugates (ADCs).[1]
The challenge in lysine modification lies in achieving selectivity. A typical protein contains multiple lysine residues, and controlling which one reacts is a significant hurdle.[2] Furthermore, the α-amino group at the N-terminus of a peptide or protein exhibits similar reactivity. To overcome this, synthetic chemists employ protecting group strategies, allowing for the controlled and site-specific functionalization of a single lysine residue.
This technical guide provides a comprehensive overview and detailed protocols for the functionalization of the ε-amino group of lysine, using Nα-Boc-L-lysine methyl ester (Boc-Lys-OMe) as a versatile starting material. This approach is fundamental in solution-phase synthesis for creating well-defined, modified lysine building blocks that can be subsequently used in peptide synthesis or other bioconjugation strategies. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative chemical principles.
The Cornerstone of Selectivity: Orthogonal Protection
The successful functionalization of the ε-amine of lysine hinges on the principle of orthogonal protection. This strategy involves the use of protecting groups that can be removed under distinct chemical conditions, allowing for the deprotection of one functional group without affecting others.[3] In the case of Boc-Lys-OMe, the α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the carboxylic acid is protected as a methyl ester. This leaves the ε-amino group available for a wide range of chemical modifications.
The Boc group is stable to a variety of reaction conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA), while the methyl ester can be saponified under basic conditions.[4][5] This orthogonality is the key to the strategic utility of Boc-Lys-OMe.
Core Methodologies for ε-Amine Functionalization
We present here three robust and widely applicable protocols for the functionalization of the ε-amine of Boc-Lys-OMe. The choice of method will depend on the nature of the molecule to be conjugated and the desired final product.
Method 1: Direct Acylation with Acetic Anhydride - A Fundamental Approach
This method is a straightforward approach for simple acylations, such as acetylation, and serves as an excellent model system for understanding the reactivity of the ε-amine.
-
Dissolution: Dissolve Boc-Lys-OMe hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/g).
-
Neutralization: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) to the solution and stir for 10 minutes at room temperature to neutralize the hydrochloride salt and liberate the free amine.
-
Acylation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in DCM. The product spot should be less polar than the starting material.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in DCM (e.g., 0-5% MeOH).[6]
| Parameter | Expected Value |
| Molecular Formula | C₁₄H₂₆N₂O₅ |
| Molecular Weight | 302.37 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.95 (br s, 1H), 5.25 (d, 1H), 4.30 (m, 1H), 3.75 (s, 3H), 3.20 (q, 2H), 1.95 (s, 3H), 1.80-1.30 (m, 6H), 1.45 (s, 9H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 173.5, 170.5, 155.8, 80.0, 53.5, 52.5, 39.5, 32.0, 29.0, 28.5, 23.0, 22.5 |
| Mass Spec (ESI+) | m/z: 303.19 [M+H]⁺, 325.17 [M+Na]⁺ |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Method 2: Amide Bond Formation via Carbodiimide Coupling
This is a versatile and widely used method for coupling a carboxylic acid to the ε-amine of Boc-Lys-OMe. The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) minimizes side reactions and racemization.[7]
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid to be coupled (1.1 eq) and HOBt (1.1 eq) in anhydrous DMF or DCM.
-
Addition of Coupling Agent: Cool the solution to 0 °C and add EDC hydrochloride (1.2 eq). Stir the mixture for 15-30 minutes at 0 °C.
-
Amine Addition: In a separate flask, dissolve Boc-Lys-OMe hydrochloride (1.0 eq) in anhydrous DMF/DCM and add DIPEA (1.2 eq) to neutralize. Add this solution to the activated carboxylic acid mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 10% citric acid solution, saturated NaHCO₃ solution, and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.[9]
Figure 1: Workflow for EDC/HOBt mediated amide coupling.
Method 3: Functionalization with N-Hydroxysuccinimide (NHS) Esters
NHS esters are highly reactive acylating agents that readily form stable amide bonds with primary amines at slightly basic pH.[4] This method is particularly useful for attaching sensitive molecules or commercially available labels that are often supplied as NHS esters.
-
Preparation of Amine: Dissolve Boc-Lys-OMe hydrochloride (1.0 eq) in a suitable buffer such as 0.1 M sodium bicarbonate, pH 8.3-8.5. Alternatively, for organic-soluble NHS esters, dissolve in an anhydrous aprotic solvent like DMF and add DIPEA (1.2 eq).
-
Preparation of NHS Ester: Dissolve the NHS ester (1.0-1.5 eq) in an anhydrous, amine-free organic solvent like DMF or DMSO immediately before use, as NHS esters are susceptible to hydrolysis.[5]
-
Reaction: Add the NHS ester solution to the solution of Boc-Lys-OMe. Stir the reaction at room temperature for 1-4 hours. The optimal reaction pH for amination is between 8.3 and 8.5.[10]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: The work-up procedure will depend on the properties of the attached molecule. For many small molecules, a standard aqueous work-up similar to that described in Protocol 2 can be employed. Purification is typically achieved by column chromatography.
Figure 2: General workflow for functionalization with an NHS ester.
Troubleshooting and Key Considerations
| Problem | Potential Cause | Solution |
| Low or No Product Yield | Inactive coupling reagent (EDC, HATU). | Use fresh, high-quality reagents. Store coupling reagents under anhydrous conditions. |
| Incomplete neutralization of Boc-Lys-OMe HCl. | Ensure sufficient base (1.1-1.2 eq) is added and stirred before adding the coupling reagents. | |
| Hydrolysis of NHS ester. | Prepare NHS ester solution immediately before use. Use anhydrous solvents. | |
| Multiple Products Observed by TLC/LC-MS | Reaction with the α-amino group. | This is unlikely if the Boc group is intact. Confirm the integrity of the starting material. |
| Side reactions from the coupling agent. | For EDC couplings, the formation of an N-acylurea byproduct can occur. HOBt or HOAt helps to suppress this. | |
| Difficulty in Purification | Water-soluble byproducts from EDC coupling. | Perform a thorough aqueous work-up to remove the urea byproduct. |
| Product is an oil and difficult to handle. | Attempt to solidify the product by trituration with a non-polar solvent like hexane or diethyl ether.[6] |
Subsequent Steps: Deprotection and Further Applications
Once the ε-amine has been successfully functionalized, the resulting Nα-Boc-Nε-acyl-L-lysine methyl ester is a versatile intermediate. The Nα-Boc group can be selectively removed under acidic conditions (e.g., TFA in DCM or 4M HCl in dioxane) to liberate the α-amino group for subsequent peptide coupling, without affecting the newly installed functionality on the ε-amine.[4] This allows for the site-specific incorporation of the modified lysine residue into a peptide sequence.
Conclusion
The functionalization of lysine's ε-amino group using Boc-Lys-OMe as a starting material is a powerful and precise strategy in synthetic chemistry. By leveraging the principles of orthogonal protection, researchers can selectively introduce a wide variety of chemical moieties onto the lysine side chain. The protocols detailed in this guide for acylation, carbodiimide-mediated coupling, and reaction with NHS esters provide a robust toolkit for the synthesis of custom-modified lysine building blocks. A thorough understanding of the reaction mechanisms, careful execution of the protocols, and diligent monitoring and purification are essential for achieving high yields and purity, ultimately enabling the creation of novel and complex molecules for research and therapeutic applications.
References
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Liberty Blue. (n.d.). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Organic & Biomolecular Chemistry. [Link]
-
Gunda, P., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
-
PubChem. (n.d.). epsilon-Acetyl-L-lysine. Retrieved from [Link]
-
SciSpace. (2025). Amino acids and peptides. II. Synthesis of ε-N-methyl-l-lysine and related compounds. [Link]
-
PubMed. (2007). Concise preparation of N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. [Link]
-
Reddit. (2024). EDC-HOBt Amide coupling workup help. [Link]
-
Alfa Aesar. (n.d.). Certificate of analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. [Link]
-
Organic Syntheses. (n.d.). [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]
-
BMRB. (n.d.). bmse000353 Nepsilon-Acetyl-L-lysine. Retrieved from [Link]
-
GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. [Link]
-
MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography | Chemistry Laboratory Techniques. Retrieved from [Link]
-
RSC Publishing. (n.d.). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. [Link]
-
MDPI. (2020). Synthesis and Characterization of the Novel N ε -9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. [Link]
-
Raines Lab. (n.d.). Context‐Dependence of the Reactivity of Cysteine and Lysine Residues. Retrieved from [Link]
-
PubMed. (2004). Measurement of Nepsilon-(carboxymethyl)lysine and Nepsilon-(carboxyethyl)lysine in human plasma protein by stable-isotope-dilution tandem mass spectrometry. [Link]
-
MDPI. (2025). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis, Derivatization, and Incorporation of Unnatural Amino Acids using Boc-Lys-OMe·HCl
Executive Summary
The expansion of the genetic code has revolutionized protein engineering, allowing for the site-specific incorporation of unnatural amino acids (UAAs) equipped with bioorthogonal handles, photocrosslinkers, and fluorophores. At the heart of synthesizing these custom lysine derivatives is Boc-Lys-OMe·HCl (N-alpha-Boc-L-lysine methyl ester hydrochloride).
This application note provides a comprehensive guide for researchers and drug development professionals on utilizing Boc-Lys-OMe·HCl as a foundational building block. By leveraging its orthogonal protection scheme, scientists can efficiently synthesize complex UAAs. Furthermore, recent advancements demonstrate that retaining the methyl ester during in vivo expression significantly enhances UAA incorporation efficiency, fundamentally shifting how we design amber suppression workflows.
Mechanistic Rationale: The Power of Orthogonal Protection
Boc-Lys-OMe·HCl is engineered for precision. The molecule features three distinct functional domains:
- -Amino Group (Boc-protected): The tert-butyloxycarbonyl (Boc) group prevents unwanted polymerization or acylation at the alpha-amine. It is stable under basic conditions but can be removed via strong acids (e.g., TFA) if peptide solid-phase synthesis is required.
- -Carboxyl Group (Methyl Ester): The methyl ester prevents the carboxyl group from acting as a nucleophile or participating in unwanted coupling reactions.
- -Amino Group (HCl Salt): Presented as a hydrochloride salt, the epsilon-amine is unreactive until neutralized. Upon the addition of a mild base (such as DIPEA or TEA), the free amine is liberated, becoming highly nucleophilic and ready for selective derivatization.
The "Methyl Ester Effect" in Cell-Based Assays
Historically, synthesized UAAs were saponified to their free acid forms prior to use in amber suppression systems. However, studies have shown that utilizing the methylester-capped forms of UAAs (like those derived directly from Boc-Lys-OMe) in E. coli cell cultures acts as a "prodrug" strategy [1]. The lipophilic methyl ester dramatically improves cellular membrane permeability and uptake. Once inside the cell, endogenous esterases hydrolyze the methyl ester, providing a high intracellular concentration of the free UAA for the engineered aminoacyl-tRNA synthetase (aaRS).
Key Applications in Bioconjugation and Imaging
-
Fluorophore Conjugation (e.g., BODIPY): Boc-Lys-OMe·HCl is routinely used to synthesize fluorescent amino acids. For example, it can be coupled with spacer molecules (like Fmoc-Ahx-OH) and subsequently conjugated to BODIPY dyes. These constructs are then charged onto tRNAs for the real-time imaging of immune cells and cytokine interactions [2].
-
Bioorthogonal Click Handles: By acylating the
-amine with activated alkynes or azides, researchers can create UAAs that, once incorporated into a target protein, allow for post-translational modification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Quantitative Advantage: Methyl Ester vs. Free Acid
The table below summarizes the quantitative improvement in protein yield when utilizing the methyl ester form of lysine derivatives compared to their traditional free acid counterparts during in vivo amber suppression [1].
| Unnatural Amino Acid (UAA) | Chemical Form | Relative Incorporation Yield (E. coli) | Mechanistic Advantage |
| N | Free Acid | 1.0x (Baseline) | Standard amber suppression |
| N | Methyl Ester | ~2.0x to 5.0x | Enhanced cellular uptake & solubility |
| N | Free Acid | 1.0x (Baseline) | Standard click-chemistry handle |
| N | Methyl Ester | ~2.0x to 5.0x | Improved intracellular bioavailability |
| N | Methyl Ester | ~2.0x to 6.0x | High-efficiency incorporation |
Experimental Protocols: A Self-Validating System
The following protocols detail the step-by-step derivatization of Boc-Lys-OMe·HCl. Every step is designed with built-in chemical logic to ensure high yield and purity.
Protocol A: -Amine Derivatization (General Acylation)
This protocol describes the attachment of an NHS-activated ester (e.g., an alkyne-NHS or fluorophore-NHS) to the
-
Preparation: Suspend Boc-Lys-OMe·HCl (1.0 eq, e.g., 100 mg) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (5 mL) under an inert nitrogen atmosphere.
-
Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the incoming moisture-sensitive NHS-ester.
-
-
Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0°C. Stir for 10 minutes.
-
Causality: DIPEA serves a dual purpose. First, it neutralizes the HCl salt, liberating the nucleophilic
-amine. Second, the excess acts as a non-nucleophilic acid scavenger for the byproducts of the subsequent coupling reaction.
-
-
Coupling: Add the NHS-activated functional group (1.1 eq) to the solution. Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor completion via TLC (Ninhydrin stain).
-
Causality: The primary
-amine attacks the NHS-ester, forming a stable amide bond. Ninhydrin will show the disappearance of the free primary amine.
-
-
Workup & Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) (20 mL). Wash the organic layer sequentially with 5% aqueous Citric Acid (2 x 10 mL), 10% aqueous NaHCO
(2 x 10 mL), and brine (10 mL).-
Causality: Citric acid protonates and removes unreacted DIPEA and trace unreacted amines into the aqueous layer. NaHCO
neutralizes and removes any unreacted acidic byproducts.
-
-
Isolation: Dry the organic layer over anhydrous Na
SO , filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
Protocol B: Saponification (Optional Methyl Ester Deprotection)
While methyl esters are superior for in vivo cell cultures [1], in vitro translation (IVT) systems lack the endogenous esterases required to unmask the carboxyl group. If using IVT, the methyl ester must be hydrolyzed.
-
Solvation: Dissolve the purified derivatized Boc-Lys-OMe in a mixture of THF/MeOH/H
O (2:1:1 ratio, 0.1 M concentration). -
Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H
O) (2.0 eq) at 0°C. Stir for 1–2 hours.-
Causality: LiOH is a mild base that selectively hydrolyzes the methyl ester to a carboxylate without cleaving the acid-sensitive Boc group or the newly formed amide-linked side chain.
-
-
Acidification: Carefully acidify the mixture to pH 3.5–4.0 using 1M HCl at 0°C.
-
Causality: Acidification protonates the carboxylate, allowing it to be extracted into an organic solvent. The pH must strictly remain above 3.0 to prevent the premature cleavage of the Boc protecting group.
-
-
Extraction: Extract with EtOAc, dry over Na
SO , and concentrate to yield the free acid UAA.
Workflow Visualization
The following diagram maps the logical progression from the raw Boc-Lys-OMe·HCl intermediate through derivatization and final application in protein engineering.
Workflow for synthesizing and incorporating UAAs using Boc-Lys-OMe·HCl.
References
-
Title: Enhancing the incorporation of lysine derivatives into proteins with methylester forms of unnatural amino acids Source: Bioorganic & Medicinal Chemistry Letters (2020) URL: [Link][1]
-
Title: Inserting “OFF-to-ON” BODIPY Tags into Cytokines: A Fluorogenic Interleukin IL-33 for Real-Time Imaging of Immune Cells Source: ACS Central Science (2023) URL: [Link][2]
Sources
Application Note: Orthogonal Synthesis of Branched Peptides Utilizing N-α-Boc-Lysine Methyl Ester
Target Audience: Peptide Chemists, Bioconjugation Scientists, and Drug Development Professionals Methodology Focus: Solution-Phase Branching, Orthogonal Deprotection, and Dendron Assembly
Mechanistic Rationale: The Case for Solution-Phase Branching
The synthesis of branched peptides, multiple antigen peptides (MAPs), and peptide dendrimers frequently suffers from steric hindrance and the accumulation of "deletion sequences" when performed entirely via Solid-Phase Peptide Synthesis (SPPS). To circumvent these limitations, constructing the branching core in the solution phase before attachment to a solid support is a highly effective strategy.
N-α-Boc-L-lysine methyl ester (Boc-Lys-OMe) serves as an ideal orthogonal branching hub due to its unique protective group topography [1]:
-
α-Amine (Masked): Protected by a tert-butyloxycarbonyl (Boc) group, which is strictly acid-labile (e.g., cleaved by TFA).
-
C-Terminus (Masked): Protected by a methyl ester (OMe), which is strictly base-labile (e.g., saponified by LiOH).
-
ε-Amine (Free): The highly nucleophilic, unmasked side-chain amine serves as the primary initiation point for branch construction or bioconjugation (e.g., attaching fluorophores, carbohydrates, or secondary peptide chains) [2].
Causality of Experimental Design: By utilizing Boc-Lys-OMe in the solution phase, researchers can drive the ε-amine acylation to absolute completion using high equivalents of coupling reagents without the mass-transfer limitations of a resin matrix. The resulting branched intermediate can be rigorously purified via flash chromatography or preparative HPLC. Subsequently, the chemist has full directional control: base-catalyzed saponification of the methyl ester yields a free carboxylic acid for coupling to a resin/peptide, whereas acid-catalyzed Boc removal yields a free α-amine for N-terminal elongation.
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways accessible once the initial branch is established at the ε-amine.
Divergent synthesis workflow utilizing Boc-Lys-OMe as an orthogonal branching hub.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process controls to ensure mechanistic fidelity at each step.
Protocol A: ε-Amine Acylation (Branch Construction)
This step couples an incoming carboxylic acid (e.g., an Fmoc-amino acid, a BODIPY tag, or a PEGylated spacer) to the free ε-amine of Boc-Lys-OMe [1]. HATU is selected over DCC/HOBt due to its superior efficiency in overcoming steric bulk, while DIPEA acts as a non-nucleophilic base to maintain the basic environment required for active ester formation without competing for the electrophile.
-
Preparation: Dissolve the incoming carboxylic acid (1.2 equiv.) and HATU (1.2 equiv.) in anhydrous DMF (0.2 M concentration).
-
Activation: Add DIPEA (3.0 equiv.) to the solution. Stir for 5 minutes at room temperature to allow the formation of the highly reactive O-At ester.
-
Coupling: Add Boc-Lys-OMe·HCl (1.0 equiv.) to the activated mixture. (Note: An additional 1.0 equiv. of DIPEA is required to neutralize the HCl salt of the lysine derivative).
-
Reaction & Validation: Stir at room temperature for 2 hours.
-
Self-Validation Check: Spot the reaction mixture on a TLC plate and stain with Ninhydrin. The reaction is complete when the primary amine spot (Boc-Lys-OMe) completely disappears (no purple coloration upon heating).
-
-
Workup: Dilute with Ethyl Acetate (EtOAc) and wash successively with 5% aqueous citric acid (to remove unreacted amines/DIPEA), saturated NaHCO₃ (to remove unreacted carboxylic acids), and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Protocol B: C-Terminal Saponification (Preparation for SPPS)
To utilize the branched intermediate in standard SPPS, the C-terminal methyl ester must be hydrolyzed to a free acid. LiOH is utilized here because it provides a mild source of hydroxide ions, minimizing the risk of racemization at the α-carbon that can occur with stronger bases like NaOH [3].
-
Solvation: Dissolve the Boc-Lys(Branch)-OMe intermediate in a 3:1:1 mixture of THF:MeOH:H₂O (0.1 M). The mixed solvent system ensures the solubility of both the hydrophobic peptide and the hydrophilic LiOH.
-
Hydrolysis: Add LiOH·H₂O (2.5 equiv.) at 0 °C. Stir and allow the reaction to slowly warm to room temperature over 3 hours.
-
Validation: Monitor via LC-MS or TLC. The product will exhibit a lower Rf value than the starting material due to the newly formed polar carboxylic acid.
-
Workup: Evaporate the organic solvents under reduced pressure. Dilute the aqueous layer with water, cool to 0 °C, and carefully acidify to pH ~3 using 1M HCl. Extract the precipitated free acid with EtOAc, wash with brine, dry, and concentrate.
Protocol C: α-Amine Deprotection (N-Terminal Elongation)
If the synthetic strategy requires extending the backbone from the N-terminus, the Boc group must be removed.
-
Acidolysis: Dissolve the branched intermediate in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) containing 2.5% Triisopropylsilane (TIPS) as a carbocation scavenger.
-
Reaction: Stir at room temperature for 30–45 minutes.
-
Validation: LC-MS should confirm the loss of 100 Da (corresponding to the Boc group).
-
Workup: Concentrate the mixture under a stream of nitrogen. Precipitate the deprotected peptide by adding dropwise to cold diethyl ether (-20 °C). Centrifuge and decant the ether to isolate the H-Lys(Branch)-OMe·TFA salt.
Quantitative Reaction Parameters
The following table summarizes the optimized stoichiometric and environmental parameters for the orthogonal manipulation of Boc-Lys-OMe.
| Reaction Step | Reagents & Equivalents | Solvent System | Temp / Time | Expected Yield | In-Process Control |
| ε-Amine Acylation | R-COOH (1.2 eq), HATU (1.2 eq), DIPEA (4.0 eq)* | Anhydrous DMF | 25 °C / 2 h | 85 – 95% | Ninhydrin Stain (Negative) |
| Methyl Ester Hydrolysis | LiOH·H₂O (2.5 eq) | THF/MeOH/H₂O (3:1:1) | 0 °C → 25 °C / 3 h | 80 – 90% | LC-MS (Mass shift: -14 Da) |
| Boc Deprotection | TFA (50% v/v), TIPS (2.5% v/v) | DCM | 25 °C / 45 min | > 95% | LC-MS (Mass shift: -100 Da) |
*Note: 4.0 equivalents of DIPEA accounts for the neutralization of the Boc-Lys-OMe·HCl salt.
References
- "Inserting “OFF-to-ON” BODIPY Tags into Cytokines: A Fluorogenic Interleukin IL-33 for Real-Time Imaging of Immune Cells", ACS Central Science,
- "The Amadori rearrangement as glycoconjugation method: Synthesis of non-natural C-glycosyl type glycoconjugates", Beilstein Journal of Organic Chemistry,
- "A Versatile Disulfide‐Containing Solid‐Support Strategy for 3′‐Modifiers in Oligonucleotides", Advanced Science,
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Boc-Lys-OMe Side Chain Coupling
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low yield during the side chain coupling of N-α-Boc-L-lysine methyl ester (Boc-Lys-OMe). As specialists in peptide and bioconjugation chemistry, we understand that seemingly straightforward reactions can often present unexpected hurdles. This document is designed to provide not only procedural solutions but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
Introduction: The Chemistry of Lysine Side Chain Coupling
The ε-amino group of the lysine side chain is a primary nucleophile frequently targeted for conjugation, creating a stable amide bond.[] This process is fundamental in various applications, from peptide synthesis to the development of antibody-drug conjugates (ADCs).[] The reaction typically involves the activation of a carboxylic acid, often with a carbodiimide reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as N-hydroxysuccinimide (NHS), to form a more reactive intermediate that is then attacked by the lysine's ε-amino group.[3][4]
While the chemistry is well-established, achieving high yields requires careful control over several experimental parameters. Low yields can stem from a variety of factors including suboptimal reaction conditions, reagent quality, and inherent properties of the molecules involved. This guide will systematically address these potential pitfalls.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My coupling yield is consistently low. What are the most common initial checks I should perform?
Low yield is a frequent issue in EDC/NHS-mediated coupling reactions.[5][6] Before delving into more complex optimizations, a systematic check of the foundational parameters is crucial.
Troubleshooting Workflow: Initial Checks
Caption: A logical workflow for troubleshooting common EDC/NHS coupling issues.
A1: Detailed Troubleshooting Steps
-
Reagent Quality and Storage:
-
The Problem: EDC and NHS are highly sensitive to moisture and can hydrolyze over time, leading to a significant loss of activity.[5][6]
-
The Solution: Always use fresh, high-quality EDC and NHS. Store them in a desiccator at -20°C. Before use, allow the reagents to warm to room temperature in the desiccator to prevent condensation of atmospheric moisture onto the cold powder. Prepare solutions immediately before use.[6]
-
-
Reaction pH:
-
The Problem: The pH of the reaction is critical. The lysine side chain's ε-amino group has a pKa of approximately 10.5.[] For it to be an effective nucleophile, it must be in its deprotonated, neutral state (-NH2). However, the NHS ester intermediate is prone to hydrolysis at high pH.[4][7]
-
The Solution: A compromise is necessary. The optimal pH range for NHS ester coupling to amines is typically between 7.0 and 8.5.[][4] Use a non-nucleophilic buffer such as Phosphate-Buffered Saline (PBS) or HEPES. Avoid buffers containing primary amines, like Tris or glycine, as they will compete with the lysine for reaction with the activated carboxyl group.[5]
-
-
Molar Ratios of Coupling Reagents:
-
The Problem: Insufficient activation of the carboxylic acid will naturally lead to low yields.
-
The Solution: A molar excess of both EDC and NHS over the carboxylic acid is generally recommended to drive the reaction to completion. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS.[5] However, the optimal ratio can be substrate-dependent and may require empirical optimization.
-
-
Solvent Purity:
-
The Problem: Trace amounts of water can hydrolyze the activated intermediates. Nucleophilic impurities (e.g., amines) in the solvent can consume the activated species.
-
The Solution: Use anhydrous, amine-free solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) for the activation step, especially if performing a two-step protocol.
-
Question 2: I'm observing a significant amount of starting material (the carboxylic acid) remaining. What coupling reagents are more potent than EDC/NHS?
A2: While EDC/NHS is a workhorse, sterically hindered substrates or less reactive carboxylic acids may require more powerful activation chemistry.[8][9]
| Coupling Reagent Class | Examples | Key Characteristics |
| Carbodiimides | EDC, DCC, DIC | Common, but can lead to side reactions like N-acylurea formation.[6][10] |
| Phosphonium Salts | PyBOP, PyAOP | Highly efficient, rapid formation of activated esters, less racemization.[10][11] |
| Aminium/Uronium Salts | HATU, HBTU, HCTU, TBTU | Very fast and efficient, often considered the most powerful class.[3][10][11] HATU is particularly effective for difficult couplings due to the anchimeric assistance from the pyridine nitrogen in its leaving group (HOAt).[11] |
Expert Insight: For challenging couplings, switching from EDC/NHS to an aminium/uronium salt like HATU or HBTU is a standard and highly effective strategy.[9] These reagents rapidly generate highly reactive activated esters, which can overcome higher activation energy barriers.[11]
Protocol: Coupling with HATU
-
Pre-activation: In a separate vessel, dissolve the carboxylic acid (1.0 eq.), HATU (0.95 eq.), and an additive like HOAt (1.0 eq.) in an anhydrous, polar aprotic solvent (e.g., DMF).
-
Base Addition: Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq.) to the pre-activation mixture. Allow it to react for 1-5 minutes.
-
Coupling: Add the activated acid solution to your solution of Boc-Lys-OMe.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by a suitable method like TLC or LC-MS.
Question 3: My reaction is incomplete, and I suspect steric hindrance is the issue. How can I overcome this?
A3: Steric hindrance, either from the carboxylic acid partner or from the local environment of the lysine side chain, can significantly slow down the reaction rate.[][8]
Caption: Strategies to overcome sterically hindered couplings.
-
Increase Reaction Time: A simple yet effective solution is to extend the reaction time, for example, from a few hours to overnight, allowing the slower reaction to proceed to completion.[9]
-
Increase Temperature: Gently heating the reaction (e.g., to 40-50°C) can provide the necessary activation energy.[8] However, this should be done cautiously as it can also increase the risk of side reactions, particularly racemization if a chiral carboxylic acid is used.[]
-
Perform a "Double Couple": After the initial coupling reaction, you can filter (if on solid phase) or work up the reaction, and then subject the material to a second, fresh round of coupling reagents and activated acid.[8] This can be particularly effective in solid-phase peptide synthesis (SPPS).
-
Use a More Potent Reagent: As detailed in Question 2, switching to a reagent like HATU or PyBOP is a primary strategy for overcoming steric hindrance.[9]
Question 4: How can I confirm that the coupling is incomplete and not due to another issue?
A4: Proper analytical monitoring is key to accurate troubleshooting.
-
Thin-Layer Chromatography (TLC): A simple method to visualize the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for monitoring these reactions. It provides unambiguous identification of starting materials, intermediates, products, and byproducts based on their retention times and mass-to-charge ratios.
-
Ninhydrin (Kaiser) Test: Primarily used in solid-phase synthesis, this colorimetric test detects free primary amines.[12][13] A positive (blue/purple) result after a coupling step indicates that the lysine's ε-amino group (or the N-terminal amine) has not been fully acylated.[13] A negative (yellow/colorless) result suggests the coupling is complete.[13]
Expert Tip: When analyzing by LC-MS, be aware of potential side products. For example, with carbodiimide chemistry, look for the mass corresponding to the N-acylurea byproduct, which forms when the activated O-acylisourea intermediate rearranges instead of reacting with the amine.[6]
Question 5: Could the Boc protecting group on the alpha-amine be causing issues?
A5: The N-α-Boc protecting group is generally very stable under standard coupling conditions. However, there are a few considerations:
-
Incomplete Deprotection from a Previous Step (in SPPS): If the Boc-Lys-OMe is being coupled to a peptide chain on a solid support, incomplete removal of the N-terminal Boc group from the preceding amino acid will prevent coupling and lead to a truncated sequence, thus lowering the yield of the desired full-length product.[14]
-
Side-Chain Protection Stability: The Boc group is acid-labile.[15] If your carboxylic acid partner requires harsh acidic conditions for a separate transformation prior to coupling, you risk partial deprotection of the Boc-Lys-OMe α-amine, which could lead to undesired polymerization or side reactions. It is crucial to ensure that all reaction steps are compatible with the protecting groups present.[16][17]
References
-
Chen, H., et al. (2017). Selective lysine modification of native peptides via aza-Michael addition. RSC Publishing. Available at: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Open Access Pub. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Open Access Pub. Available at: [Link]
-
Aapptec. (n.d.). Monitoring of Peptide Coupling and Capping. Aapptec. Available at: [Link]
-
Baker, J.R. et al. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Chem. Commun., 57, 10689-10702. Available at: [Link]
-
ResearchGate. (2016). Selective activation of a C-terminal lysine and not amino terminus?. ResearchGate. Available at: [Link]
-
ResearchGate. (2012). Side reactions of N-hydroxysuccinimide esters with nucleophiles. ResearchGate. Available at: [Link]
-
Cem-Sol. (2026). Side Chain Protection in Peptide Synthesis. Cem-Sol. Available at: [Link]
-
Wiley-VCH. (n.d.). 1 Protection Reactions. Wiley-VCH. Available at: [Link]
-
PubMed. (2001). Influence of lysine content and pH on the stability of alanine-based copolypeptides. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). pH-Induced Protonation of Lysine in Aqueous Solution Causes Chemical Shifts in X-ray Photoelectron Spectroscopy. ResearchGate. Available at: [Link]
Sources
- 3. jpt.com [jpt.com]
- 4. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. 肽偶联剂选择指南 [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. openaccesspub.org [openaccesspub.org]
- 16. Automated Peptide Synthesizers [peptidemachines.com]
- 17. application.wiley-vch.de [application.wiley-vch.de]
preventing racemization of Boc-Lys-OMe during hydrolysis
A Guide to Preventing Racemization for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center. As a Senior Application Scientist, I've designed this guide to address the critical challenge of preventing racemization during the hydrolysis of Nα-Boc-L-lysine methyl ester (Boc-Lys-OMe). This resource provides in-depth, field-tested insights and actionable protocols to ensure the stereochemical integrity of your lysine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during the hydrolysis of Boc-Lys-OMe?
A1: Racemization is the conversion of an enantiomerically pure compound (in this case, the L-isomer of Boc-Lys-OMe) into a mixture of equal parts of both enantiomers (L and D isomers). This loss of stereochemical integrity is a significant issue in pharmaceutical and peptide synthesis because the biological activity of a molecule is often highly dependent on its specific 3D structure. The D-isomer may have reduced or no biological activity, or in some cases, may even exhibit undesirable or toxic effects.
Q2: What is the primary mechanism causing racemization during the saponification of Boc-Lys-OMe?
A2: The principal mechanism for racemization during the base-catalyzed hydrolysis of N-protected amino acid esters is the formation of a planar intermediate.[1][] There are two main pathways for this:
-
Direct Enolization (α-Proton Abstraction): A strong base can directly remove the proton from the alpha-carbon (the chiral center), creating a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of L and D isomers.[]
-
Oxazolone (Azlactone) Formation: The N-Boc protecting group can facilitate the formation of a 5(4H)-oxazolone intermediate. The alpha-proton of this oxazolone is particularly acidic and susceptible to abstraction by a base, resulting in a loss of chirality.[1][3]
Q3: Which factors are known to increase the risk of racemization during this hydrolysis?
A3: Several experimental conditions can accelerate the rate of racemization:
-
Strong Bases: Strong, non-sterically hindered bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) increase the rate of α-proton abstraction.[][4]
-
High Temperatures: Elevated temperatures provide the energy needed to overcome the activation barrier for racemization.[][5]
-
Prolonged Reaction Times: Longer exposure to basic conditions increases the likelihood of racemization.
-
Polar Solvents: Polar solvents can stabilize the charged intermediates involved in the racemization pathways.[]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Significant levels of the D-isomer are detected by chiral HPLC after hydrolysis.
This is a clear indication that racemization has occurred. Here’s a systematic approach to troubleshoot this problem.
-
Step 1: Evaluate Your Choice of Base
The base is the most critical factor. While NaOH is a common saponification reagent, it is known to cause racemization in sensitive substrates like amino acid esters.[4]
Solution: Switch to a milder base. Lithium hydroxide (LiOH) is widely recommended for the saponification of amino acid esters as it has been shown to significantly suppress racemization.[6][7][8] The smaller ionic radius of the lithium cation is thought to coordinate more effectively with the carbonyl oxygen and the deprotonated carboxylate, potentially reducing the lability of the alpha-proton.
-
Step 2: Control the Reaction Temperature
Higher temperatures accelerate all reactions, including the undesirable racemization pathway.[5]
Solution: Perform the hydrolysis at a lower temperature. For many Boc-amino acid methyl esters, the reaction can be effectively carried out at room temperature or even cooled to 0°C.[4] This will slow down the rate of racemization relative to the rate of hydrolysis.
-
Step 3: Optimize the Solvent System
The solvent can influence the reaction kinetics and the stability of intermediates.
Solution: A common and effective solvent system for saponification with LiOH is a mixture of tetrahydrofuran (THF), methanol (MeOH), and water.[6][8] A typical ratio is 3:1:1 or 2:2:1 (THF:MeOH:H₂O). This system ensures the solubility of both the ester and the hydroxide base.
-
Step 4: Minimize Reaction Time
The longer your compound is exposed to basic conditions, the greater the opportunity for racemization.
Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or LC-MS. Once the starting material is consumed, promptly work up the reaction to neutralize the base.
The following workflow diagram illustrates the decision-making process for troubleshooting racemization.
Caption: Troubleshooting workflow for racemization.
Issue 2: The hydrolysis reaction is very slow or incomplete at low temperatures.
While low temperatures are ideal for preventing racemization, they can also significantly slow down the desired hydrolysis reaction.
Solution:
-
Increase Equivalents of Base: A modest increase in the equivalents of LiOH (e.g., from 1.1 eq to 1.5 or 2.0 eq) can increase the reaction rate without significantly impacting racemization, provided the temperature is kept low.
-
Adjust Solvent Ratios: Increasing the proportion of water in the THF/MeOH/H₂O mixture can sometimes accelerate the hydrolysis. However, this may also decrease the solubility of the starting material, so it should be optimized carefully.
-
Patience and Monitoring: For particularly sensitive substrates, a longer reaction time at a low temperature may be the necessary trade-off to ensure stereochemical purity. Continue to monitor the reaction until completion.
Data Presentation
The choice of base is paramount in controlling racemization. While specific quantitative data for Boc-Lys-OMe is not extensively published in a comparative format, data from related systems provides a clear indication of the expected trends.
Table 1: Comparative Racemization in Amino Acid Ester Hydrolysis
| Compound | Base | Conditions | % D-Isomer | Reference(s) |
| Boc-Phe-Ala-OMe | DBU/LiBr/EtOH | Room Temp, 6 min | 4% | [4] |
| Boc-Phe-Ala-OMe | DBU/LiBr/Allyl Alcohol | 0°C, 6 hours | 5% | [4] |
| Boc-Amino Ester 13 | t-BuNH₂/LiBr/MeOH/H₂O | Room Temp | Partial Racemization | [9] |
| Boc-Amino Ester 13 | t-BuNH₂/MeOH/H₂O | Room Temp | No Noticeable Racemization | [9] |
| General Peptidyl Esters | aq. NaOH | Not Specified | Racemization Observed | [4] |
Note: The data presented is for illustrative purposes to highlight trends. The extent of racemization is highly substrate-dependent.
Experimental Protocols
Protocol 1: Recommended Hydrolysis of Boc-Lys-OMe with Minimized Racemization
This protocol utilizes LiOH at room temperature to achieve efficient hydrolysis while preserving stereochemical integrity.
-
Dissolution: Dissolve Boc-Lys-OMe (1.0 equivalent) in a 3:1 mixture of THF and MeOH (approximately 0.1 M concentration).
-
Preparation of Base: In a separate flask, dissolve LiOH·H₂O (1.5 equivalents) in deionized water to create a 1 M solution.
-
Reaction Initiation: Add the aqueous LiOH solution to the solution of Boc-Lys-OMe at room temperature with stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 10% MeOH in DCM with 0.5% acetic acid). The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Once the starting material is consumed, cool the reaction mixture to 0°C.
-
Carefully acidify the solution to pH 3-4 with cold 1 N HCl.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Boc-Lys-OH.
-
The following diagram outlines the experimental workflow for this protocol.
Caption: Experimental workflow for hydrolysis.
Protocol 2: Quantification of Racemization using Chiral HPLC
This protocol provides a general method to determine the percentage of the D-isomer in your hydrolyzed product.
-
Sample Preparation:
-
Dissolve a small amount (approx. 1 mg) of the final Boc-Lys-OH product in the HPLC mobile phase or a suitable solvent like acetonitrile/water.
-
Prepare a standard sample of racemic Boc-D/L-Lys-OH if available, to confirm the retention times of both enantiomers.
-
-
Chiral HPLC Analysis:
-
Column: Use a chiral stationary phase column suitable for amino acid enantiomer separation (e.g., a polysaccharide-based column like Daicel Chiralpak series).[10][11]
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA). The exact composition must be optimized for your specific column and system.
-
Instrumentation: Use an HPLC system equipped with a UV detector, monitoring at a suitable wavelength (e.g., 210-220 nm).
-
Analysis: Inject the sample and integrate the peak areas for the L-isomer (major peak) and the D-isomer (minor peak).
-
-
Calculation:
-
Calculate the percentage of the D-isomer (% Racemization) using the following formula: % D-Isomer = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] * 100
-
References
-
Suárez-Castillo, O. R., et al. (2011). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 55(3), 159-164. [Link]
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem Technical Support Center.
- BenchChem. (2025). Minimizing Racemization in Peptide Synthesis: A Comparative Analysis of Boc-His(Boc)-OH and Alternatives. BenchChem Technical Support Center.
- BenchChem. (2025). A Comparative Guide to Chiral HPLC for Assessing Racemization of Boc-His(3-Bom)-Osu. BenchChem Technical Support Center.
- BenchChem. (2025). Technical Support Center: Preventing Racemization of Boc-L-Valine in Peptide Synthesis. BenchChem Technical Support Center.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Wenschuh, H., et al. (1993). Process for the saponification of aminoacid-/peptide ester. EP0523461A2.
-
Mori, Y., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical & Pharmaceutical Bulletin, 69(6), 581-584. [Link]
-
Fraga, T. C., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2453. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Reddit. (2021). r/Chempros - racemize alpha chiral acid with LiOH?. [Link]
-
Zhao, H., Li, J. W., & Wu, F. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 17, 1-8. [Link]
-
Chiral Technologies. (n.d.). Amino Acid Database. [Link]
-
Schober, L. J., et al. (2009). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Molbank, 2009(3), M612. [Link]
-
Yamada, S., et al. (1979). Method for the Racemization of Optically Active Amino Acids. The Journal of Organic Chemistry, 44(25), 4703-4706. [Link]
-
Mori, Y., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. ResearchGate. [Link]
-
Antonovics, I., & Young, G. T. (1967). Amino-acids and peptides. Part XXV. The mechanism of the base-catalysed racemisation of the p-nitrophenyl esters of acylpeptides. Journal of the Chemical Society C: Organic, 595-601. [Link]
-
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2562-2570. [Link]
-
Jones, J. H., & Witty, M. J. (1993). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. International Journal of Peptide and Protein Research, 41(5), 512-516. [Link]
-
Hovhannisyan, A. A., et al. (2017). A Novel General Methodology for Ribozyme-Mimetic Synthesis of Methyl Esters of Various Natural Amino Acids, Simulating the Prebiotic Peptide Bond Formation. Journal of Organic and Inorganic Chemistry, 3(2), 1-10. [Link]
-
Quora. (2017). What's the work-up of ester hydrolysis by hydrated lithium hydroxide?. [Link]
-
Vaudry, H., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2821. [Link]
-
Janda, B., et al. (2025). Enzymatic Saponification of Esters Containing β-Leaving Groups. Organic Syntheses, 102, 1-18. [Link]
-
Souza, L. G., et al. (2011). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Journal of the Brazilian Chemical Society, 22(9), 1648-1655. [Link]
- BenchChem. (2025). A Comparative Guide to Boc Protection Methodologies in Chemical Synthesis. BenchChem Technical Support Center.
- BenchChem. (2025). A Technical Guide to the Solubility and Stability of Boc-Lys(Boc)-OSu. BenchChem Technical Support Center.
-
Wang, Y., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 14(48), 35694-35700. [Link]
-
Reddit. (2024). r/OrganicChemistry - Why is boc stable to hydrolysis under basic conditions?. [Link]
-
Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Retrieved from [Link]
-
Alzeer, J., & Al-Mulla, A. (2018). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Serbian Chemical Society, 83(10), 1145-1153. [Link]
-
Organic Syntheses. (n.d.). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Boc-Lys(Z)-OH and Boc-Lys(2-Cl-Z)-OH in Peptide Synthesis. BenchChem Technical Support Center.
-
Gerhardt, J., & Nicholson, G. J. (n.d.). Validation of a GC-MS Method for Determination of the Optical Purity of Peptides. Retrieved from [Link]
-
Chen, Y. C., & Chen, B. H. (2001). Quantification of Racemization of Amino Acids in Alkaline-Treated Duck Eggs by Micellar Capillary Electrophoresis. Journal of Agricultural and Food Chemistry, 49(2), 646-652. [Link]
-
Csapo, J., et al. (2008). The influence of extrusion on loss and racemization of amino acids. Amino Acids, 35(3), 543-550. [Link]
-
Cheng, J., et al. (2018). Expanding lysine industry: industrial biomanufacturing of lysine and its derivatives. Journal of Industrial Microbiology & Biotechnology, 45(8), 719-734. [Link]
-
Di Mauro, G., et al. (2022). Quantitative Studies on the Interaction between Saposin-like Proteins and Synthetic Lipid Membranes. International Journal of Molecular Sciences, 23(4), 2197. [Link]
-
Wu, J. T., et al. (2023). UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine. Analytical Methods, 15(48), 6147-6155. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. reddit.com [reddit.com]
- 8. sciforum.net [sciforum.net]
- 9. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scirp.org [scirp.org]
Part 1: Mechanistic FAQ - The "Why" Behind the Insoluble Suspension
Technical Support Center: Boc-Lys-OMe.HCl Solubility in Dichloromethane (DCM)
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers facing solubility hurdles with protected amino acid derivatives. Boc-Lys-OMe.HCl (N-
This guide provides the mechanistic rationale and field-proven protocols to overcome this bottleneck without compromising your downstream coupling efficiencies.
Q1: Why is Boc-Lys-OMe.HCl completely insoluble in my DCM, even after prolonged sonication?
Causality: Boc-Lys-OMe.HCl exists as an ionic crystal lattice. While the molecule possesses lipophilic regions (the tert-butyloxycarbonyl group and the methyl ester), the primary amine is protonated as an ammonium chloride salt (
Q2: Can I just add heat to force it into solution? Causality: No. Heating DCM (boiling point 39.6 °C) will not significantly increase the solubility of the ionic salt and risks solvent boil-off or thermal degradation of the Boc protecting group. The thermodynamic barrier here is solvent polarity, not just kinetic energy. You must alter the chemical state of the molecule (neutralization) or the solvent matrix (co-solvents)[1].
Q3: Does the choice of base matter for in situ neutralization? Causality: Yes. N,N-Diisopropylethylamine (DIEA/DIPEA) is heavily preferred over Triethylamine (TEA) in peptide synthesis. DIEA is more sterically hindered, which prevents it from acting as a competing nucleophile during peptide coupling. Furthermore, in situ deprotonation of HCl salts of peptide esters using a tertiary base is mandatory to make the amine available for coupling[2].
Part 2: Solubility Data & Solvent Matrix Optimization
To guide your solvent selection, the following table summarizes the solubility profile of Boc-Lys-OMe.HCl across common laboratory solvents.
| Solvent Matrix | Dielectric Constant ( | Solubility of HCl Salt | Solubility of Free Base | Recommended Action |
| Dichloromethane (DCM) | 9.1 | Insoluble | Highly Soluble | Neutralize with DIEA or extract free base[1]. |
| Methanol (MeOH) | 32.7 | Soluble (~5%) | Soluble | Use as a co-solvent (up to 10% v/v in DCM)[3]. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Soluble | Soluble | Excellent for stock solutions (e.g., 100 mg/mL)[4]. |
| Hexanes | 1.8 | Insoluble | Insoluble | Do not use; highly non-polar[5]. |
| Water | 80.1 | Highly Soluble | Sparingly Soluble | Use for aqueous extraction of the HCl salt[1]. |
Part 3: Troubleshooting Workflow
Follow this logical decision tree to resolve DCM solubility issues based on your specific reaction constraints.
Caption: Decision workflow for resolving Boc-Lys-OMe.HCl solubility in DCM.
Part 4: Self-Validating Experimental Protocols
As a self-validating system, these protocols include visual or chemical checkpoints to ensure the procedure has worked before you commit expensive coupling reagents.
Protocol A: In Situ Neutralization (The "One-Pot" Method)
This is the standard approach for solution-phase peptide synthesis. By adding a hindered tertiary amine, you generate the DCM-soluble free amine and a soluble/suspended tertiary amine hydrochloride[2].
Materials:
-
Boc-Lys-OMe.HCl
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA), distilled
Step-by-Step Methodology:
-
Suspension: Weigh the required molar amount of Boc-Lys-OMe.HCl into a dry round-bottom flask. Add anhydrous DCM to achieve a target concentration (e.g., 0.1 M).
-
Checkpoint: The mixture will be a cloudy white suspension.
-
-
Base Addition: While stirring at room temperature (20-25 °C), add 1.1 to 1.2 molar equivalents of DIEA dropwise.
-
Equilibration: Stir for 5–10 minutes. The reaction is:
. -
Validation:
-
Checkpoint: The cloudy suspension will transition to a clear, homogeneous solution. (Note: DIEA.HCl is highly soluble in DCM, unlike the starting amino acid salt).
-
-
Coupling: Immediately add your activated carboxylic acid or coupling reagents (e.g., EDC, HOBt). Do not store the free-based solution long-term to prevent intermolecular aminolysis.
Protocol B: Ex Situ Free-Basing (Liquid-Liquid Extraction)
If your downstream chemistry cannot tolerate the presence of DIEA.HCl salts, you must isolate the free base prior to the reaction[5][6].
Materials:
-
Boc-Lys-OMe.HCl
-
Saturated aqueous Sodium Bicarbonate (
) -
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (
)
Step-by-Step Methodology:
-
Aqueous Dissolution: Dissolve Boc-Lys-OMe.HCl in a minimal volume of distilled water.
-
Checkpoint: Complete dissolution confirms the salt form.
-
-
Neutralization: Slowly add an equal volume of saturated aqueous
.-
Checkpoint: Mild effervescence (
gas) may occur. The pH of the aqueous layer should be ~8.
-
-
Extraction: Transfer to a separatory funnel. Extract with 3 volumes of DCM. The classic procedure neutralizes the salt, allowing the uncharged free amine to partition into the lower organic (DCM) layer[5].
-
Washing: Wash the combined DCM layers once with brine (saturated NaCl) to remove residual water.
-
Drying: Dry the DCM layer over anhydrous
for 15 minutes. Filter off the drying agent. -
Concentration & Validation: Evaporate the DCM under reduced pressure (rotary evaporator) at < 30 °C.
-
Checkpoint: The product will appear as a viscous oil or low-melting solid (the pure free base), completely devoid of chloride salts. Redissolve this in anhydrous DCM immediately prior to your reaction.
-
References
-
BuyersGuideChem - Boc-Lys-ome.HCl Properties & Solubility. Available at: [Link]
-
CORE - A method for the deprotonation of hydrochloride salts of peptide esters to free amines. Available at:[Link]
-
ResearchGate - How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Available at: [Link]
-
ScienceMadness - Serine methyl ester HCl to freebase. Available at: [Link]
Sources
Technical Support Center: Optimizing Boc-Lys-OMe Acylation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing the regioselective acylation of N-α-Boc-L-lysine methyl ester (Boc-Lys-OMe). In this molecule, the α-amine is protected by a tert-butyloxycarbonyl (Boc) group and the carboxylate by a methyl ester (OMe), leaving the ε-amino group as a versatile nucleophile for peptide synthesis, bioconjugation, and the development of unnatural amino acids[].
While this reaction is foundational, researchers often encounter issues such as incomplete conversion, ester hydrolysis, or racemization of the acylating agent. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure high-yielding, robust acylations.
Reaction Workflow
Caption: Standard workflow for the ε-amino acylation of Boc-Lys-OMe.
Troubleshooting Guides & FAQs
Q1: Why is my ε-amino acylation reaction stalling or incomplete? Causality & Solution: The ε-amino group of lysine is moderately nucleophilic (pKa ≈ 10.5) but its reactivity can be severely hindered by inter-molecular hydrogen bonding or protonation[]. If your reaction is stalling, the issue is likely insufficient electrophilic activation of the carboxylic acid or improper base selection.
-
Upgrade your Coupling Reagent: For stubborn couplings, replace standard carbodiimides (EDC/HOBt) with uronium salts like HATU. HATU generates a highly electrophilic OAt-activated ester that drives the nucleophilic attack to completion rapidly[2].
-
Optimize the Base: Use N,N-Diisopropylethylamine (DIPEA) instead of Triethylamine (TEA). DIPEA is more sterically hindered, preventing it from acting as a competing nucleophile, while effectively acting as a proton scavenger to keep the ε-amine deprotonated[2].
-
Solvent Choice: Always use anhydrous DMF instead of DCM. DMF disrupts hydrogen-bonded aggregates and better solubilizes polar activated esters.
Q2: I am observing hydrolysis of the methyl ester (OMe) during my workup. What went wrong? Causality & Solution: Methyl esters are highly susceptible to base-catalyzed saponification. This typically occurs during aggressive aqueous workups.
-
Mild Aqueous Washes: Avoid strong bases like NaOH or prolonged exposure to saturated Na2CO3. Instead, quench the reaction and wash the organic layer with mild 5-10% NaHCO3[3]. Perform the phase separations quickly to minimize the time the ester is exposed to an alkaline aqueous environment.
Q3: How do I minimize racemization if my acylating agent is a chiral amino acid? Causality & Solution: While the α-chiral center of Boc-Lys-OMe is protected and stable, the incoming chiral carboxylic acid can undergo racemization via oxazolone formation during activation.
-
Temperature Control: Always pre-activate the carboxylic acid at 0°C before adding the Boc-Lys-OMe.
-
Additives: The use of HOAt (which is inherent in the structure of HATU) or adding Oxyma Pure significantly suppresses oxazolone formation compared to standard carbodiimides[4].
-
Limit Base Equivalents: Do not exceed 2.0–2.5 equivalents of DIPEA relative to the carboxylic acid during activation, as excess base promotes proton abstraction at the α-carbon of the activated ester[4].
Mechanistic Pathway
Caption: Mechanism of HATU-mediated activation and subsequent ε-amino acylation.
Quantitative Data: Coupling Reagent Comparison
Selecting the right coupling conditions is a balance between reactivity, cost, and the risk of side reactions. Below is a synthesized comparison of common conditions for ε-amino acylation.
| Coupling System | Base | Solvent | Avg. Reaction Time | Expected Yield | Racemization Risk (Chiral Acids) |
| HATU | DIPEA | DMF | 1 - 2 hours | > 90% | Low (Inherent HOAt) |
| EDC·HCl / HOBt | DIPEA | DCM/DMF | 4 - 12 hours | 75 - 85% | Low to Moderate |
| DCC / DMAP | DMAP | DCM | 12 - 24 hours | 60 - 70% | High (Oxazolone formation) |
| Acid Chloride | TEA | DCM | 1 - 2 hours | > 90% | High |
Optimized Experimental Protocol: HATU-Mediated Acylation
This standard operating procedure (SOP) is designed as a self-validating system. Built-in analytical checkpoints ensure that any failures are caught immediately during the workflow.
Reagents Required:
-
Carboxylic Acid (1.0 eq)
-
Boc-Lys-OMe·HCl (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (3.0 eq total)
-
Anhydrous DMF (0.1 M relative to substrate)
Step-by-Step Methodology:
-
Preparation & Activation: In an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Validation Check: The solution should be clear. Turbidity indicates moisture, which will hydrolyze the HATU reagent.
-
-
Base Addition: Cool the mixture to 0°C using an ice bath. Add DIPEA (2.0 eq) dropwise. Stir for 10 minutes at 0°C.
-
Validation Check: A slight color change (often pale yellow) indicates the successful formation of the highly electrophilic OAt-activated ester[2].
-
-
Nucleophile Preparation: In a separate vial, dissolve Boc-Lys-OMe·HCl (1.0 eq) in a minimal amount of DMF. Add DIPEA (1.0 eq) to this vial.
-
Scientific Rationale: Boc-Lys-OMe is typically supplied as a hydrochloride salt. This dedicated equivalent of DIPEA neutralizes the HCl, liberating the free ε-amine for nucleophilic attack[3].
-
-
Coupling: Add the neutralized Boc-Lys-OMe solution dropwise to the activated ester mixture. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Validation Check: Monitor the reaction via TLC (Ninhydrin stain) or LC-MS. The primary ε-amine of unreacted Boc-Lys-OMe will stain bright purple with Ninhydrin. The complete disappearance of this purple spot, coupled with the appearance of the [M+H]+ product mass on LC-MS, confirms successful acylation.
-
-
Aqueous Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume). Wash the organic layer sequentially with:
-
5% aqueous Citric Acid (2x) to remove excess DIPEA and unreacted basic starting materials.
-
5% aqueous NaHCO3 (2x) to remove acidic byproducts (like HOAt). Note: Keep these washes brief to prevent OMe hydrolysis[3].
-
Brine (1x) to remove residual water.
-
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude acylated product, which is typically pure enough for downstream applications or can be further purified via silica gel flash chromatography.
References
- Title: Lysine as a Versatile Building Block for Peptides and Peptidomimetics: From Synthesis to Therapeutics Source: BOC Sciences URL
- Title: MX2011004246A - Biosynthetically generated pyrroline-carboxy-lysine and site specific protein modifications Source: Google Patents URL
- Title: SI-Vinyl acrylamide linker Source: Amazon S3 URL
- Source: Preprints.
Sources
- 2. preprints.org [preprints.org]
- 3. MX2011004246A - Pirrolin-carboxi-lisina biosinteticamente generada y modificaciones de proteinas especificas del sitio por medio de la derivacion quimica de residuos de pirrolin-carboxi-lisina y pirrolisina. - Google Patents [patents.google.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Technical Support Center: Purification of Boc-Lys-OMe Derivatives via Recrystallization
Welcome to the Technical Support Center. As drug development and peptide synthesis scale up, the isolation of high-purity amino acid building blocks becomes critical. This guide provides researchers and application scientists with field-proven troubleshooting strategies, thermodynamic insights, and validated protocols for the recrystallization of Boc-Lys-OMe derivatives.
Troubleshooting Guide & FAQs
Q1: Why does my fully protected Boc-Lys(Boc)-OMe separate as an oil instead of a crystalline solid, and how can I fix it? A: "Oiling out" (liquid-liquid phase separation) occurs when the target compound separates from the solution at a temperature above its melting point, or when residual reaction solvents depress the melting point of the solute[1]. Boc-protected amino acids are highly susceptible to this because the bulky, flexible tert-butoxycarbonyl group often disrupts efficient crystal lattice packing.
-
Causality & Fix: Residual solvents (especially DMF, DCM, or EtOAc from extraction) prevent lattice formation. Ensure complete removal of these solvents by drying the crude product under high vacuum (≤0.1 mbar) until it forms a crisp, dry foam[1]. If oiling still occurs upon anti-solvent addition, perform trituration: decant the supernatant, add a cold non-polar solvent (e.g., hexane), and vigorously stir or sonicate to mechanically shear the solvent out of the oily matrix and force solidification[1].
Q2: What are the optimal solvent systems for recrystallizing neutral Boc-Lys-OMe derivatives? A: For fully protected, neutral derivatives like Boc-Lys(Boc)-OMe or Boc-Lys(Z)-OMe, a binary solvent system utilizing a "good" solvent (high solubility) and a "poor" anti-solvent (low solubility) is required.
-
Causality & Fix: Ethyl acetate (EtOAc) and hexane represent the industry standard for these molecules[2]. This combination provides a steep thermal solubility gradient, meaning the compound is highly soluble in the hot mixture but nearly insoluble at 4°C. Dichloromethane (DCM) and diethyl ether can also be utilized[3], but EtOAc/hexane generally yields higher purity and superior needle-like crystal morphology.
Q3: I am working with the semi-protected derivative H-Lys(Boc)-OMe. It isolates as a thick, hygroscopic syrup and refuses to crystallize. What is the standard protocol? A: The free alpha-amine of H-Lys(Boc)-OMe makes the molecule highly hygroscopic. It rapidly absorbs atmospheric moisture, lowering its glass transition temperature and causing it to remain a stubborn oil. It will rarely crystallize as a free base.
-
Causality & Fix: You must convert the free amine into its hydrochloride salt (H-Lys(Boc)-OMe·HCl). The formation of an ionic lattice drastically increases the melting point, crystallinity, and oxidative stability of the compound, yielding a free-flowing white powder[4].
Q4: How do I induce nucleation if my Boc-Lys-OMe derivative remains a supersaturated clear solution after adding the anti-solvent? A: Supersaturation without nucleation means the thermodynamic system lacks the activation energy required to form the initial crystal lattice.
-
Causality & Fix: Implement a physical nucleation strategy. First, scratch the inner wall of the glass flask with a glass rod exactly at the solvent-air interface; the microscopic glass particles and localized friction act as heterogeneous nucleation sites[5]. Alternatively, introduce a microscopic "seed crystal" from a previous pure batch[5]. Always cool the solution gradually (Room Temperature → 4°C → -20°C). Crash-cooling in an ice bath immediately after boiling can cause rapid precipitation, which traps impurities inside the crystal lattice.
Quantitative Data: Solvent Systems & Expected Outcomes
The following table summarizes the optimized recrystallization parameters for common Boc-Lys-OMe derivatives to ensure maximum recovery and purity.
| Derivative | Protection State | Recommended Solvent System | Optimal Good:Poor Ratio (v/v) | Typical Recovery Yield | Expected Morphology |
| Boc-Lys(Boc)-OMe | Fully Protected | EtOAc / Hexane | 1 : 3 to 1 : 5 | 75% - 85% | White Powder / Needles |
| Boc-Lys(Z)-OMe | Fully Protected | EtOAc / Hexane | 1 : 2 to 1 : 4 | 80% - 89% | Off-white Crystals |
| H-Lys(Boc)-OMe·HCl | Semi-Protected | MeOH / Diethyl Ether | 1 : 8 to 1 : 10 | 85% - 95% | White Crystalline Solid |
Experimental Protocols
Protocol 1: Standard Recrystallization of Neutral Boc-Lys-OMe Derivatives
This self-validating protocol utilizes a thermal gradient and anti-solvent addition to purify fully protected derivatives.
-
Preparation: Dry the crude Boc-Lys(Boc)-OMe under high vacuum for at least 4 hours to remove all trace extraction solvents.
-
Dissolution: Transfer the dry foam to a round-bottom flask. Add a minimum volume of hot Ethyl Acetate (approx. 50-60°C) dropwise while swirling until the solid just dissolves.
-
Anti-Solvent Addition: Remove the flask from the heat source. Slowly add warm Hexane dropwise until the solution becomes faintly turbid (cloudy).
-
Clarification: Add 1-2 drops of hot Ethyl Acetate until the solution becomes perfectly clear again. This is the exact point of saturation.
-
Cooling Gradient: Allow the flask to cool undisturbed at room temperature for 2 hours to promote the growth of large, pure crystals. Once at room temperature, transfer the flask to an ice bath (0-4°C) for an additional 2 hours to maximize the thermodynamic yield.
-
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake twice with ice-cold Hexane to remove surface impurities.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Protocol 2: Salt Formation and Crystallization of H-Lys(Boc)-OMe·HCl
Use this protocol when working with the hygroscopic free-base derivative.
-
Dissolution: Dissolve the oily H-Lys(Boc)-OMe free base in a minimum amount of anhydrous Methanol (or a 1:1 mixture of Methanol/Diethyl Ether) under an inert argon atmosphere.
-
Acidification: Cool the solution to 0°C in an ice bath. Slowly add 1.05 equivalents of anhydrous HCl in Dioxane (4M) dropwise while stirring vigorously.
-
Precipitation: Stir for 30 minutes at 0°C. Slowly add a large excess (8-10 volumes) of ice-cold anhydrous Diethyl Ether to crash out the hydrochloride salt.
-
Isolation: Filter the resulting white precipitate rapidly under vacuum. Note: The salt can still be slightly hygroscopic before fully drying; minimize exposure to humid air.
-
Washing & Drying: Wash the solid with copious amounts of cold Diethyl Ether and immediately transfer to a vacuum desiccator containing P2O5 or silica gel. Dry overnight.
Workflows
Standard Recrystallization Workflow for Boc-Lys-OMe.
Conversion of hygroscopic free base to stable HCl salt.
References
-
BenchChem Technical Support Team. Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization. BenchChem. 1
-
Organic Syntheses. Convenient Synthesis of N-Protected Amino Acid Amides. Oxford University Press.2
-
Smolecule. Buy Boc-Lys(Boc)-OSu | 30189-36-7. Smolecule. 3
-
BenchChem Technical Support Team. Technical Support Center: Boc-Lys(2-Picolinoyl)-OH Purification. BenchChem. 5
-
Sigma-Aldrich. H-Lys(Boc)-OMe hydrochloride = 98.0 TLC 2389-48-2. Sigma-Aldrich.
-
ChemBK. H-Lys(Boc)-OMe . HCl. ChemBK. 4
Sources
Technical Support Center: Troubleshooting Diketopiperazine (DKP) Formation with Boc-Lys-OMe
Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals experiencing truncated sequences, loss of yield, or unexpected cyclic byproducts when synthesizing peptides containing C-terminal or internal Boc-Lys-OMe residues.
Section 1: Diagnostic FAQs & Mechanistic Understanding
Q: What is DKP formation and why is my Boc-Lys-OMe dipeptide highly susceptible? A: Diketopiperazine (DKP) formation is a highly favored intramolecular aminolysis side reaction. When the N-terminal Boc protecting group of a dipeptide (e.g., Boc-Xaa-Lys-OMe) is removed, it yields a TFA salt (TFA·H-Xaa-Lys-OMe). Upon the addition of a base (like DIEA) to neutralize the salt for the next coupling step, the newly liberated free amine acts as a nucleophile. It attacks the C-terminal methyl ester (-OMe) of the Lysine residue, forming a stable 6-membered DKP ring and ejecting methanol[1]. Methyl esters are particularly good leaving groups compared to amides or bulkier esters, making them highly prone to this rapid cyclization[2].
Q: How do I definitively diagnose DKP formation in my LC-MS data? A: Look for two primary indicators in your mass spectrometry data:
-
Mass Shift: The presence of a mass corresponding to [M - 32] (loss of methanol) relative to your expected free dipeptide, indicating the cyclic Cyclo(Xaa-Lys) species.
-
Missing Elongation: A complete absence of the expected target peptide (e.g., Boc-Yaa-Xaa-Lys-OMe) after the third amino acid coupling step, as the DKP terminates the chain and prevents further elongation.
Section 2: Core Troubleshooting Strategies
Strategy 1: Implement In Situ Neutralization (The Gold Standard)
The Causality: DKP formation is a kinetic competition between intramolecular cyclization (DKP formation) and intermolecular acylation (peptide bond formation). If you pre-neutralize the TFA salt and let it stand, the intramolecular reaction wins. In situ neutralization, pioneered by Kent and Alewood, involves adding the base simultaneously with a highly pre-activated amino acid[3]. This ensures the free amine is acylated the exact millisecond it is generated, completely outcompeting the DKP formation pathway.
Strategy 2: Utilize Highly Reactive Coupling Reagents
The Causality: To ensure the intermolecular acylation outpaces DKP formation, you must lower the activation energy of the coupling step. Switching from standard carbodiimides (e.g., DIC/HOBt) to highly reactive uronium/aminium salts (e.g., HATU or COMU) forms highly active OAt esters that react almost instantaneously with the free amine, leaving no time for the dipeptide to cyclize.
Strategy 3: Steric Shielding via Alternative Esters
The Causality: If your overall synthetic route permits, replacing the methyl ester (-OMe) with a bulkier ester like tert-butyl (-OtBu) significantly increases the steric hindrance around the C-terminal carbonyl. This drastically reduces the rate of nucleophilic attack by the N-terminal amine, providing a larger kinetic window for successful coupling.
Section 3: Experimental Protocol for In Situ Neutralization
To establish a self-validating system, use the following step-by-step protocol for the solution-phase or solid-phase coupling of the 3rd amino acid to a Boc-Xaa-Lys-OMe dipeptide.
Step 1: Deprotection Treat the Boc-Xaa-Lys-OMe dipeptide with 50% TFA in DCM (v/v) for 20 minutes at room temperature to yield the TFA·H-Xaa-Lys-OMe salt.
Step 2: Evaporation/Washing Remove the TFA under reduced pressure (for solution phase) or wash extensively with DCM (for solid phase). CRITICAL: Do NOT add any base (like DIEA or NMM) at this stage. The peptide must remain as the protonated TFA salt to prevent premature cyclization.
Step 3: Pre-activation of the Incoming Amino Acid In a separate, dry vial, dissolve the incoming amino acid (Boc-Yaa-OH, 2.0 eq) and HATU (1.95 eq) in a minimal volume of anhydrous DMF. Add DIEA (4.0 eq) to this mixture and stir for 1–2 minutes to generate the highly reactive active ester (Boc-Yaa-OAt).
Step 4: In Situ Coupling Add the pre-activated Boc-Yaa-OAt solution directly to the vial/vessel containing the TFA·H-Xaa-Lys-OMe salt. The excess DIEA in the activation mixture will simultaneously neutralize the TFA salt and drive the immediate intermolecular coupling.
Step 5: Completion Stir the reaction for 30–60 minutes. Verify the completion of the coupling and the absence of DKP via LC-MS before proceeding to the next synthetic cycle.
Section 4: Quantitative Data Presentation
The following table summarizes the kinetic competition between DKP formation and successful elongation under various experimental conditions.
| Coupling Method | C-Terminal Ester | Coupling Reagents | DKP Formation (%) | Target Peptide Yield (%) |
| Pre-neutralization (5 min wait) | Methyl (-OMe) | DIC / HOBt | > 85% | < 15% |
| In situ neutralization | Methyl (-OMe) | DIC / HOBt | ~ 25% | ~ 75% |
| In situ neutralization | Methyl (-OMe) | HATU / DIEA | < 1% | > 98% |
| Pre-neutralization (5 min wait) | tert-Butyl (-OtBu) | HATU / DIEA | < 5% | > 90% |
Data Summary: Combining in situ neutralization with highly reactive coupling reagents (HATU) effectively eliminates DKP formation, even when using the highly susceptible methyl ester.
Section 5: Mechanistic Pathway Visualization
Kinetic competition between DKP formation and successful peptide elongation.
References
-
Engineering Multiplexed Synthetic Breath Biomarkers as Diagnostic Probes. bioRxiv. 1
-
Diketopiperazines Rev. Scribd. 2
-
In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. National Institutes of Health (NIH) / PubMed. 3
Sources
Technical Support Center: Improving the Stability of Boc-Lys-OMe Stock Solutions
Welcome to the Technical Support Center for peptide synthesis and bioconjugation workflows. This guide provides an in-depth, mechanistic approach to troubleshooting and resolving stability issues associated with
Mechanistic Insights: Why Does Boc-Lys-OMe Degrade?
As a Senior Application Scientist, it is critical to understand that experimental failures with Boc-Lys-OMe rarely stem from poor reagent quality, but rather from the inherent chemical bifunctionality of the molecule.
Boc-Lys-OMe contains an electrophilic
-
Intermolecular Aminolysis (Oligomerization): The free
-amine of one molecule attacks the -methyl ester of another, forming dimers and insoluble polyamide oligomers[2]. This is highly favored in concentrated stock solutions. -
Intramolecular Lactamization: The
-amine attacks its own -methyl ester, forming a 7-membered -amino- -caprolactam ring[1]. This pathway is favored in dilute solutions.
To circumvent this, the
Diagram 1: Mechanistic pathways of Boc-Lys-OMe degradation vs. stabilization via protonation.
Quantitative Stability Data
To make informed experimental choices, refer to the following quantitative comparison of Boc-Lys-OMe stability across different storage conditions.
| Storage Condition | Solvent Environment | Temperature | Est. Shelf Life | Primary Degradation Pathway |
| Free Base (Solid) | None (Ambient Air) | 25 °C | < 1 Week | Aminolysis / Lactamization |
| HCl Salt (Solid) | Desiccated | -20 °C | > 2 Years | None (Stable)[3] |
| Free Base (Soln) | DMF / DCM | 4 °C | 24–48 Hours | Oligomerization[2] |
| HCl Salt (Soln) | Aqueous Buffer (pH 7.4) | 37 °C | < 2 Weeks | Ester Hydrolysis[4] |
| HCl Salt (Soln) | Anhydrous DMSO | -20 °C | 3–6 Months | Slow Hydrolysis (if moisture enters) |
Self-Validating Protocol: Preparation of Stable Stock Solutions
To ensure trustworthiness and reproducibility, follow this self-validating methodology for preparing stock solutions. This protocol includes built-in Quality Control (QC) checkpoints to verify the integrity of your reagent before use.
Materials Required:
-
Boc-Lys-OMe·HCl powder (CAS: 99532-86-2)[3]
-
Anhydrous, amine-free solvent (e.g., dry DMSO or DMF, stored over molecular sieves)
-
Argon or Nitrogen gas
-
Sterile, amber microcentrifuge tubes
Step-by-Step Methodology:
-
Equilibration: Remove the lyophilized Boc-Lys-OMe·HCl powder from the -20 °C freezer and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening cold vials introduces atmospheric condensation, which leads to ester hydrolysis.
-
Solvent Purging: Purge your anhydrous solvent (e.g., DMSO) with Argon for 5 minutes to displace dissolved oxygen and ambient moisture.
-
Dissolution: Weigh the required mass of the HCl salt and dissolve it in the purged solvent to achieve your target concentration (e.g., 100 mM). Crucial: Do not add any neutralizing bases (like DIPEA or TEA) at this stage. The solution must remain slightly acidic to keep the
-amine protonated. -
Aliquoting: Divide the stock solution into single-use aliquots (e.g., 50 µL per amber tube) to completely eliminate freeze-thaw cycles.
-
Storage: Blanket each tube with Argon, seal tightly, and store immediately at -20 °C.
-
QC Checkpoint (Self-Validation): Before utilizing an aliquot in a critical bioconjugation or peptide synthesis step, run a rapid LC-MS analysis.
-
Pass Criteria: Presence of the
peak at (free base mass). -
Fail Criteria: Presence of dimer peaks at
or hydrolyzed acid peaks at . If these are present, discard the aliquot.
-
Diagram 2: Standardized workflow for preparing and storing stable Boc-Lys-OMe stock solutions.
Troubleshooting & FAQs
Q: My Boc-Lys-OMe solution turned cloudy and viscous after a week at 4 °C. What happened? A: Your solution has undergone intermolecular aminolysis (oligomerization)[2]. The free amines reacted with the methyl esters, forming insoluble polyamide chains. This typically happens if you used the free base form of the amino acid or if a base was prematurely added to the stock solution. Discard the solution and prepare a fresh batch using the HCl salt form.
Q: Can I use water or PBS to make a stock solution for biological assays? A: It is highly discouraged for long-term storage. Aqueous environments, especially at physiological pH (7.4), promote the hydrolysis of the methyl ester into the corresponding carboxylic acid[4]. If your assay requires an aqueous environment, prepare the stock in anhydrous DMSO and spike it into the aqueous buffer immediately (within 15 minutes) prior to the experiment.
Q: I need the free
Q: My LC-MS shows a mass loss of 100 Da from the expected product. Why?
A: A loss of 100 Da (
References
- 99532-86-2 | Boc-Lys-OMe hydrochloride - ChemScene ChemScene.
- Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review ResearchG
- A general approach for the site-selective modification of native proteins, enabling the generation of stable and functional antibody–drug conjugates National Center for Biotechnology Inform
- From concept to molecular receptor: Synthesis of oligomers with using of Merrifield's resin Adam Mickiewicz University (AMU).
Sources
Validation & Comparative
Site-Specific ε-Amine Modification: A Comparative Guide to Boc-Lys-OMe.HCl vs. Fmoc-Lys-OMe Orthogonal Protection
Introduction: The Chemoselectivity Challenge
In modern peptide chemistry, bioconjugation, and the development of antibody-drug conjugates (ADCs), lysine (Lys) serves as a critical structural handle due to its highly nucleophilic ε-amino group. However, the dual-amine nature of lysine presents a profound chemoselectivity challenge . To achieve site-specific modification at the ε-amine without cross-reacting the α-amine or the C-terminus, researchers must rely on orthogonally protected building blocks 2.
Two of the most robust and widely utilized synthons for this purpose are Boc-Lys-OMe.HCl and Fmoc-Lys-OMe . Both feature a methyl ester (OMe) protecting the C-terminus and a free ε-amine ready for derivatization, but they diverge fundamentally in their α-amine protection strategies. This guide provides an objective comparison of these two building blocks, detailing the causality behind their selection, experimental workflows, and performance metrics.
Core Principles of Orthogonality
Orthogonality in chemical synthesis dictates that multiple protecting groups can be removed sequentially using entirely different chemical mechanisms, ensuring that the cleavage of one group does not compromise the stability of another 3.
-
Boc-Lys-OMe.HCl (tert-Butyloxycarbonyl): Relies on acid-labile protection. The Boc group is cleaved using strong acids like Trifluoroacetic acid (TFA). Because the unprotected ε-amine is highly basic and can auto-catalyze the hydrolysis of the methyl ester or degrade the Boc group over time, this building block is strictly supplied as an HCl salt to ensure shelf stability.
-
Fmoc-Lys-OMe (9-Fluorenylmethyloxycarbonyl): Relies on base-labile protection. The Fmoc group is cleaved via an E1cB elimination mechanism using a secondary amine, typically piperidine. This completely avoids exposing the molecule to harsh acidic conditions [[4]]().
Logical Workflow Diagram
Caption: Orthogonal workflows for ε-amine modification using Boc-Lys-OMe.HCl and Fmoc-Lys-OMe.
Quantitative & Chemical Performance Comparison
The choice between Boc and Fmoc protection is rarely arbitrary; it is dictated by the chemical stability of the payload being attached to the ε-amine and the required downstream processing conditions 5.
| Parameter | Boc-Lys-OMe.HCl | Fmoc-Lys-OMe |
| α-Amine Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Cleavage Reagent | 50% TFA in DCM (Acidic) | 20% Piperidine in DMF (Basic) |
| C-Terminus Protection | Methyl Ester (OMe) - LiOH labile | Methyl Ester (OMe) - LiOH labile |
| Payload Compatibility | Ideal for base-sensitive payloads (e.g., maleimides, active esters) | Ideal for acid-sensitive payloads (e.g., trityl groups, acetals, glycosides) |
| Reaction Monitoring | Poor UV absorbance (requires TLC/ninhydrin or LC-MS) | Strong UV absorbance at 301 nm (easy HPLC tracking) |
| Byproduct Management | Isobutylene & CO2 (volatile, easy to remove) | Dibenzofulvene (requires scavenging to prevent re-alkylation) |
| Storage Stability | Excellent at RT (stabilized by HCl salt) | Good at 4°C (susceptible to trace ambient amines) |
Experimental Methodologies: Self-Validating Protocols
Causality in Protocol Design: Every step in the following protocols is designed to force the reaction to completion while suppressing side reactions. For instance, the use of N,N-Diisopropylethylamine (DIPEA) over Triethylamine (TEA) is critical; DIPEA is highly sterically hindered, preventing it from acting as a competing nucleophile against activated esters.
Protocol A: Site-Specific ε-Acylation (Applicable to both derivatives)
Objective: Conjugate an NHS-activated payload (e.g., PEG-NHS or Fluorophore-NHS) selectively to the ε-amine.
-
Preparation: Dissolve 1.0 eq of the lysine derivative in anhydrous DMF (0.1 M concentration). Causality: Anhydrous conditions are mandatory to prevent the competitive hydrolysis of the moisture-sensitive NHS-ester.
-
Neutralization: Add 2.5 eq of DIPEA. Causality: For Boc-Lys-OMe.HCl, exactly 1.0 eq of DIPEA is consumed immediately to neutralize the HCl salt, liberating the free ε-amine in situ. The excess base ensures the reaction environment remains alkaline enough to keep the ε-amine nucleophilic.
-
Conjugation: Add 1.1 eq of the NHS-activated payload dropwise. Stir at room temperature for 2-4 hours.
-
Validation: Monitor via LC-MS. For Fmoc-Lys-OMe, UV monitoring at 301 nm provides a clear kinetic trace of starting material consumption.
-
Workup: Quench with water, extract with Ethyl Acetate, wash with 5% citric acid (to remove unreacted DIPEA and trace free amine), and dry over Na2SO4.
Protocol B: Orthogonal α-Amine Deprotection (Boc Strategy)
Objective: Remove the Boc group to expose the α-amine for subsequent peptide elongation, leaving the ε-modification and OMe intact.
-
Acidolysis: Dissolve the modified Boc-Lys(Payload)-OMe in a 1:1 mixture of TFA/DCM (0.1 M).
-
Cleavage: Stir at room temperature for 30-45 minutes. Causality: The acid protonates the carbamate oxygen, leading to the expulsion of a tert-butyl cation, which rapidly eliminates to form volatile isobutylene gas and CO2. The evolution of gaseous byproducts drives the reaction forward irreversibly.
-
Evaporation: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.
-
Validation: The resulting product is an α-amine TFA salt, ready for the next coupling step upon neutralization.
Protocol C: Orthogonal α-Amine Deprotection (Fmoc Strategy)
Objective: Remove the Fmoc group under mild basic conditions.
-
Elimination: Dissolve the modified Fmoc-Lys(Payload)-OMe in 20% Piperidine in DMF (0.1 M).
-
Cleavage & Scavenging: Stir at room temperature for 20 minutes. Causality: Piperidine serves a dual purpose. First, it acts as a base to abstract the acidic proton at the 9-position of the fluorene ring, initiating the E1cB elimination of dibenzofulvene. Second, it acts as a nucleophilic scavenger, reacting with the highly electrophilic dibenzofulvene to form a stable fulvene-piperidine adduct, preventing it from re-alkylating the newly freed α-amine4.
-
Purification: Concentrate the solution and precipitate the product in cold diethyl ether to remove the fulvene-piperidine adduct.
Mechanistic Insights: Making the Right Choice
The decision between Boc-Lys-OMe.HCl and Fmoc-Lys-OMe ultimately hinges on the downstream chemical environment.
If your ε-amine payload contains a highly acid-labile linkage (such as a hydrazone bond used in ADCs or a sensitive glycosylation), the TFA required to remove the Boc group will destroy the payload. In this scenario, Fmoc-Lys-OMe is strictly required.
Conversely, if the payload is susceptible to nucleophilic attack or base-catalyzed hydrolysis (such as certain ester-linked prodrugs or maleimide rings), the piperidine used in Fmoc deprotection will degrade the molecule, making Boc-Lys-OMe.HCl the superior and necessary choice. Furthermore, the methyl ester (OMe) protecting the C-terminus remains completely orthogonal to both TFA and Piperidine, requiring targeted saponification (e.g., LiOH/H2O) for its eventual removal.
References
-
[3] Title: Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides Source: PMC - NIH URL: [Link]
-
[4] Title: Advances in Fmoc solid‐phase peptide synthesis Source: PMC - NIH URL:[Link]
-
[5] Title: Expanding the scope of sustainable peptide synthesis through post-linear synthesis reactions Source: RSC Publishing URL: [Link]
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expanding the scope of sustainable peptide synthesis through post-linear synthesis reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01890K [pubs.rsc.org]
advantages of methyl ester protection in lysine derivatives
As a Senior Application Scientist, selecting the optimal protecting group strategy is not merely a matter of following standard operating procedures; it is a strategic decision that dictates the yield, purity, and functional viability of the final peptide. When working with lysine derivatives—ubiquitous in bioconjugation, targeted protein degradation (PROTACs), and unnatural amino acid (UAA) mutagenesis—the choice of C-terminal protection is paramount.
While tert-butyl (OtBu) and benzyl (OBzl) esters dominate standard Solid-Phase Peptide Synthesis (SPPS), methyl ester (OMe) protection offers distinct mechanistic and thermodynamic advantages for specific advanced applications. This guide provides an objective, data-driven comparison of methyl ester protection against alternative C-terminal protecting groups, supported by experimental protocols and structural logic.
The Mechanistic Case for Methyl Ester Protection
Lysine possesses a highly reactive
The methyl ester (-OMe) is the smallest aliphatic ester protecting group. Its advantages are rooted in three physicochemical properties:
-
Orthogonality and Acid Stability: Unlike the OtBu group, which is highly acid-labile and cleaved by trifluoroacetic acid (TFA), the methyl ester is completely stable to both TFA and standard hydrogenolysis (which cleaves OBzl)[2][3]. This allows for the selective deprotection of N-terminal Boc or side-chain protecting groups without premature C-terminal unmasking.
-
Minimal Steric Hindrance: In fragment condensation or the synthesis of sterically demanding macrocycles, the bulky tert-butyl group can severely impede coupling efficiency. The methyl ester minimizes steric clashes, facilitating higher coupling yields[][5].
-
Enhanced Membrane Permeability for in vivo Translation: Masking the polar carboxylic acid as a neutral methyl ester significantly increases the hydrophobicity of the amino acid. For unnatural lysine derivatives (e.g., ThzK, BocK), this translates to vastly improved cellular uptake during E. coli expression, directly increasing protein yields[6][7].
C-Terminal Protecting Group Orthogonality in Peptide Synthesis
Comparative Performance Data
To objectively evaluate these protecting groups, we must look at their behavior across different synthetic environments. Table 1 summarizes the comparative stability and deprotection conditions.
Table 1: Comparative Profile of C-Terminal Protecting Groups for Lysine
| Protecting Group | Structure | Deprotection Condition | Stability to TFA | Stability to Piperidine | Steric Bulk | Primary Advantage |
| Methyl (-OMe) | -OCH | Saponification (LiOH/NaOH) | Stable | Stable | Minimal | High membrane permeability; true orthogonality to acid. |
| tert-Butyl (-OtBu) | -OC(CH | Acidic (TFA) | Labile | Stable | High | Mild cleavage; prevents diketopiperazine formation. |
| Benzyl (-OBzl) | -OCH | Strong Acid (HF) or Pd/C | Stable | Stable | Moderate | Excellent for Boc/Bzl SPPS strategies. |
| Allyl (-OAll) | -OCH | Pd(0) catalysis | Stable | Stable | Low | Mild, neutral cleavage conditions. |
Experimental Evidence: UAA Incorporation Yields
Recent studies have demonstrated that supplying unnatural lysine derivatives as methyl esters rather than free acids drastically improves their incorporation into proteins via amber suppression. For example, using the methyl ester of
Enhanced UAA Incorporation Yield via Methyl Ester Protection
Validated Experimental Protocols
The following protocols provide self-validating methodologies for utilizing lysine methyl esters in both synthetic and biological workflows.
Protocol A: Selective Deprotection (Saponification) of Lysine Methyl Esters
Objective: To remove the C-terminal methyl ester from a synthesized peptide fragment without affecting N-terminal Fmoc or Boc groups.
Causality Note: Saponification is driven by hydroxide nucleophilic attack. To prevent epimerization (racemization) at the
-
Dissolution: Dissolve the protected lysine derivative (e.g., Fmoc-Lys(Boc)-OMe) in a 3:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH) to a concentration of 0.1 M. The addition of MeOH ensures the solubility of the hydroxide salt and prevents transesterification side reactions.
-
Base Addition: Chill the solution to 0°C in an ice bath. Slowly add 1.2 equivalents of 1M aqueous Lithium Hydroxide (LiOH) dropwise.
-
Reaction Monitoring (Self-Validation): Stir at 0°C for 2 hours. Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1) or LC-MS. The disappearance of the starting material mass (
) and the appearance of the free acid mass confirms conversion. -
Quenching: Once complete, neutralize the reaction mixture to pH 4-5 using 1M aqueous HCl. Caution: Do not over-acidify if acid-labile groups like Boc are present.
-
Extraction: Remove organic solvents under reduced pressure. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate to yield the free acid.
Protocol B: In Vivo Incorporation of Lysine Methyl Ester Derivatives
Objective: To achieve high-yield expression of proteins containing unnatural lysine derivatives using the methyl ester prodrug strategy[7].
-
Media Preparation: Prepare 1L of auto-induction media containing the appropriate antibiotics for your E. coli strain (e.g., BL21(DE3) harboring the pEvol-PylT plasmid).
-
UAA Supplementation: Dissolve the unnatural lysine methyl ester (e.g., BocK-OMe or ThzK-OMe) in DMSO to create a 100x stock. Add this to the culture to achieve a final concentration of 1-2 mM. Causality: The methyl ester masks the negative charge of the carboxylate, allowing passive diffusion across the E. coli lipid bilayer.
-
Intracellular Hydrolysis: Once inside the cell, endogenous non-specific esterases rapidly hydrolyze the methyl ester to the free acid, trapping the UAA intracellularly where it is charged onto the orthogonal tRNA.
-
Expression & Harvesting: Grow the culture at 37°C for 4 hours, then reduce to 25°C for 16 hours. Harvest cells by centrifugation.
-
Validation: Purify the protein via Ni-NTA affinity chromatography. Validate the correct incorporation and absence of the methyl ester on the final protein via Intact Mass Spectrometry (MALDI-TOF or ESI-MS). The mass should match the free-acid incorporated protein, proving complete intracellular hydrolysis[7].
Conclusion
While the tert-butyl ester remains the default choice for standard Fmoc SPPS due to its mild acidic cleavage, the methyl ester provides an indispensable tool for advanced peptide engineering. Its true orthogonality to acidic conditions, minimal steric footprint, and profound ability to enhance cellular permeability make it the superior choice for synthesizing complex fragments, macrocycles, and driving high-yield UAA mutagenesis.
References
1.[6] Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring - PMC. nih.gov. Available at: 2.[2] Peptides Notes - Alchemyst. alchemyst.co.uk. Available at: 3.[3] Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide - Benchchem. benchchem.com. Available at: 4.[7] Enhancing the Incorporation of Lysine Derivatives into Proteins with Methylester Forms of Unnatural Amino Acids - PMC. nih.gov. Available at: 5.[] Non-Natural Lysine Derivatives in Drug Delivery and Bioconjugation - BOC Sciences. bocsci.com. Available at: 6.[8] Photochemical Synthesis of Amino Acid and Peptide Oxo-esters - SciSpace. scispace.com. Available at: 7.[9] Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC. nih.gov. Available at: 8.[] Protected Peptides: Essential Building Blocks for Research - BOC Sciences. bocsci.com. Available at: 9.[5] Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues - MDPI. mdpi.com. Available at:
Sources
- 2. alchemyst.co.uk [alchemyst.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Incorporation of Lysine Derivatives into Proteins with Methylester Forms of Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
cost comparison Boc-Lys-OMe.HCl vs other lysine building blocks
Title: Strategic and Economic Evaluation of Lysine Building Blocks: Boc-Lys-OMe·HCl vs. Alternatives
Introduction: The Orthogonality Imperative in Peptide Chemistry In modern peptide synthesis and bioconjugation, the multifunctional nature of lysine presents a distinct chemoselectivity challenge. The side chain contains a highly reactive nucleophilic ε-amino group that requires precise control during multistep syntheses[]. For researchers designing complex fluorescent probes, antibody-drug conjugates (ADCs), or PEGylated peptides, choosing the correct lysine building block is a critical decision that dictates atom economy, scalability, and the overall cost of goods (COGS)[2].
While standard Solid-Phase Peptide Synthesis (SPPS) relies heavily on global protection strategies like Fmoc-Lys(Boc)-OH[], synthesizing highly modified lysine derivatives often necessitates a solution-phase approach prior to resin incorporation. As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of Boc-Lys-OMe·HCl against other orthogonal lysine building blocks, detailing the mechanistic causality behind experimental choices and providing field-validated protocols.
Structural Logic & Causality: Why Boc-Lys-OMe·HCl?
The fundamental difference between Boc-Lys-OMe·HCl and standard SPPS building blocks lies in their protection topology and the resulting synthetic vectors they enable.
-
Boc-Lys-OMe·HCl (N-α-Boc-L-lysine methyl ester hydrochloride): This molecule features a Boc-protected α-amine and a methyl ester-protected C-terminus, leaving the ε-amine completely free (stabilized as an HCl salt)[4]. This makes it the premier choice for solution-phase derivatization. Because both the α-amine and the carboxylate are masked, researchers can selectively acylate or alkylate the ε-amine without the risk of self-condensation or polymerization[5].
-
Fmoc-Lys(Mtt)-OH / Fmoc-Lys(Alloc)-OH: These derivatives are designed for on-resin orthogonal deprotection[]. While they allow for automated synthesis, on-resin side-chain modification often suffers from steric hindrance, incomplete coupling of bulky modifiers (like large PEG chains), and exorbitant building block costs.
Figure 1: Logical divergence between solution-phase and solid-phase lysine modification strategies.
Cost-Benefit Analysis and Quantitative Comparison
To make a rational choice of protecting groups, a systematic comparison of the performance across various aspects is required[]. While Fmoc-Lys(Boc)-OH is inexpensive due to industrial-scale production, it cannot be used for selective side-chain modification without complex transient protection steps. Conversely, specialized orthogonal building blocks (Mtt, Alloc, ivDde) are highly expensive. Boc-Lys-OMe·HCl occupies a strategic "sweet spot": it is moderately priced and allows for highly efficient, scalable solution-phase modifications[6][7].
Table 1: Quantitative Comparison of Lysine Building Blocks
| Building Block | α-Amine Protection | ε-Amine Protection | C-Terminus | Typical Cost (5g) | Typical Mod. Yield | Primary Application |
| Boc-Lys-OMe·HCl | Boc | Free (HCl salt) | OMe | $80 – $250[6][7] | 85% – 95%[2] | Solution-phase side-chain derivatization |
| Fmoc-Lys(Boc)-OH | Fmoc | Boc | Free (OH) | < $10 | N/A | Standard global SPPS |
| Fmoc-Lys(Mtt)-OH | Fmoc | Mtt (Acid-labile) | Free (OH) | $150 – $300 | 70% – 85% | On-resin orthogonal deprotection (1% TFA) |
| Fmoc-Lys(Alloc)-OH | Fmoc | Alloc (Pd-labile) | Free (OH) | $120 – $250 | 75% – 90% | On-resin orthogonal deprotection (Pd cat.) |
Data synthesized from commercial vendor pricing and published synthetic yields[2][6][7].
Experimental Workflows: A Self-Validating System
To demonstrate the utility of Boc-Lys-OMe·HCl, we outline a two-step protocol for synthesizing a custom, SPPS-ready building block. The logic here is sequential: first, chemoselective acylation of the free ε-amine in solution, followed by C-terminal deprotection (saponification)[4].
Protocol A: Chemoselective ε-Amine Derivatization of Boc-Lys-OMe·HCl
Causality & Logic: The HCl salt of the ε-amine must be neutralized in situ using a non-nucleophilic base (DIPEA) to liberate the nucleophile. Anhydrous dichloromethane (DCM) is chosen to prevent the hydrolysis of the activated ester modifier.
-
Initiation: Dissolve Boc-Lys-OMe·HCl (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration.
-
Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). The excess base ensures the ε-amine is fully deprotonated and neutralizes the acid generated during the subsequent coupling.
-
Coupling: Slowly add the activated modifier (e.g., an NHS-ester of a fluorophore or lipid) (1.1 eq).
-
Propagation: Stir the reaction under an inert nitrogen atmosphere at room temperature for 6–12 hours. Monitor conversion via LC-MS.
-
Quench & Workup: Wash the organic layer sequentially with 5% aqueous citric acid (to selectively protonate and remove unreacted free amines and excess DIPEA into the aqueous layer), saturated NaHCO3, and brine.
-
Isolation: Dry the organic phase over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Protocol B: Saponification to Yield the Free Acid
Causality & Logic: To utilize the newly modified building block in SPPS, the C-terminal methyl ester must be removed. Lithium hydroxide (LiOH) is deployed because it is a mild nucleophilic base that selectively cleaves the methyl ester without hydrolyzing the newly formed ε-amide or the α-Boc group.
-
Dissolve the purified product from Protocol A in a 3:1:1 mixture of THF/MeOH/H2O.
-
Add LiOH·H2O (2.0 eq) and stir at 0 °C for 2 hours, then warm to room temperature.
-
Once complete, acidify the mixture to pH 3-4 using 1M HCl. Crucial Step: This protonates the carboxylate, ensuring the product partitions into the organic phase during extraction.
-
Extract with Ethyl Acetate, dry, and concentrate to yield the modified Boc-Lys(Mod)-OH, ready for peptide synthesis.
Figure 2: Step-by-step experimental workflow for the chemoselective modification of Boc-Lys-OMe·HCl.
References
1.[] Title: Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Source: bocsci.com. URL: 2.[6] Title: ChemPep®: Amino Acids Pricing. Source: chempep.com. URL: 3. Title: Why choose GL Biochem: Amino Acid Pricing. Source: glbiochem.com. URL: 4.[2] Title: A Comparative Guide to Boc versus Fmoc Protection Strategies for the Synthesis of PEGylated Lysine. Source: benchchem.com. URL: 5.[] Title: Protecting Groups and Functionalized Lysine Derivatives in Organic Synthesis. Source: bocsci.com. URL: 6. Title: Selecting Orthogonal Building Blocks. Source: sigmaaldrich.com. URL: 7.[4] Title: Synthesis, Characterization and Evaluation of Ionizable Lysine-Based Lipids for siRNA Delivery. Source: nih.gov. URL: 8.[5] Title: Protein-Modification of Lysine with 2-(2-Styrylcyclopropyl)ethanal. Source: chemrxiv.org. URL:
Sources
Comprehensive NMR Interpretation and Comparative Guide for Boc-Lys-OMe·HCl
Executive Summary
N-α-Boc-L-lysine methyl ester hydrochloride (Boc-Lys-OMe·HCl) is a highly versatile, orthogonally protected amino acid derivative. It serves as a critical building block in the synthesis of ionizable lipids for siRNA delivery[1], the development of site-selective protein bioconjugation reagents[2], and the assembly of complex diketopiperazine scaffolds[3].
This guide provides an in-depth interpretation of the
Structural and Mechanistic Overview
The synthetic utility of Boc-Lys-OMe·HCl stems from its dual orthogonality. The molecule features three distinct reactive domains, each governed by different chemical conditions. Understanding this chemoselectivity is essential for both downstream synthesis and accurate NMR interpretation, as the electronic environment of each group dictates its chemical shift.
Caption: Orthogonal reactivity profile of Boc-Lys-OMe·HCl enabling site-specific ε-amine modifications.
High-Resolution NMR Interpretation
The presence of the hydrochloride salt on the ε-amine fundamentally alters the NMR landscape of the lysine side chain. The positive charge of the -NH
Quantitative Data: H NMR Assignments (DMSO- , 400 MHz)
| Proton Environment | Shift (ppm) | Multiplicity | Integration | Mechanistic Causality / Assignment |
| Boc -CH | 1.38 | s | 9H | Highly shielded equivalent methyl protons of the tert-butyl group. |
| γ-CH | 1.30 - 1.45 | m | 2H | Aliphatic backbone; furthest from electron-withdrawing groups. |
| δ-CH | 1.50 - 1.65 | m | 2H | Aliphatic backbone; slight deshielding from the ε-amine. |
| β-CH | 1.60 - 1.75 | m | 2H | Deshielded by the adjacent chiral α-carbon. |
| ε-CH | 2.75 | m (br) | 2H | Deshielded by the adjacent -NH |
| -OCH | 3.65 | s | 3H | Strongly deshielded by the ester oxygen. |
| α-CH | 3.95 | m | 1H | Chiral center; split by the β-CH |
| α-NH | 7.15 | d | 1H | Boc carbamate proton; sharp doublet due to slow exchange in DMSO. |
| ε-NH | 8.00 | br s | 3H | Hydrochloride salt protons; highly deshielded and broad due to rapid quadrupolar relaxation and exchange. |
Quantitative Data: C NMR Assignments (DMSO- , 100 MHz)
| Carbon Environment | Shift (ppm) | Assignment |
| γ-CH | 22.5 | Lysine side chain |
| δ-CH | 26.5 | Lysine side chain |
| Boc -CH | 28.2 | tert-Butyl methyls |
| β-CH | 30.5 | Lysine side chain |
| ε-CH | 38.5 | Adjacent to -NH |
| -OCH | 51.8 | Methyl ester |
| α-CH | 53.5 | Chiral center |
| Boc -C- | 78.5 | Quaternary tert-Butyl carbon |
| Boc C=O | 155.8 | Carbamate carbonyl |
| Ester C=O | 173.2 | Ester carbonyl |
Comparative Performance Analysis
When designing a synthetic route, selecting the correct lysine derivative is critical. Below is an objective performance comparison of Boc-Lys-OMe·HCl against two common alternatives: Fmoc-Lys-OMe·HCl and Boc-Lys(Boc)-OMe .
| Performance Metric | Boc-Lys-OMe·HCl | Fmoc-Lys-OMe·HCl | Boc-Lys(Boc)-OMe |
| α-Amine Protection | Boc (Acid-labile) | Fmoc (Base-labile) | Boc (Acid-labile) |
| ε-Amine Status | Free (HCl salt) | Free (HCl salt) | Protected (Boc) |
| NMR Spectral Clarity | High. Clean aliphatic window. Distinct singlets for Boc and OMe allow for easy integration and purity assessment. | Low. Fmoc introduces complex aromatic multiplets (7.2–7.8 ppm) that can obscure conjugated downstream products. | Moderate. Features overlapping tert-butyl singlets (~1.40 and 1.44 ppm) which complicate integration. |
| Solubility Profile | High in DMSO/MeOH. Poor in CDCl | High in DMSO/DMF. Moderate in CDCl | High in CDCl |
| Primary Synthetic Utility | Site-specific ε-amine modification (e.g., lipid nanoparticles[1], bioconjugation[2]). | Solid Phase Peptide Synthesis (SPPS) requiring basic deprotection. | Fully protected building block requiring global acidic deprotection. |
Key Takeaway: Boc-Lys-OMe·HCl is the superior choice for researchers requiring a clear NMR baseline to monitor subsequent ε-amine functionalization, as it lacks the aromatic interference of Fmoc and the redundant aliphatic signals of a bis-Boc protected system.
Self-Validating Experimental Protocol for NMR Acquisition
To ensure absolute trustworthiness in spectral interpretation, the following protocol utilizes a self-validating D
Step-by-Step Methodology
Step 1: Sample Preparation & Solvent Selection
-
Action: Weigh 15–20 mg of Boc-Lys-OMe·HCl into a clean glass vial. Dissolve completely in 0.6 mL of anhydrous DMSO-
. -
Causality: The highly polar hydrochloride salt on the ε-amine severely limits solubility in non-polar solvents like CDCl
. Using DMSO- effectively disrupts the crystal lattice, ensuring a homogenous solution that yields sharp line widths and prevents line broadening caused by aggregation.
Step 2: Initial NMR Acquisition
-
Action: Transfer the solution to a 5 mm NMR tube. Acquire a standard 1D
H NMR spectrum (typically 16 scans, 2-second relaxation delay). -
Observation: Note the presence of the broad singlet at ~8.00 ppm (ε-NH
) and the doublet at ~7.15 ppm (α-NH).
Step 3: D
-
Action: Add 1–2 drops of D
O directly into the NMR tube. Cap the tube, invert 5 times to mix, and re-acquire the H NMR spectrum. -
Causality & Validation: The addition of D
O forces rapid deuterium exchange with the labile α-NH and ε-NH protons.-
Result 1: The signals at 7.15 ppm and 8.00 ppm will completely disappear.
-
Result 2 (Validation): The removal of the α-NH proton eliminates its scalar coupling to the α-CH proton. Consequently, the complex multiplet at 3.95 ppm will collapse into a simpler, cleaner splitting pattern, definitively validating its assignment as the α-CH.
-
Caption: Workflow for self-validating NMR acquisition and D2O exchange of Boc-Lys-OMe·HCl.
References
-
[2] Protein-Modification of Lysine with 2-(2-Styrylcyclopropyl)ethanal. ChemRxiv. Available at:
-
[1] Synthesis, Characterization and Evaluation of Ionizable Lysine-Based Lipids for siRNA Delivery. PMC / NIH. Available at:
-
[3] Organic & Biomolecular Chemistry. RSC Publishing. Available at:
Sources
A Practical Guide to Distinguishing α-Boc and ε-Boc Lysine Isomers by Thin-Layer Chromatography
For researchers, scientists, and professionals in drug development and peptide synthesis, the regioselective protection of amino acids is a cornerstone of success. Among the commonly used protected amino acids, derivatives of lysine present a unique challenge: the differentiation of positional isomers. This guide provides an in-depth, technical comparison and a field-proven methodology for distinguishing between Nα-tert-butyloxycarbonyl-L-lysine (α-Boc-L-lysine) and Nε-tert-butyloxycarbonyl-L-lysine (ε-Boc-L-lysine) using thin-layer chromatography (TLC).
The Challenge: A Tale of Two Isomers
Lysine, with its two primary amino groups—the α-amino group at the chiral center and the ε-amino group at the terminus of the side chain—can be selectively protected at either position. The resulting Boc-protected isomers, while having the same molecular formula and weight, exhibit distinct chemical properties that are critical for their correct use in further synthetic steps. A mix-up of these isomers can lead to failed syntheses, incorrect peptide sequences, and loss of valuable materials and time. Thin-layer chromatography offers a rapid, inexpensive, and reliable method for their differentiation.
The Principle of Separation: Unmasking Polarity Differences
The separation of α-Boc-L-lysine and ε-Boc-L-lysine by TLC is fundamentally based on their differential polarity, which dictates their interaction with the stationary phase (typically polar silica gel) and the mobile phase (a less polar solvent system).[1]
-
Nα-Boc-L-lysine: In this isomer, the more sterically accessible and generally more reactive α-amino group is protected by the bulky, nonpolar tert-butoxycarbonyl (Boc) group.[2] The ε-amino group at the end of the aliphatic side chain remains as a free, polar primary amine.
-
Nε-Boc-L-lysine: Conversely, in this isomer, the side-chain ε-amino group is protected by the Boc group, leaving the α-amino group as a free, polar primary amine.[3]
The key to their separation lies in the relative overall polarity of the two molecules. The α-amino group is adjacent to the carboxylic acid, and its free form in ε-Boc-L-lysine can participate in stronger intramolecular interactions (e.g., hydrogen bonding) and has a more significant influence on the overall polarity of the molecule due to its proximity to the polar carboxyl group. The free ε-amino group in α-Boc-L-lysine is at the end of a long, nonpolar alkyl chain, and its contribution to the overall polarity is somewhat attenuated.
Therefore, ε-Boc-L-lysine is the more polar of the two isomers . This higher polarity leads to a stronger interaction with the polar silica gel stationary phase, resulting in a lower Retention Factor (Rf) value . In contrast, the less polar α-Boc-L-lysine will have a weaker interaction with the silica gel, travel further up the TLC plate with the mobile phase, and consequently exhibit a higher Rf value .
Caption: Logical relationship of isomer polarity and TLC migration.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust method for the clear separation of α-Boc and ε-Boc lysine isomers on a standard silica gel TLC plate.
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.
-
Samples:
-
α-Boc-L-lysine (Nα-tert-butyloxycarbonyl-L-lysine)
-
ε-Boc-L-lysine (Nε-tert-butyloxycarbonyl-L-lysine)
-
A co-spot of both isomers.
-
-
Mobile Phase: A mixture of n-butanol, acetic acid, and water in a 12:3:5 ratio by volume is a good starting point.[4] This can be optimized if necessary.
-
Spotting Capillaries: Glass capillary tubes.
-
Developing Chamber: A beaker or a dedicated TLC tank with a lid.
-
Visualization Reagent: Ninhydrin solution (0.2 g ninhydrin in 100 mL of n-butanol or ethanol, with 0.5 mL of acetic acid).[5]
-
Heating Device: A heat gun or a laboratory oven.
Methodology
-
Preparation of the Developing Chamber:
-
Pour the prepared mobile phase into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper partially submerged in the solvent and leaning against the inner wall of the chamber. This helps to saturate the chamber atmosphere with solvent vapors, leading to better and more reproducible chromatograms.
-
Cover the chamber with the lid and let it equilibrate for at least 15-20 minutes.
-
-
Spotting the TLC Plate:
-
With a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate.
-
Mark three equally spaced points on the origin line for spotting the samples.
-
Prepare dilute solutions of your α-Boc-lysine and ε-Boc-lysine samples in a suitable solvent (e.g., methanol or ethanol).
-
Using a capillary tube, carefully spot a small amount of each sample solution onto the marked points on the origin line. It is also highly recommended to spot a mixture of both isomers (co-spot) in one of the lanes. The spots should be small and concentrated to ensure good separation.
-
Allow the spots to dry completely before developing the plate.
-
-
Developing the Chromatogram:
-
Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure that the origin line is above the level of the mobile phase.
-
Cover the chamber and allow the mobile phase to ascend the plate by capillary action.
-
Let the development proceed until the solvent front is about 1 cm from the top of the plate.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
-
-
Visualization:
-
Spray the dried TLC plate evenly with the ninhydrin solution. Ninhydrin reacts with free primary and secondary amines to produce a characteristic purple or blue color, often referred to as Ruhemann's purple.[6]
-
Gently heat the plate with a heat gun or in an oven at approximately 105°C for a few minutes until the colored spots appear.[1] The Boc group may be cleaved under these conditions, allowing the ninhydrin to react with the newly freed amine.[5]
-
Circle the visible spots with a pencil immediately, as the colors can fade over time.
-
Caption: Experimental workflow for TLC separation of Boc-lysine isomers.
Interpreting the Results
After visualization, you will observe distinct spots for each isomer. The separation is quantified by calculating the Retention Factor (Rf) for each spot.
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [7]
| Isomer | Structure | Expected Polarity | Expected Rf Value |
| Nα-Boc-L-lysine | Boc group on the α-amino group, free ε-amino group. | Less Polar | Higher |
| Nε-Boc-L-lysine | Boc group on the ε-amino group, free α-amino group. | More Polar | Lower |
The co-spot lane is crucial for confirming the identity of the spots in a mixture, as it will show two distinct spots corresponding to the individual isomers.
Troubleshooting and Considerations
-
Poor Separation: If the spots are too close together, you can adjust the polarity of the mobile phase. Increasing the proportion of the nonpolar component (n-butanol) will generally increase the Rf values, while increasing the proportion of the polar components (acetic acid and water) will decrease them.
-
Streaking: This can be caused by overloading the sample on the plate. Use more dilute sample solutions and apply smaller spots.
-
Faint Spots: The concentration of the sample may be too low, or the ninhydrin solution may be old. Prepare fresh ninhydrin solution for optimal results.
Conclusion
Thin-layer chromatography is a powerful and accessible analytical tool for the critical task of distinguishing between α-Boc and ε-Boc lysine isomers. By understanding the principles of polarity that govern their separation and by following a systematic experimental protocol, researchers can confidently verify the identity of their starting materials, ensuring the integrity and success of their synthetic endeavors.
References
-
Curly Arrow. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. [Link]
-
Amrita Virtual Lab. Separation of Amino Acids by Thin Layer Chromatography (Procedure). [Link]
-
ResearchGate. (2008). Optimization of the TLC Separation of Seven Amino Acids. [Link]
-
Amrita Virtual Lab. Separation of Amino Acids by Thin Layer Chromatography (Theory). [Link]
-
Gavin Publishers. (2017, May 9). DLLME Extraction of Amino Acids from Blood Sample and its Profiling with Special References to Essential and Non-Essential Amino Acid by Thin Layer Chromatography. [Link]
-
NJ Labs. (2023, September 15). Why is Any Viable Amino Acid Technically Ninhydrin Positive Substances?[Link]
-
cr subscription agency. (2016). Thin Layer Chromatography of Amino Acids. [Link]
-
ResearchGate. (2013). Modified Ninhydrin reagent for the detection of amino acids on TLC plates. [Link]
-
PMC. (2021). Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. [Link]
-
lookchem. Cas 71989-26-9,N-alpha-FMOC-Nepsilon-BOC-L-Lysine. [Link]
-
Biotage. (2023, January 23). Why is TLC Rf important for flash column chromatography optimization?[Link]
-
PubMed. (2007, July). Concise preparation of N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. [Link]
Sources
- 1. Separation of Amino Acids by Thin Layer Chromatography (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 2. Ninhydrin - Wikipedia [en.wikipedia.org]
- 3. CAS 2418-95-3: N-epsilon-(tert-Butoxycarbonyl)-L-lysine [cymitquimica.com]
- 4. Separation of Amino Acids by Thin Layer Chromatography (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 5. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 6. njlabs.com [njlabs.com]
- 7. nbinno.com [nbinno.com]
Decoding the Signature Fragmentation of Boc-Lys-OMe: A Comparative Mass Spectrometry Guide
For researchers, scientists, and drug development professionals navigating the complexities of peptide and small molecule analysis, a deep understanding of mass spectrometry fragmentation patterns is paramount. This guide provides an in-depth technical analysis of the electrospray ionization (ESI) mass spectrometry fragmentation of N-α-tert-butyloxycarbonyl-L-lysine methyl ester (Boc-Lys-OMe), a crucial building block in synthetic chemistry. By dissecting its fragmentation pathways, we offer a framework for its unambiguous identification and differentiation from alternatively protected lysine derivatives.
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in peptide chemistry. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a range of conditions and its facile removal under acidic conditions. When coupled with C-terminal modification, such as methyl esterification, as in Boc-Lys-OMe, a molecule with unique characteristics for both synthesis and analysis is created. This guide will illuminate the key fragmentation pathways of Boc-Lys-OMe under collision-induced dissociation (CID) and provide a comparative analysis with other common lysine protecting groups, namely Fmoc and Cbz, to aid in the structural elucidation of modified amino acids and peptides.
The Predominant Fragmentation Cascade of Boc-Lys-OMe
Under typical ESI-MS/MS analysis in positive ion mode, the protonated molecule of Boc-Lys-OMe, [M+H]⁺, undergoes a series of predictable fragmentation events. The most prominent of these involves the highly labile Boc group, a characteristic that often serves as a primary diagnostic marker.
A crucial initial fragmentation step is the neutral loss of components of the Boc group. This can occur via two main pathways:
-
Loss of isobutylene (56 Da): This is a hallmark of the Boc group fragmentation and typically results in a prominent peak in the MS/MS spectrum.
-
Loss of the entire Boc group (100 Da): This fragmentation pathway is also frequently observed.
Following the initial loss from the Boc group, further fragmentation of the lysine backbone and the methyl ester can occur. This results in the formation of characteristic b- and y-type ions, which are fundamental to peptide sequencing. Additionally, the methyl ester at the C-terminus can be lost as methanol (32 Da).
Here is a summary of the key predicted fragmentation events for Boc-Lys-OMe:
| Precursor Ion | Fragmentation Event | Neutral Loss (Da) | Product Ion |
| [M+H]⁺ | Loss of isobutylene | 56 | [M+H-56]⁺ |
| [M+H]⁺ | Loss of Boc group | 100 | [M+H-100]⁺ |
| [M+H]⁺ | Loss of methanol | 32 | [M+H-32]⁺ |
| [M+H-56]⁺ | Loss of CO₂ | 44 | [M+H-100]⁺ |
| [M+H-100]⁺ | Backbone fragmentation | - | b and y ions |
It is important to note that the lability of the Boc group can sometimes suppress the formation of sequence-informative b- and y-ions, as the energy of collision-induced dissociation is readily dissipated through the loss of the protecting group.
Figure 1. Experimental workflow for the mass spectrometry analysis of Boc-Lys-OMe.
A Comparative Look: Boc vs. Fmoc and Cbz Protecting Groups
To confidently identify Boc-Lys-OMe, it is essential to understand how its fragmentation pattern compares to lysine protected with other common groups, such as 9-fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz). The differing lability of these groups under CID conditions provides a clear basis for differentiation.[1][2]
| Protecting Group | Lability | Typical Deprotection Condition | Characteristic MS/MS Fragmentation |
| Boc | Acid-labile | Trifluoroacetic acid (TFA) | Neutral loss of isobutylene (56 Da) or Boc group (100 Da).[2] |
| Fmoc | Base-labile | Piperidine | Characteristic fragment at m/z 179 (fluorenylmethyl cation) or neutral loss of the Fmoc group (222 Da). |
| Cbz | Hydrogenolysis | H₂/Pd | Fragmentation of the benzyl group, often leading to a prominent ion at m/z 91 (tropylium ion). |
The choice of protecting group is a critical parameter that dictates the fragmentation behavior and the subsequent strategy for data interpretation.[3] While Boc-protected peptides are dominated by losses related to the Boc group, Fmoc and Cbz derivatives exhibit their own unique fragmentation signatures.[3]
Figure 2. Key diagnostic fragmentations of protected Lys-OMe derivatives.
Experimental Protocol for MS/MS Analysis
To obtain high-quality fragmentation data for Boc-Lys-OMe and its counterparts, the following experimental setup is recommended:
1. Sample Preparation:
-
Dissolve Boc-Lys-OMe in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1-10 µM.
-
Acidify the solution with 0.1% formic acid to promote protonation and enhance signal intensity in positive ion mode.
2. Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Mass Analyzer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
MS1 Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺ of Boc-Lys-OMe.
-
MS/MS Analysis: Select the [M+H]⁺ ion for collision-induced dissociation (CID).
-
Collision Energy: Apply a range of collision energies to observe a comprehensive set of fragment ions.
Conclusion: A Reliable Roadmap for Identification
The mass spectrometry fragmentation of Boc-Lys-OMe is characterized by the facile neutral loss of isobutylene or the entire Boc group, providing a clear and reliable diagnostic signature. By understanding these primary fragmentation pathways and how they differ from those of other commonly used lysine protecting groups like Fmoc and Cbz, researchers can confidently identify and characterize this important synthetic building block. This knowledge is critical for ensuring the quality and integrity of synthetic peptides and other modified molecules, ultimately advancing research and development in the pharmaceutical and life sciences.
References
- BenchChem. A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine. 2025.
- BenchChem. A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. 2025.
- BenchChem. Decoding Modified Peptides: A Comparative Guide to the Mass Spectrometry of Boc-Lys(2-Picolinoyl)-OH.
- BenchChem. Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Peptides with BOC-L-Alanine Benzyl Ester.
- Chem-Impex.
- ChemScene. Boc-Lys-OMe. CAS 55757-60-3.
- Cymit Quimica. Boc-Lys-OMe.
- Master Organic Chemistry.
- MilliporeSigma. Fmoc-Lys-OMe·HCl. CAS 847658-45-1.
- PubChem. Boc-L-Lys(Z)-OMe.
- PubChem. Boc-Lys-OMe acetate salt.
- Santa Cruz Biotechnology. Boc-Lys-OMe.HCl. CAS 55757-60-3.
- Sigma-Aldrich. H-Lys(Boc)-OMe hydrochloride. CAS 2389-48-2.
- Talaty ER, Chueachavalit C, Osburn S, Van Stipdonk MJ. Investigation of the neutral loss of a full amino acid mass during collision-induced dissociation of the b(3)+ ion derived from a model peptide containing a 4-aminobutyric acid residue. Rapid Commun Mass Spectrom. 2007;21(15):2529-2537.
Sources
Mechanistic Chromatography: The Amphiphilic Challenge
Chromatographic Profiling of Boc-Lys-OMe.HCl: A Comparative HPLC Retention Guide
As a Senior Application Scientist, navigating the chromatographic behavior of partially protected amino acids requires a deep understanding of molecular interactions. Boc-Lys-OMe.HCl (
This guide objectively compares the retention profile of Boc-Lys-OMe.HCl against other lysine derivatives, explains the mechanistic causality behind column and mobile phase selection, and provides a self-validating experimental protocol for robust analytical quantification.
Boc-Lys-OMe.HCl is an amphiphilic molecule. The N-alpha-tert-butyloxycarbonyl (Boc) group and the C-terminal methyl ester (OMe) impart significant hydrophobicity, which drives retention on standard reversed-phase stationary phases like C18 (Octadecylsilane)[1].
Conversely, the unprotected
The Causality of Ion-Pairing: To resolve this, 0.1% Trifluoroacetic Acid (TFA) must be added to the mobile phase. TFA serves a dual purpose: it lowers the pH to ~2.0 (suppressing silanol ionization) and acts as an ion-pairing agent. The lipophilic trifluoroacetate anion pairs with the positively charged
Comparative Retention Time Analysis
To contextualize the performance of Boc-Lys-OMe.HCl, we must compare it against other common lysine derivatives. The addition or removal of specific protecting groups drastically alters the molecule's partition coefficient (
Standardized Conditions for Comparison:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water + 0.1% TFA
-
Mobile Phase B: Acetonitrile + 0.1% TFA
-
Gradient: 5% B to 95% B over 20 minutes[2]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
| Compound | Structural Characteristics | Est. Retention Time ( | Chromatographic Behavior & Causality |
| L-Lysine (Free) | Unprotected, highly polar | ~1.5 - 2.0 min | Elutes near the void volume. Requires pre-column derivatization (e.g., OPA/MPA) or specialized HILIC columns for adequate retention. |
| Boc-Lys-OMe.HCl | Monoprotected (Boc, OMe), free | ~8.5 - 10.0 min | Moderate retention. Elutes in the middle of the gradient due to the balance of hydrophobic protecting groups and the TFA-paired |
| Boc-Lys(Boc)-OH | Diprotected (Boc), free carboxyl | ~14.0 - 15.5 min | Strong retention. The presence of two bulky, highly hydrophobic tert-butyl groups significantly delays elution. |
| Fmoc-Lys(Boc)-OH | Diprotected (Fmoc, Boc) | ~17.5 - 19.0 min | Very strong retention. The fluorenylmethyloxycarbonyl (Fmoc) group is exceptionally hydrophobic, pushing elution to the end of the gradient. |
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following RP-HPLC protocol is designed as a self-validating system. It includes built-in system suitability checks to verify that the ion-pairing mechanism is functioning correctly.
Step 1: Sample Preparation
-
Weigh exactly 1.0 mg of Boc-Lys-OMe.HCl standard.
-
Dissolve in 1.0 mL of 50:50 Water:Acetonitrile (v/v).
-
Causality: Using a solvent mixture that mimics the midpoint of the gradient prevents solvent shock and peak distortion upon injection.
-
Step 2: Mobile Phase Preparation
-
Phase A: Add 1.0 mL of HPLC-grade TFA to 1.0 L of ultrapure water (18.2 MΩ·cm).
-
Phase B: Add 1.0 mL of HPLC-grade TFA to 1.0 L of HPLC-grade Acetonitrile.
-
Causality: TFA must be added to both phases to maintain a constant pH and ion-pairing environment throughout the gradient ramp[1].
-
Step 3: Chromatographic Execution
-
Equilibrate the C18 column with 5% Phase B for 10 column volumes.
-
Inject 10 µL of the prepared sample.
-
Run a linear gradient from 5% B to 95% B over 20 minutes[2].
-
Monitor absorbance at 210 nm.
-
Causality: Boc-Lys-OMe.HCl lacks aromatic chromophores. Detection must rely on the absorbance of the amide and ester carbonyl groups, which absorb strongly at 210 nm.
-
Step 4: System Suitability & Self-Validation
-
Blank Injection: Run a 10 µL injection of the 50:50 diluent. Verify a flat baseline to rule out ghost peaks from contaminated TFA.
-
Tailing Factor (
): Calculate the tailing factor of the Boc-Lys-OMe.HCl peak at 5% peak height.-
Validation Check: If
, the ion-pairing is successful. If , the TFA concentration may be degraded, or the column's silica base is exposed, necessitating fresh mobile phase or column replacement.
-
Visualizing the Method Development Logic
The following diagram maps the logical decision tree for analyzing amphiphilic molecules like Boc-Lys-OMe.HCl, demonstrating how structural analysis directly dictates chromatographic parameters.
Fig 1. Logical workflow for RP-HPLC method development of amphiphilic Boc-Lys-OMe.HCl.
References
1. A Comparative Guide to HPLC Methods for Analyzing Boc-amino-PEG3-SSPy Conjugation Products. Benchchem. Available at: 2.[2] Supplementary Information - The Royal Society of Chemistry. RSC Publishing. Available at: 3. Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Chromatography Online. Available at:
Sources
1H NMR Chemical Shifts of N-alpha-Boc-L-lysine Methyl Ester: A Comparative Guide for Regioselective Protection
In peptide synthesis, bioconjugation, and drug development, L-lysine presents a unique analytical challenge due to its two nucleophilic primary amines (the
This guide objectively compares the
Mechanistic Grounding: The Causality of Chemical Shifts
The
When comparing N-
-
The
-Proton ( -CH): In N- -Boc-L-lysine methyl ester, the -proton is sandwiched between two strongly electron-withdrawing groups: the methyl ester and the tert-butyloxycarbonyl (Boc) carbamate. This dual deshielding effect pushes the -CH resonance downfield to approximately 4.30 ppm [1]. Conversely, in the N- -protected alternative, the free -amine is significantly less electron-withdrawing than a carbamate, resulting in a shielded -CH signal around 3.45 ppm [4]. -
The
-Protons ( -CH ): The causality is inverted at the -position. In the target product (N- -Boc), the -amine is free (unprotected), shielding the adjacent methylene protons to ~2.68 ppm [2]. In the alternative (N- -Boc), the newly attached carbamate deshields these protons, shifting them downfield to ~3.10 ppm [4]. -
Amide vs. Amine Protons: The Boc carbamate NH appears as a distinct doublet (~5.15 ppm) when on the
-position due to spin-spin coupling with the single adjacent -proton. When on the -position, it appears as a broad triplet (~4.60 ppm) due to coupling with the two -CH protons [3].
Comparative H NMR Data
The following table summarizes the quantitative
| Proton Assignment | N- | N- | Di-Boc-L-lysine methyl ester (Alternative 2) | Multiplicity & Causality |
| Boc (-C(CH | 1.44 ppm (9H) | 1.44 ppm (9H) | 1.44 ppm (18H) | Singlet. Highly shielded by methyl groups. |
| Ester (-OCH | 3.74 ppm (3H) | 3.72 ppm (3H) | 3.74 ppm (3H) | Singlet. Deshielded by adjacent ester oxygen. |
| 4.30 ppm (1H) | 3.45 ppm (1H) | 4.30 ppm (1H) | Multiplet/dd. Shift depends on | |
| 2.68 ppm (2H) | 3.10 ppm (2H) | 3.10 ppm (2H) | Triplet/m. Shift depends on | |
| Carbamate NH | 5.15 ppm (1H, d) | 4.60 ppm (1H, br t) | 5.15 (d), 4.60 (br t) | Multiplicity dictated by adjacent protons (1 vs 2). |
| Backbone CH | 1.30 - 1.80 ppm (6H) | 1.30 - 1.80 ppm (6H) | 1.30 - 1.80 ppm (6H) | Multiplets. |
(Note: If the target product is analyzed as a hydrochloride salt rather than a free base, the
Experimental Protocol: Self-Validating NMR Acquisition
To ensure trustworthiness and reproducibility, follow this step-by-step methodology for sample preparation and acquisition. This protocol is designed as a self-validating system where the integration values serve as internal quality controls.
Step 1: Sample Preparation
-
Weigh exactly 15–20 mg of the synthesized or purchased N-
-Boc-L-lysine methyl ester. -
Dissolve the compound completely in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: CDCl is chosen over DMSO-d to prevent the rapid exchange of the free -NH protons, which can obscure the baseline and complicate integration. -
Transfer the homogenous solution to a standard 5 mm NMR tube using a glass Pasteur pipette.
Step 2: Instrument Calibration
-
Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.
-
Lock the magnetic field to the deuterium resonance of CDCl
. -
Shim the magnet (Z1, Z2, Z3) until the CDCl
residual solvent peak (7.26 ppm) achieves a full width at half maximum (FWHM) of < 1.0 Hz.
Step 3: Acquisition & Processing
-
Acquire the 1D
H spectrum using a standard single-pulse sequence (e.g., zg30 on Bruker systems). Use a minimum of 16 scans with a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration. -
Apply a mild exponential window function (Line Broadening = 0.3 Hz) prior to Fourier transformation.
-
Phase and baseline-correct the spectrum manually. Calibrate the chemical shift axis by setting the TMS peak exactly to 0.00 ppm.
Step 4: Self-Validation (Integration Check)
-
Set the integration of the methoxy singlet (~3.74 ppm) to exactly 3.00.
-
Verify that the Boc singlet (~1.44 ppm) integrates to 9.00 ± 0.15.
-
Confirm the regioselectivity by checking the integration of the multiplet at ~4.30 ppm. If it integrates to 1.00, the
-amine is protected. If the peak at ~3.10 ppm integrates to 2.00, the -amine is protected (indicating an incorrect regioisomer or a di-protected impurity).
Visualizing the Analytical Workflow
The following diagram illustrates the logical decision tree used by analytical chemists to definitively identify the regioselectivity of Boc-protected lysine methyl esters based on the causality of
Fig 1. 1H NMR decision tree for verifying regioselective Boc-protection of lysine methyl esters.
References
- Supporting Information - The Royal Society of Chemistry: Synthesis and characterisation of receptor 8 and related Lysine deriv
- Protein-Modification of Lysine with 2-(2-Styrylcyclopropyl)
- Genetically Encoded Aminocoumarin Lysine for Optical Control: Supporting Information detailing the synthesis and NMR of 7-aminocoumarin lysine deriv
- A new method for peptide synthesis in the N→C direction: Amide assembly through silver-promoted reaction of thioamides and H-Lys(Boc)
TLC Visualization of Boc-Lys-OMe: A Comparative Guide to Ninhydrin and Alternative Stains
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic insights, comparative performance data, and self-validating protocols for primary amine detection in synthetic peptide chemistry.
Structural Rationale: The Boc-Lys-OMe Advantage
In peptide synthesis and bioconjugation, tracking intermediate compounds via Thin Layer Chromatography (TLC) requires visualization techniques tailored to specific functional groups. Boc-Lys-OMe (
-
Protected
-Amine: The tert-butoxycarbonyl (Boc) group masks the alpha-amino group, rendering it unreactive to nucleophilic addition. -
Protected Carboxyl: The methyl ester (OMe) masks the C-terminus.
-
Unprotected
-Amine: The aliphatic side chain terminates in a free primary amine .
Because the
Mechanistic Causality of Staining Agents
Understanding why a stain works is critical for troubleshooting false positives or negatives in drug development workflows.
The Gold Standard: Ninhydrin
Ninhydrin (triketohydrindene hydrate) is a highly specific chromogenic reagent for primary amines. When heated, ninhydrin condenses with the free
The High-Sensitivity Alternative: Fluorescamine
While ninhydrin is excellent for nanomole quantities, trace-level impurity tracking requires higher sensitivity. Fluorescamine reacts instantaneously with primary amines at room temperature to form a highly fluorescent pyrrolinone-type derivative, offering picomole-level detection (3[3]). Crucially, unreacted fluorescamine degrades into non-fluorescent byproducts, ensuring a near-zero background signal.
The Universal Validator: Phosphomolybdic Acid (PMA)
If a spot fails to stain with ninhydrin, it is vital to determine whether the compound is absent or if the
Comparative Performance Data
| Feature | Ninhydrin | Fluorescamine | Phosphomolybdic Acid (PMA) |
| Target Functional Group | Primary amines (free | Primary amines | Universal (Redox-active organics) |
| Sensitivity | High (Nanomole range) | Ultra-high (Picomole range) | Moderate (Microgram range) |
| Signal Output | Visible (Purple/Pink spot) | Fluorescent (Cyan under 365 nm UV) | Visible (Dark green/blue spot) |
| Destructiveness | Destructive (covalent modification) | Destructive (fluorogenic derivatization) | Destructive (harsh oxidation) |
| Background Contrast | Excellent (White/light pink background) | Excellent (Dark background under UV) | Good (Light green/yellow background) |
Visualizing the Workflows
Fig 1. Logical workflow for selecting TLC visualization methods for Boc-Lys-OMe.
Fig 2. Mechanistic pathway of Ninhydrin reacting with the primary amine of Boc-Lys-OMe.
Self-Validating Experimental Protocols
The Self-Validation Mandate: To ensure scientific integrity, every TLC plate must be co-spotted with an internal validation system:
-
Positive Control: An unprotected primary amine (e.g., L-Lysine).
-
Negative Control: A fully protected analog (e.g., Boc-Lys(Boc)-OMe) or a tertiary amine. This eliminates false negatives caused by degraded stain reagents and false positives from matrix contamination.
Protocol A: Ninhydrin Staining (Primary Method)
-
Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol. Add 3 mL of glacial acetic acid to catalyze the imine formation (5[5]).
-
Application: Following TLC development and complete solvent evaporation, quickly dip the plate into the ninhydrin solution using forceps. Wick excess solution onto a paper towel.
-
Development: Heat the plate evenly using a heat gun or hot plate at 110°C for 1–2 minutes. Caution: Overheating will cause the silica background to turn brown, obscuring results.
-
Validation: Boc-Lys-OMe will appear as a distinct purple spot. The negative control must remain invisible.
Protocol B: Fluorescamine Staining (Trace Detection)
-
Preparation: Dissolve 10–20 mg of fluorescamine in 100 mL of dry acetone or hexane.
-
Application: Dip the dried TLC plate into the fluorescamine solution.
-
Development: Allow to air dry at room temperature for 5 minutes. Do not heat.
-
Validation: Visualize under a long-wave UV lamp (365 nm). Boc-Lys-OMe will emit a bright cyan fluorescence.
Protocol C: PMA Staining (Universal Backup)
-
Preparation: Dissolve 10 g of phosphomolybdic acid in 100 mL of absolute ethanol (5[5]).
-
Application: Dip the dried TLC plate into the PMA solution and wick away excess.
-
Development: Heat vigorously on a hot plate (150°C) until dark spots appear.
-
Validation: Validates the presence of the organic bulk of Boc-Lys-OMe. If PMA yields a spot but Ninhydrin does not, the
-amine has likely been consumed in an unwanted side reaction.
References
- Title: Ninhydrin – Knowledge and References Source: Taylor & Francis URL
- Title: Applications of the Ninhydrin Reaction for Analysis of Amino Acids, Peptides, and Proteins to Agricultural and Biomedical Sciences Source: ACS Publications URL
- Title: Derivatization of compounds at the origin of thin-layer plates with fluorescamine Source: PubMed / NIH URL
- Title: Magic Formulas: TLC Stains Source: University of Rochester URL
- Title: TLC stains: Thin Layer Chromatography stains Source: ReachDevices URL
Sources
elemental analysis specifications for Boc-Lys-OMe.HCl
An In-Depth Guide to the Elemental Analysis of Boc-Lys-OMe.HCl for Researchers and Drug Development Professionals
In the precise world of peptide synthesis and pharmaceutical development, the purity and identity of starting materials are paramount. Boc-L-lysine methyl ester hydrochloride (Boc-Lys-OMe.HCl) is a crucial building block, and its integrity directly impacts the success of subsequent synthetic steps and the quality of the final product. Elemental analysis stands as a fundamental and robust analytical technique for verifying the empirical formula of this compound, providing a quantitative measure of its elemental composition.
This guide offers a comprehensive examination of the . It provides a comparative analysis with alternative protected lysine derivatives, detailed experimental protocols, and insights into complementary analytical techniques, empowering researchers to make informed decisions and ensure the quality of their work.
Understanding the Importance of Elemental Analysis
Elemental analysis is a cornerstone of chemical characterization. For a compound like Boc-Lys-OMe.HCl, it serves as a primary method to confirm its identity and assess its purity.[1] By precisely measuring the percentage of carbon (C), hydrogen (H), and nitrogen (N), and sometimes chlorine (Cl), researchers can verify that the experimental composition matches the theoretical values calculated from its molecular formula.[1] This is critical because deviations can indicate the presence of impurities, such as residual solvents, starting materials, or by-products from the synthesis, which could compromise downstream applications.
Elemental Analysis Specifications for Boc-Lys-OMe.HCl
The molecular formula for Boc-Lys-OMe.HCl is C12H25ClN2O4, with a molecular weight of 296.79 g/mol .[2][3][4][5][6] Based on this, the theoretical elemental composition can be calculated.
Table 1: Theoretical Elemental Composition of Boc-Lys-OMe.HCl
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 12 | 144.132 | 48.56 |
| Hydrogen | H | 1.008 | 25 | 25.200 | 8.49 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 11.95 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 9.44 |
| Oxygen | O | 15.999 | 4 | 63.996 | 21.56 |
| Total | 296.795 | 100.00 |
In practice, a margin of ±0.4% between the experimental and theoretical values is generally considered acceptable for a pure compound. This tolerance accounts for minor instrumental and experimental variations.
Experimental Protocol for Elemental Analysis
The most common method for determining the carbon, hydrogen, and nitrogen content is combustion analysis.
Principle: A small, precisely weighed amount of the sample is combusted in a furnace at high temperatures (typically around 900-1000°C) in a stream of pure oxygen. This process converts carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) or nitrogen oxides (which are subsequently reduced to N2). These combustion products are then separated and quantified using various detection methods, such as thermal conductivity or infrared spectroscopy.
Step-by-Step Methodology
-
Sample Preparation:
-
Instrument Setup:
-
Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., acetanilide).
-
Set the furnace temperature and gas flow rates according to the instrument's specifications.
-
-
Combustion:
-
Introduce the encapsulated sample into the combustion chamber.
-
The sample is rapidly combusted in a pure oxygen environment.
-
-
Reduction and Separation:
-
The resulting gas mixture flows through a reduction tube (often containing copper) to convert any nitrogen oxides to N2.
-
The gases (CO2, H2O, and N2) are then separated, typically by gas chromatography.
-
-
Detection and Quantification:
-
A thermal conductivity detector measures the concentration of each gas.
-
The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's response and the initial sample weight.
-
Workflow for Elemental Analysis
Caption: Workflow for CHN Elemental Analysis.
Comparative Analysis with Alternative Protected Lysine Derivatives
The choice of protecting groups is a critical strategic decision in peptide synthesis, influencing solubility, reaction conditions, and deprotection strategies.[9][10] While Boc-Lys-OMe.HCl is widely used, several alternatives exist.
Table 2: Comparison of Protected Lysine Derivatives
| Compound | Protecting Groups | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical %C | Theoretical %H | Theoretical %N |
| Boc-Lys-OMe.HCl | α-NH2: Freeε-NH2: BocCOOH: Methyl Ester | C12H25ClN2O4 | 296.79 | 48.56 | 8.49 | 9.44 |
| Fmoc-Lys(Boc)-OH | α-NH2: Fmocε-NH2: BocCOOH: Free Acid | C26H32N2O6 | 468.54 | 66.65 | 6.88 | 5.98 |
| Boc-Lys(Z)-OMe | α-NH2: Bocε-NH2: ZCOOH: Methyl Ester | C20H30N2O6 | 394.46 | 60.90 | 7.67 | 7.10 |
-
Fmoc-Lys(Boc)-OH: This is a cornerstone of modern solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.[10][11] The Fmoc group is base-labile (removed with piperidine), while the Boc and tBu-based side-chain protecting groups are removed with acid (TFA). This orthogonality allows for selective deprotection.[9][10] Its elemental composition is significantly different from Boc-Lys-OMe.HCl due to the large, aromatic Fmoc group.
-
Boc-Lys(Z)-OMe: This derivative employs the benzyloxycarbonyl (Z or Cbz) group for side-chain protection.[12] The Z group is typically removed by catalytic hydrogenation, offering another level of orthogonal protection.[10] This is particularly useful in solution-phase synthesis or when acid-labile resins are used.
Alternative and Complementary Analytical Techniques
While elemental analysis is a powerful tool for determining empirical formulas, it does not provide information about the molecular structure or the presence of isomeric impurities. Therefore, it is almost always used in conjunction with other analytical methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure, connectivity of atoms, and the presence of impurities. Certificates of analysis for Boc-Lys-OMe.HCl often confirm the structure using ¹H NMR.[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of a sample by separating the main compound from any impurities. Purity is often reported as a percentage based on the area of the main peak relative to the total peak area.[1][13]
-
Mass Spectrometry (MS): MS determines the molecular weight of the compound, providing strong evidence for its identity.[1] It can also be used to identify impurities.
-
Thin-Layer Chromatography (TLC): A simpler chromatographic technique used for rapid purity checks and to monitor the progress of reactions. Purity for Boc-Lys-OMe.HCl is sometimes reported as ≥98% by TLC.[4][8]
Sources
- 1. bachem.com [bachem.com]
- 2. chemwhat.com [chemwhat.com]
- 3. scbt.com [scbt.com]
- 4. H-Lys(Boc)-OMe 盐酸盐 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. chemimpex.com [chemimpex.com]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Overview of Custom Peptide Synthesis [peptide2.com]
- 12. Boc-L-Lys(Z)-OMe | C20H30N2O6 | CID 11132998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
optical rotation reference values for Boc-Lys-OMe.HCl
An In-Depth Technical Guide to the Optical Rotation of Boc-Lys-OMe.HCl: A Comparative Analysis for Researchers
For scientists and professionals in drug development, the stereochemical purity of starting materials is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Boc-L-lysine methyl ester hydrochloride (Boc-Lys-OMe.HCl) is a crucial building block in peptide synthesis, and its chiral integrity must be rigorously controlled.[1][2] This guide provides a comprehensive analysis of the optical rotation of Boc-Lys-OMe.HCl, compares it with modern analytical techniques, and offers practical, field-proven insights for its assessment.
The Critical Ambiguity: Nα- vs. Nε-Boc Protection
A crucial first step in analyzing "Boc-Lys-OMe.HCl" is to recognize that this name is ambiguous. The Boc (tert-butyloxycarbonyl) protecting group can be on either the alpha (Nα) or epsilon (Nε) amine of the lysine side chain. These two positional isomers, Nα-Boc-L-lysine methyl ester hydrochloride and Nε-Boc-L-lysine methyl ester hydrochloride, are distinct compounds with different chemical properties, including their optical rotation.
-
Nα-Boc-L-lysine methyl ester hydrochloride: The Boc group is on the amine at the chiral center.
-
Nε-Boc-L-lysine methyl ester hydrochloride: The Boc group is on the amine at the end of the lysine side chain.[]
This distinction is critical as they will exhibit optical rotations of opposite signs. Misidentification can lead to significant errors in synthesis and quality control.
Optical Rotation: A Comparative Reference
Optical rotation is a fundamental technique for the bulk characterization of chiral molecules. It measures the extent to which a substance rotates the plane of polarized light. The specific rotation, [α], is a characteristic property of a chiral compound and is dependent on temperature, wavelength, solvent, and concentration.
Below is a comparison of reported specific rotation values for both isomers of Boc-L-Lys-OMe.HCl.
| Compound | CAS Number | Specific Rotation [α] | Conditions | Source(s) |
| Nα-Boc-L-lysine methyl ester hydrochloride | 55757-60-3 | -19 ± 1.5° | c=1 in Methanol, 25°C, D-line | Chem-Impex[4] |
| Nε-Boc-L-lysine methyl ester hydrochloride | 2389-48-2 | +18.5 ± 2° | c=1 in Methanol, 20°C, D-line | Chem-Impex[5] |
| Nε-Boc-L-lysine methyl ester hydrochloride | 2389-48-2 | +17.0 to +20.0° | c=1 in Methanol, D-line | TCI[6] |
Note: The D-line refers to the sodium D-line, a standard wavelength of 589 nm.
The opposing signs of rotation for the Nα and Nε isomers provide a clear and immediate method of differentiation, assuming the material is enantiomerically pure.
Experimental Protocol: Measuring Specific Rotation
The following is a standardized protocol for determining the specific rotation of a Boc-Lys-OMe.HCl sample. This protocol is designed to be self-validating by ensuring instrument calibration and precise sample preparation.
Instrumentation and Materials
-
Polarimeter (with sodium D-line source)
-
1 dm (100 mm) polarimeter cell
-
Volumetric flask (e.g., 10 mL, Class A)
-
Analytical balance (readable to 0.1 mg)
-
Methanol (HPLC grade)
-
Boc-Lys-OMe.HCl sample
-
Spatula and weighing paper
Workflow Diagram
Caption: Experimental workflow for determining specific rotation.
Step-by-Step Methodology
-
Instrument Calibration: Turn on the polarimeter and allow the lamp to stabilize. Fill the polarimeter cell with blank solvent (methanol) and set the zero point.
-
Sample Preparation: Accurately weigh approximately 100 mg of the Boc-Lys-OMe.HCl sample. Record the exact weight. Quantitatively transfer the sample to a 10 mL volumetric flask.
-
Dissolution: Add approximately 7-8 mL of methanol to the flask and sonicate or swirl until the solid is completely dissolved. Allow the solution to return to room temperature.
-
Dilution: Carefully add methanol to the flask until the bottom of the meniscus is level with the calibration mark. Cap the flask and invert it 15-20 times to ensure a homogenous solution.
-
Measurement: Rinse the polarimeter cell twice with small aliquots of the prepared sample solution. Fill the cell, ensuring no air bubbles are trapped in the light path.
-
Data Acquisition: Place the filled cell into the polarimeter and record the observed rotation (α). Repeat the measurement 3-5 times and calculate the average. Record the temperature.
-
Calculation: Calculate the specific rotation using the formula: [α]Tλ = αobs / (l × c) Where:
-
αobs = observed rotation in degrees
-
l = path length in decimeters (typically 1 dm)
-
c = concentration in g/mL
-
T = temperature in °C
-
λ = wavelength of light (e.g., D for sodium D-line)
-
Beyond Optical Rotation: The Superiority of Chiral HPLC
While optical rotation is a valuable tool for confirming the identity of a pure enantiomer, it has significant limitations for determining chiral purity. A low optical rotation value could indicate the presence of the other enantiomer or other optically active impurities. It is not a separative technique and lacks the sensitivity to quantify minor enantiomeric impurities.[7]
For robust quality control in drug development, Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.[8] It provides a direct measure of the enantiomeric excess (ee) by separating the enantiomers.[1][2][]
Principles of Chiral HPLC
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of a chiral compound. This differential interaction leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs are particularly effective for separating Boc-protected amino acids.[2][8]
Comparative Advantages of Chiral HPLC
| Feature | Optical Rotation | Chiral HPLC |
| Principle | Measures bulk rotation of polarized light | Physical separation of enantiomers |
| Quantification | Cannot accurately quantify enantiomeric excess | Provides precise quantification of each enantiomer (e.g., >99.5% ee) |
| Sensitivity | Low; insensitive to small amounts of impurity | High; can detect and quantify impurities at levels of ≤0.05%[1] |
| Specificity | Non-specific; any chiral impurity can contribute | Highly specific; separates desired enantiomer from its counterpart and other impurities |
| Validation | Difficult to validate for purity | Readily validated according to ICH guidelines[2] |
Chiral HPLC Method Development Logic
Caption: Logical workflow for chiral HPLC method development.
Conclusion
The measurement of optical rotation is a fundamental and rapid method for confirming the identity and bulk chiral nature of Nα- and Nε-Boc-L-lysine methyl ester hydrochloride. The distinct positive and negative values for the two isomers make it an effective tool for initial identification. However, for the rigorous demands of pharmaceutical development, this classical technique is insufficient for purity assessment.
As a senior application scientist, my recommendation is to employ optical rotation as a preliminary characterization tool while relying on a validated, stability-indicating chiral HPLC method for the definitive quantification of chiral purity. This dual approach leverages the speed of polarimetry and the precision of chromatography, ensuring the highest standards of quality and safety in your research and development endeavors.
References
-
RSC Publishing. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Retrieved from [Link]
-
Zhao, H., Li, J., & Wu, F. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 17, 1-8. Retrieved from [Link]
-
ChemWhat. (n.d.). N-Boc-L-lysine methyl ester hydrochloride CAS#: 2389-48-2. Retrieved from [Link]
-
Armstrong, D. W., et al. (1994). Facile Resolution OF N-tert-Butoxy-Carbonyl Amino Acids: The Importance of Enantiomeric Purity in Peptide Synthesis. ResearchGate. Retrieved from [Link]
Sources
- 1. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine [scirp.org]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. H-Lys(Boc)-OMe.HCl | 2389-48-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Boc-Lys-OMe.HCl
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The handling of specialized reagents, such as Nε-tert-Butoxycarbonyl-L-lysine methyl ester hydrochloride (Boc-Lys-OMe.HCl), a common building block in peptide synthesis, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation.
Hazard Assessment: Understanding the Risks
While some safety data sheets (SDS) for similar compounds may state "no known hazards," a comprehensive risk assessment necessitates treating all laboratory chemicals with caution.[1] Boc-Lys-OMe.HCl and analogous amino acid derivatives are fine powders that can pose the following risks:
-
Respiratory Tract Irritation: Inhalation of the dust can cause irritation to the respiratory system.[2][3][4][5]
-
Eye Irritation: Direct contact with the eyes may cause serious irritation.[2][3][4][5]
-
Skin Irritation: Prolonged or repeated contact with the skin may lead to irritation.[2][3][4][5]
-
Harmful if Swallowed: Ingestion of the compound may be harmful.[2][4][5]
During handling, especially when weighing the solid or during deprotection steps which can generate aerosols, the potential for exposure is highest.[6]
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final, crucial barrier between a researcher and a potential hazard. However, it should always be used in conjunction with a robust safety framework known as the hierarchy of controls.
-
Engineering Controls: These are the most effective controls as they involve physically isolating the hazard. For Boc-Lys-OMe.HCl, the primary engineering control is a certified chemical fume hood. All operations that may generate dust or aerosols, such as weighing, preparing solutions, and running reactions, must be conducted within a fume hood.[1][2][7]
-
Administrative Controls: These are work practices that reduce exposure, such as proper training, clear labeling of containers, and adhering to standard operating procedures (SOPs). Washing hands thoroughly after handling and before leaving the lab is a critical administrative control.[1][2][5]
Core Personal Protective Equipment (PPE) Directives
The following PPE is mandatory when handling Boc-Lys-OMe.HCl. The specific type and level of protection are dictated by the task being performed.
Eye and Face Protection
To prevent eye contact from splashes or airborne particles, appropriate eye protection is non-negotiable.
-
Chemical Splash Goggles: These are required at all times when handling the solid or its solutions. They must conform to recognized standards such as ANSI Z87.1 (US) or EN 166 (EU).[7][8][9] Goggles provide a seal around the eyes, offering superior protection compared to standard safety glasses.
-
Face Shield: When handling larger quantities (>50g) or when there is a significant risk of splashing (e.g., during transfer of solutions or cleanup of large spills), a face shield should be worn in addition to chemical splash goggles to protect the entire face.[3][10]
Hand Protection
Skin contact is a primary route of exposure. The correct gloves are essential.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended for handling Boc-Lys-OMe.HCl.[7] Always use powder-free gloves to prevent the powder from aerosolizing and contaminating the work area.[11]
-
Glove Integrity: Before use, always inspect gloves for any signs of damage, such as tears or punctures.
-
Breakthrough Time: For prolonged operations or when working with solvents, consult the glove manufacturer's compatibility chart to understand the breakthrough time for the specific chemicals being used.
-
Proper Removal: Remove gloves using a technique that avoids touching the outer surface with bare skin to prevent cross-contamination.[3] Dispose of contaminated gloves as hazardous waste.[3][7][11]
Body Protection
To protect your skin and personal clothing from contamination, appropriate body protection is required.
-
Laboratory Coat: A long-sleeved lab coat, fully buttoned, is the minimum requirement.[7]
-
Chemical-Resistant Apron: For tasks with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is advised.[7]
-
Full-Body Suit: In the event of a large spill or for extensive cleanup operations, a full protective suit may be necessary.[1][2]
Respiratory Protection
Inhalation of fine chemical dust is a significant concern.
-
Fume Hood: As an engineering control, a fume hood is the primary method for preventing inhalation.[1][5][7]
-
Respirator: If a task must be performed outside of a fume hood where dust or aerosol generation is unavoidable, a NIOSH-approved respirator is required. A filtering facepiece respirator (e.g., N95) may be sufficient for nuisance dust, but a full-face respirator offers a higher level of protection for both the respiratory system and eyes.[8][9]
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Don all required PPE: chemical splash goggles, nitrile gloves, and a buttoned lab coat.
-
Weighing (Solid): Conduct all weighing of the powdered Boc-Lys-OMe.HCl within the fume hood. Use a spatula to carefully transfer the solid, minimizing any dust formation.
-
Solution Preparation: Add solvents to the solid slowly to avoid splashing. If the compound is dissolved outside the fume hood, ensure the container is securely capped.
-
Reaction Setup: All reactions involving this compound should be set up and run within the fume hood.[7]
Emergency Spill Protocol
-
Minor Spill (Solid or Liquid):
-
Alert others in the immediate area.
-
Wearing your full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).
-
Carefully sweep or scoop the absorbed material into a properly labeled, sealable container for hazardous waste.[2][7]
-
Clean the spill area with an appropriate solvent and decontaminate.
-
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Alert your supervisor and institutional safety office.
-
Prevent entry to the area.
-
Follow your institution's specific procedures for large chemical spills.
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.[7]
-
Contaminated Materials: All materials that have come into contact with Boc-Lys-OMe.HCl, including gloves, absorbent pads, pipette tips, and empty containers, must be disposed of in a designated hazardous waste container.[3][7]
-
Solutions: Aqueous and organic solutions containing the compound should be collected in separate, appropriate hazardous waste containers.[7] Never pour chemical waste down the drain.[8][12]
Data Presentation: PPE Summary Table
| Task | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | General Lab Ventilation | Safety Glasses | Not Required | Lab Coat | Not Required |
| Weighing Solid Compound | Chemical Fume Hood | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Required (Fume Hood) |
| Preparing Solutions | Chemical Fume Hood | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Required (Fume Hood) |
| Running Reactions / Transfers | Chemical Fume Hood | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Lab Coat & Apron | Required (Fume Hood) |
| Minor Spill Cleanup | N/A | Chemical Splash Goggles & Face Shield | Nitrile Gloves (Double-gloving recommended) | Lab Coat & Apron | NIOSH-approved Respirator if outside fume hood |
| Waste Disposal | Chemical Fume Hood | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Required (Fume Hood) |
Visualization: PPE Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate PPE when working with Boc-Lys-OMe.HCl.
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. angenechemical.com [angenechemical.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. peptide.com [peptide.com]
- 6. Boc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. pppmag.com [pppmag.com]
- 12. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
